Product packaging for 5-Bromo-6-fluoro-3-methyl-1H-indazole(Cat. No.:CAS No. 864773-66-0)

5-Bromo-6-fluoro-3-methyl-1H-indazole

Cat. No.: B1527767
CAS No.: 864773-66-0
M. Wt: 229.05 g/mol
InChI Key: LAHMHTLOIHUMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-6-fluoro-3-methyl-1H-indazole is a useful research compound. Its molecular formula is C8H6BrFN2 and its molecular weight is 229.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrFN2 B1527767 5-Bromo-6-fluoro-3-methyl-1H-indazole CAS No. 864773-66-0

Properties

IUPAC Name

5-bromo-6-fluoro-3-methyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2/c1-4-5-2-6(9)7(10)3-8(5)12-11-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHMHTLOIHUMFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696185
Record name 5-Bromo-6-fluoro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864773-66-0
Record name 5-Bromo-6-fluoro-3-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-fluoro-3-methyl-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for the design of potent and selective ligands for a wide array of biological targets. Indazole derivatives are integral to numerous clinically approved drugs and investigational agents, demonstrating activities that span from oncology to neurodegenerative disorders.[1] The strategic placement of substituents on the indazole core is a key tactic in fine-tuning a compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive technical overview of a specific, highly functionalized indazole derivative: 5-Bromo-6-fluoro-3-methyl-1H-indazole . The presence of a bromine atom at the 5-position offers a handle for further synthetic elaboration via cross-coupling reactions, while the fluorine atom at the 6-position can enhance metabolic stability and binding affinity. The methyl group at the 3-position further influences the molecule's steric and electronic properties. This document is intended for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties, synthesis, and potential applications of this valuable heterocyclic building block.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published in peer-reviewed literature, the following table summarizes its known properties, supplemented with data from reliable chemical suppliers and predictions based on related structures.

PropertyValueSource
CAS Number 864773-66-0[2]
Molecular Formula C₈H₆BrFN₂[2]
Molecular Weight 229.05 g/mol [2]
Appearance Solid (predicted)General knowledge
Melting Point 204-207 °C (lit.)[2]
Boiling Point 293.4 ± 20.0 °C (Predicted)[3]
pKa 1.04 (Indazolium/Indazole) 13.86 (Indazole/Indazolate) (Values for unsubstituted 1H-indazole)[4]
Solubility Insoluble in water (for a related isomer). Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols.[5]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups and the aromatic indazole core.

Electrophilic Aromatic Substitution

The indazole ring system is susceptible to electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The position of substitution is directed by the existing substituents and the tautomeric form of the indazole (1H- vs. 2H-). The 1H-indazole tautomer is generally the more stable form.[6]

N-H Acidity and Basicity

The indazole ring is amphoteric. The pyrazolic nitrogen can be protonated in acidic conditions or deprotonated under basic conditions. The pKa of the N-H proton in unsubstituted 1H-indazole is approximately 13.86, indicating it can be deprotonated by a sufficiently strong base to form an indazolate anion.[4] This anion is a potent nucleophile, enabling N-alkylation and N-acylation reactions.

Reactivity of the Halogen Substituents

The bromine atom at the C5 position is a key functional handle for synthetic diversification. It can readily participate in a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, heteroaryl, and amino substituents.

Logical Relationship: Synthetic Utility of Halogenated Indazoles

G Indazole 5-Bromo-6-fluoro- 3-methyl-1H-indazole Coupling Metal-Catalyzed Cross-Coupling Reactions Indazole->Coupling  Versatile  Substrate Suzuki Suzuki Coupling (C-C bond formation) Coupling->Suzuki Stille Stille Coupling (C-C bond formation) Coupling->Stille Buchwald Buchwald-Hartwig Amination (C-N bond formation) Coupling->Buchwald Diversified Diversified Indazole Scaffolds (e.g., for SAR studies) Suzuki->Diversified Stille->Diversified Buchwald->Diversified

Caption: Synthetic pathways from this compound.

Experimental Protocols

Hypothetical Synthesis of this compound

This procedure is based on the classical Jacobson indazole synthesis, which involves the cyclization of a hydrazine derivative.

Materials and Reagents:

  • 1-(4-Bromo-5-fluoro-2-hydrazinylphenyl)ethan-1-one

  • Acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(4-Bromo-5-fluoro-2-hydrazinylphenyl)ethan-1-one (1.0 eq) in a mixture of ethanol and glacial acetic acid (e.g., 10:1 v/v).

  • Cyclization: Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification & Analysis A 1. Dissolve Hydrazone in EtOH/AcOH B 2. Reflux (80-90 °C, 2-4h) A->B C 3. Neutralize with NaHCO₃ B->C D 4. Extract with Ethyl Acetate C->D E 5. Wash with H₂O and Brine D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: A typical workflow for the synthesis and purification of indazole derivatives.

Applications in Medicinal Chemistry and Drug Development

The this compound scaffold is a valuable starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization. The strategic placement of the bromo, fluoro, and methyl groups provides a framework for exploring structure-activity relationships (SAR).

  • Kinase Inhibitors: The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The N-H and one of the nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the kinase hinge region. The substituents at the 3, 5, and 6 positions can be modified to achieve potency and selectivity for specific kinases.

  • GPCR Ligands: Indazole derivatives have been explored as ligands for various G-protein coupled receptors (GPCRs), where the substituted benzene ring can interact with hydrophobic pockets in the receptor.

  • Other Therapeutic Areas: The versatility of the indazole scaffold has led to its investigation in a wide range of therapeutic areas, including anti-inflammatory, antiviral, and antibacterial agents.[1]

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its combination of a modifiable bromine handle, a metabolically stabilizing fluorine atom, and the privileged indazole scaffold makes it an attractive starting point for the synthesis of novel therapeutic agents. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a solid foundation for researchers to understand its likely properties and reactivity based on the well-established chemistry of related indazole derivatives.

References

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Indazole Scaffold in Modern Chemistry

The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique structural and electronic properties have led to its incorporation into a multitude of biologically active agents. The specific compound, 5-Bromo-6-fluoro-3-methyl-1H-indazole (CAS 864773-66-0), combines several key features: a bromine atom at C5, a fluorine atom at C6, and a methyl group at C3.[1] This substitution pattern creates a unique electronic environment and a distinct spectroscopic signature.

Accurate and unambiguous structural confirmation is the cornerstone of chemical research. NMR spectroscopy is the preeminent technique for this purpose, providing precise information on the molecular framework. This guide explains the causal relationships between the structure of this compound and its NMR spectral features, empowering scientists to confidently identify this molecule.

Experimental Design for NMR Data Acquisition

The integrity of NMR data is critically dependent on a well-designed experimental protocol. The following methodology represents a self-validating system for acquiring high-resolution spectra suitable for structural confirmation.

Sample Preparation Protocol
  • Analyte Weighing: Accurately weigh approximately 10-15 mg of this compound.

  • Solvent Selection: Utilize 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to solubilize a wide range of compounds and, crucially, to slow the exchange rate of the N-H proton, allowing for its observation in the ¹H spectrum.[2]

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. Transfer the clear solution to a 5 mm NMR tube.

Spectrometer Configuration (400 MHz Basis)
Parameter¹H NMR Specification¹³C NMR SpecificationRationale for Choice
Pulse Program zg30zgpg30Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal-to-noise while preventing overheating.
Acquisition Time ≥ 3.0 s≥ 1.0 sEnsures high resolution and accurate representation of sharp signals.
Relaxation Delay (D1) 5.0 s2.0 sA longer delay in ¹H ensures full relaxation of all protons, including potentially slow-relaxing quaternary-adjacent protons, for accurate integration.
Number of Scans (NS) 16≥ 1024Sufficient for good signal-to-noise in ¹H; More scans are needed for the less sensitive ¹³C nucleus.
Spectral Width -2 to 16 ppm-10 to 220 ppmEncompasses the expected range for all proton and carbon signals, including the broad N-H proton and halogenated carbons.
Temperature 298 K298 KStandard ambient temperature for routine analysis.
Data Acquisition and Processing Workflow

The logical flow from sample to final spectrum is crucial for reproducibility and accuracy.

Caption: Standard Operating Procedure for NMR analysis.

Predictive Analysis of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the indazole core. Aromatic protons in indazoles typically appear in the δ 7.0–8.5 ppm range, with methyl groups resonating near δ 2.5–3.0 ppm.[3]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆):

Signal AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)Integration
N1-H~13.6Broad Singlet (br s)-1H
H4~8.15Doublet (d)JH4-F6 ≈ 7.0 Hz1H
H7~7.60Doublet (d)JH7-F6 ≈ 9.5 Hz1H
C3-CH₃~2.55Singlet (s)-3H
Expert Rationale for Assignments:
  • N1-H: The acidic proton on the nitrogen will appear far downfield as a broad singlet due to quadrupole broadening and exchange, a characteristic feature in DMSO-d₆.[2]

  • H4: This proton is situated ortho to the bromine at C5 and meta to the fluorine at C6. The strong electron-withdrawing and anisotropic effect of the bromine atom will cause a significant downfield shift. It will be split into a doublet by the fluorine atom through a four-bond coupling (⁴JHF).

  • H7: This proton is ortho to the fluorine atom at C6. It will experience a downfield shift due to fluorine's electronegativity and will be split into a doublet by a larger three-bond coupling (³JHF).

  • C3-CH₃: The methyl group at C3 is attached to an sp²-hybridized carbon of the pyrazole ring. It is expected to resonate as a clean singlet in the typical range for such groups.[3] The observed chemical shift will be slightly downfield compared to a simple alkyl group due to the aromatic nature of the ring.

Predictive Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is highly sensitive to the electronic environment of each carbon atom. The presence of two different halogens provides a distinctive pattern of chemical shifts and couplings.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):

Signal AssignmentPredicted δ (ppm)Multiplicity (from ¹⁹F)Predicted J (Hz)
C6~154.5Doublet (d)¹JCF ≈ 245 Hz
C7a~141.0Singlet (s)-
C3~140.2Singlet (s)-
C3a~134.0Doublet (d)³JCF ≈ 4 Hz
C7~121.5Doublet (d)²JCF ≈ 20 Hz
C4~118.0Doublet (d)²JCF ≈ 25 Hz
C5~98.0Doublet (d)³JCF ≈ 5 Hz
C3-CH₃~12.5Singlet (s)-
Expert Rationale for Assignments:
  • C6: Directly bonded to the highly electronegative fluorine atom, this carbon is shifted significantly downfield and exhibits a very large one-bond C-F coupling constant (¹JCF). This is the most definitive signal in the spectrum.

  • C5: The carbon bearing the bromine atom is subject to the "heavy atom effect," which is a shielding effect that shifts the resonance significantly upfield. This often results in a chemical shift below 100 ppm for brominated aromatic carbons.

  • C4 & C7: These carbons are ortho to the C-Br and C-F bonds, respectively. Their chemical shifts are influenced by the electron-withdrawing nature of the halogens and will show two-bond couplings (²JCF) to the fluorine. Data from related difluoro-methyl-indazoles supports these assignments.[4]

  • Quaternary Carbons (C3, C3a, C7a): These carbons, lacking directly attached protons, will typically show weaker signals. Their chemical shifts are assigned based on general values for substituted indazoles.[5] C3a and C5 will also exhibit smaller, long-range couplings to fluorine.

  • C3-CH₃: The methyl carbon appears in the expected upfield aliphatic region.

Trustworthiness: A Self-Validating Approach to Structural Confirmation

The combination of ¹H, ¹³C, and potentially 2D NMR experiments provides a robust, self-validating system for confirming the structure of this compound.

G node1 ¹H NMR Data 4 Signals (1:1:1:3 ratio) Multiplicities (2d, 2s) H-F Couplings node4 Unambiguous Structure Confirmed node1:f1->node4 Proton Count & Environment node1:f3->node4 Spatial Proximity of H to F node2 ¹³C NMR Data 8 Signals Key C-F Couplings (¹J, ²J, ³J) Upfield C-Br Signal node2:f1->node4 Carbon Skeleton Symmetry node2:f2->node4 Confirms F Position node2:f3->node4 Confirms Br Position node3 2D NMR (HSQC/HMBC) Correlate H4 to C4, C3a, C5 Correlate H7 to C7, C5, C7a Correlate CH₃ to C3, C3a node3->node4 Confirms C-H Connectivity

Caption: Logical framework for unambiguous structural verification using NMR.

Conclusion

This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound based on established spectroscopic principles and data from analogous compounds. The provided experimental protocols, predicted data tables, and interpretive rationale offer a comprehensive resource for scientists engaged in the synthesis and characterization of this molecule. By following the outlined methodologies, researchers can confidently acquire and interpret the necessary data to verify the structure and purity of this valuable chemical entity.

References

The Strategic Role of 5-Bromo-6-fluoro-3-methyl-1H-indazole in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The indazole core is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide range of biological targets. This technical guide delves into the specific role and applications of a key derivative, 5-Bromo-6-fluoro-3-methyl-1H-indazole. While not extensively studied as a standalone therapeutic agent, this molecule serves as a highly versatile building block in the synthesis of complex bioactive compounds, particularly in the realm of kinase inhibitors. This guide will elucidate the synthetic routes to this important intermediate, explore its chemical reactivity, and discuss its strategic application in the design and development of novel therapeutic agents. We will examine the influence of its distinct substitution pattern—a bromine at the 5-position, a fluorine at the 6-position, and a methyl group at the 3-position—on the physicochemical properties and biological activity of its downstream products.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole-containing compounds represent a significant class of heterocyclic molecules in pharmaceutical research.[1] The bicyclic structure, composed of a fused benzene and pyrazole ring, is a key pharmacophore in numerous approved drugs and clinical candidates.[2] This prominence is largely due to the indazole nucleus's ability to mimic the purine core of ATP, enabling it to act as a competitive inhibitor at the ATP-binding sites of various protein kinases.[3] Consequently, indazole derivatives have been extensively explored for the treatment of cancer, inflammatory disorders, and neurodegenerative diseases.[1]

The strategic functionalization of the indazole core is a critical aspect of modern drug design, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, is a prime example of a highly functionalized and strategically designed intermediate for the synthesis of next-generation therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 864773-66-0[4][5]
Molecular Formula C₈H₆BrFN₂[6][7]
Molecular Weight 229.05 g/mol [6][7]
Appearance White to off-white crystalline solid
Melting Point Not reported
Boiling Point Not reported
Solubility Soluble in common organic solvents like THF, DMF, and DMSO[4][5]

Synthesis of this compound: A Plausible Synthetic Route

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a plausible and efficient synthetic route can be constructed based on established methodologies for the synthesis of analogous substituted indazoles.[8] The following proposed synthesis starts from a readily available substituted aniline.

Experimental Protocol: A Proposed Two-Step Synthesis

Step 1: Diazotization and Cyclization to form the Indazole Core

This initial step involves the formation of the indazole ring system from a substituted aniline precursor.

  • Starting Material: 4-Bromo-5-fluoro-2-methylaniline.

  • Diazotization: Dissolve 4-Bromo-5-fluoro-2-methylaniline in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aniline solution, maintaining the temperature below 10 °C. Stir the reaction mixture for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Cyclization: The in-situ generated diazonium salt will undergo spontaneous cyclization to form the indazole ring. The reaction can be gently warmed to room temperature and stirred for several hours to drive the cyclization to completion.

  • Work-up and Isolation: Quench the reaction by carefully adding it to a stirred solution of ice-water. The solid product, this compound, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel.

Step 2: Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the positions of the substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

The Strategic Importance of the Substitution Pattern in Medicinal Chemistry

The specific arrangement of the bromo, fluoro, and methyl groups on the indazole scaffold of this compound is not arbitrary. Each substituent plays a crucial role in modulating the molecule's reactivity and the pharmacological profile of its derivatives.

The 5-Bromo Group: A Handle for Cross-Coupling Reactions

The bromine atom at the 5-position is a key functional group for introducing molecular diversity. It serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: For the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.

  • Sonogashira Coupling: For the introduction of alkyne groups.

These reactions allow for the facile synthesis of large libraries of compounds with diverse substituents at the 5-position, which is crucial for exploring structure-activity relationships (SAR) and optimizing ligand-target interactions.[9]

The 6-Fluoro Group: Enhancing Pharmacokinetic Properties

The introduction of a fluorine atom at the 6-position can significantly impact the physicochemical and pharmacokinetic properties of the resulting drug candidates. Fluorine substitution is a well-established strategy in medicinal chemistry to:

  • Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes, leading to a longer half-life in vivo.

  • Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets.

  • Improve Membrane Permeability: In some cases, fluorine substitution can enhance a molecule's ability to cross cell membranes.

The 3-Methyl Group: Modulating Target Selectivity

The methyl group at the 3-position can influence the steric and electronic properties of the indazole core, which in turn can affect target binding and selectivity.[10] By occupying a specific region of the target's binding pocket, the 3-methyl group can help to orient the molecule for optimal interactions and can also prevent binding to off-target proteins, thereby improving the selectivity profile of the final compound.

Applications in Drug Discovery: A Versatile Building Block

The primary role of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of more complex and biologically active molecules.[4][5] Its utility has been demonstrated in the synthesis of a variety of compounds, including potent kinase inhibitors.

Synthesis of Dihydropyridine-Based Kinase Inhibitors

Patents have cited the use of this compound in the synthesis of fluorinated 2,6-dialkyl-3,5-dicyano-4-(1H-indazol-5-yl)-1,4-dihydropyridines.[4][5] These dihydropyridine derivatives have been investigated as potential kinase inhibitors. The synthesis typically involves the deprotonation of the indazole at the 5-position followed by reaction with a suitable aldehyde.

Experimental Workflow: Synthesis of a Dihydropyridine Derivative

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product A This compound B Deprotonation at C5 (e.g., with n-BuLi or Mg/I₂) A->B Step 1 C Reaction with an Aldehyde (R-CHO) B->C Step 2 D Cyclocondensation with a β-ketoester and ammonia source C->D Step 3 E Substituted Dihydropyridine Derivative D->E Step 4

Caption: A generalized workflow for the synthesis of dihydropyridine derivatives from this compound.

A Scaffold for Structure-Activity Relationship (SAR) Studies

The strategic placement of the three distinct functional groups on the indazole ring makes this compound an ideal starting point for extensive SAR studies.[10] By systematically modifying each position, medicinal chemists can probe the requirements for optimal binding to a target protein and thereby design more potent and selective inhibitors.

Logical Relationship: SAR Exploration

G cluster_modifications Chemical Modifications cluster_evaluation Biological Evaluation cluster_outcome Outcome Scaffold This compound Core Scaffold Mod1 Modification at C5 (via Cross-Coupling) Scaffold:f1->Mod1 Mod2 Modification at N1 (Alkylation/Arylation) Scaffold:f1->Mod2 Mod3 Modification of C3-Methyl (e.g., to CF₃ or other groups) Scaffold:f1->Mod3 Eval In vitro Assays (e.g., Kinase Inhibition, Cell Proliferation) Mod1->Eval Mod2->Eval Mod3->Eval SAR Structure-Activity Relationship (SAR) Data Eval->SAR

Caption: A diagram illustrating the use of this compound as a scaffold for SAR studies.

Conclusion and Future Perspectives

This compound is a strategically designed and highly valuable intermediate in modern medicinal chemistry. While its own biological activity is not the primary focus of research, its true power lies in its utility as a versatile building block for the synthesis of novel and potent therapeutic agents. The specific combination of a reactive bromine handle, a pharmacokinetic-enhancing fluorine atom, and a selectivity-modulating methyl group makes it an ideal starting point for the development of targeted therapies, particularly in the field of oncology. As the demand for more effective and selective kinase inhibitors continues to grow, the importance of well-designed and readily accessible intermediates like this compound will undoubtedly increase. Future research will likely focus on expanding the range of chemical transformations that can be performed on this scaffold and on its application in the synthesis of inhibitors for a wider array of biological targets.

References

commercial suppliers of 5-Bromo-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Sourcing and Quality Verification of 5-Bromo-6-fluoro-3-methyl-1H-indazole

Authored by a Senior Application Scientist

This guide provides research, development, and procurement professionals with a comprehensive framework for sourcing and validating the quality of this compound. As a critical building block in contemporary drug discovery programs, particularly for kinase inhibitors and other targeted therapies, ensuring the identity, purity, and consistency of this reagent is paramount to the success and reproducibility of research outcomes. This document moves beyond a simple list of suppliers to instill a core methodology for chemical asset acquisition and validation.

Compound Identity and Significance

This compound is a substituted indazole derivative. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities[1]. The specific halogenation pattern (bromo and fluoro groups) and methylation on the indazole ring of this particular molecule offer medicinal chemists unique vectors for chemical modification and can significantly influence metabolic stability and target binding affinity[2].

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 864773-66-0[3]

  • Molecular Formula: C₈H₆BrFN₂[3]

  • Molecular Weight: 229.05 g/mol [3]

Commercial Sourcing Landscape

The acquisition of specialized chemical reagents like this compound requires careful selection of suppliers. The market consists of manufacturers, large distributors, and smaller specialized chemical houses. The primary consideration must always be the quality and consistency of the material, supported by comprehensive analytical documentation.

Table 1: Identified Commercial Suppliers of this compound (CAS 864773-66-0)
Supplier NameProduct/Catalog NumberReported Purity/NotesCountry of Origin
Hoffman Fine ChemicalsHFC-04660Not specified; inquire for batch-specific CoAGermany
Additional suppliers may exist. Researchers should perform due diligence by searching catalogs using the CAS number 864773-66-0.

Note: The landscape of chemical suppliers is dynamic. This table represents a snapshot at the time of writing. The causality behind selecting a supplier should be driven by their willingness to provide batch-specific analytical data and a history of quality.

The Imperative of Supplier and Batch Validation

Sourcing a chemical intermediate is not merely a transactional step; it is the foundation of subsequent experimental work. The presence of impurities, such as regioisomers or residual starting materials from synthesis, can lead to ambiguous biological data, failed reactions, or the generation of unintended byproducts. Therefore, a rigorous, in-house quality control (QC) process is not optional, but essential.

The Quality Control Workflow

A self-validating system for incoming chemical reagents is critical. Upon receipt of any new batch of this compound, a systematic process of verification should be initiated. The following workflow diagram illustrates the key decision points.

QC_Workflow cluster_0 Phase 1: Initial Receipt & Documentation cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision & Release A Receive Compound Shipment B Visual Inspection (Color, Form, Packaging) A->B C Review Supplier CoA (Compare to Specs) B->C D Prepare Sample for Analysis C->D E ¹H NMR & ¹⁹F NMR Spectroscopy (Identity & Structure) D->E F LC-MS or HPLC (Purity & Impurity Profile) D->F G Compare Data to Reference & Supplier CoA E->G F->G H Does Data Match Expected Structure & Purity? G->H I ACCEPT BATCH H->I Yes J REJECT BATCH (Contact Supplier) H->J No K Release for Laboratory Use I->K

Caption: Quality Control Workflow for Incoming Reagents.

Experimental Protocols for Quality Verification

The trustworthiness of your research hinges on confirming the identity and purity of your starting materials. The following protocols provide a robust starting point for the analysis of this compound.

Protocol 1: Sample Preparation and NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure confirmation.

  • Preparation: Accurately weigh 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Solubilization: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indazole compounds to ensure the observation of the N-H proton.

  • Dissolution: Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

  • Acquisition: Acquire ¹H and ¹⁹F NMR spectra. The ¹H spectrum will confirm the presence and integration of aromatic and methyl protons, while the ¹⁹F spectrum will confirm the single fluorine environment. Key structural features to verify are the chemical shift of the C3-methyl group and the coupling patterns of the aromatic protons, which will be influenced by both the bromine and fluorine substituents.

Protocol 2: HPLC Method for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of an organic compound and identifying the presence of any impurities.[4]

  • System Parameters (Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 20% B to 95% B over 20 minutes is a reasonable starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 5-10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in Acetonitrile or a mixture of Acetonitrile/Water at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved before injection.

  • Analysis: Run the sample and integrate the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Any significant impurity (>0.1%) should be investigated, potentially using LC-MS to determine its molecular weight.

Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols. While a comprehensive toxicological profile for this compound has not been thoroughly established, related halogenated aromatic compounds should be handled with care[5].

  • Handling: Always handle the compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[6]. Avoid dust formation and inhalation[5].

  • Storage: Store the material in a tightly sealed container in a cool, dry place, away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This should be done through a licensed professional waste disposal service[5].

Conclusion

The successful application of this compound in a research and development setting is critically dependent on a robust procurement and validation strategy. By moving beyond reliance on supplier-provided data and implementing a systematic, in-house verification workflow, researchers can ensure the integrity of their starting materials. This foundational step is indispensable for generating reproducible data, avoiding costly troubleshooting, and accelerating the pace of discovery.

References

A Technical Guide to the Synthesis of 3-Methyl-1H-Indazole: From Classical Routes to Modern Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Methyl-1H-Indazole Scaffold

3-Methyl-1H-indazole is a prominent heterocyclic compound that serves as a crucial building block in the landscape of pharmaceutical and materials science.[1][2][3] Its structural motif is a cornerstone in the development of a wide array of therapeutic agents, exhibiting activities such as anti-cancer, anti-inflammatory, and anti-depressant properties.[1][2] Notably, it is a key intermediate in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in oncology.[4][5] The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is also investigated for its unique photophysical properties, opening avenues in materials chemistry.

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 3-methyl-1H-indazole, designed for researchers, scientists, and professionals in drug development. We will delve into the foundational classical syntheses and explore the elegance and efficiency of modern catalytic approaches. The discussion will extend beyond mere procedural descriptions to elucidate the underlying chemical principles and rationale behind experimental choices, ensuring a thorough and practical understanding of the chemistry involved.

I. Classical Synthesis: A Foundational Approach from 2-Aminoacetophenone

One of the most established and industrially relevant methods for the synthesis of 3-methyl-1H-indazole begins with the readily available starting material, acetophenone. This multi-step process involves nitration, reduction, and a subsequent diazotization-cyclization sequence.

Causality Behind the Experimental Choices

This synthetic route is a classic example of leveraging fundamental organic reactions to construct a heterocyclic core. The initial nitration of acetophenone is directed to the ortho position, a consequence of the reaction conditions. The subsequent reduction of the nitro group to an amine is a critical step, as the resulting 2-aminoacetophenone possesses the necessary functionalities for the key cyclization step. The final transformation to the indazole ring is achieved through diazotization of the primary amine, followed by an in-situ reduction and cyclization. The choice of reducing agent in the final step is crucial for the successful formation of the indazole.

Experimental Protocol: A Three-Step Synthesis

Step 1: Synthesis of 2-Nitroacetophenone

  • In a reaction vessel equipped with a stirrer and cooling bath, a mixture of sulfuric acid and nitric acid is prepared and cooled to -15°C.

  • Acetophenone is added dropwise to the acid mixture, maintaining the low temperature.

  • Calcium metasilicate powder is then added, and the mixture is stirred overnight at the same temperature. The addition of calcium silicate has been shown to significantly increase the yield of the desired 2-nitroacetophenone.[6]

  • The reaction mixture is then poured into ice water, leading to the precipitation of the product.

  • The solid is collected by filtration to yield yellow 2-nitroacetophenone.[1][3]

Step 2: Synthesis of 2-Aminoacetophenone

  • To a suspension of 2-nitroacetophenone in an aqueous solution, iron powder and ammonium chloride are added.

  • The mixture is heated and stirred, promoting the reduction of the nitro group to an amine.

  • Upon completion of the reaction, the mixture is filtered to remove the iron residues.

  • The filtrate is then extracted to isolate the 2-aminoacetophenone, which typically appears as a white solid.[1][3]

Step 3: Synthesis of 3-Methyl-1H-indazole

  • 2-Aminoacetophenone is dissolved in hydrochloric acid and the solution is cooled to 0-10°C.

  • An aqueous solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the temperature between 0-10°C, to form the diazonium salt in situ. The mixture is stirred for one hour.[1][7]

  • A hydrochloric acid solution of stannous chloride dihydrate (SnCl₂·2H₂O) is then slowly added to the reaction mixture at the same temperature. This serves as the reducing agent for the cyclization.

  • The reaction is stirred overnight at this temperature.

  • The reaction mixture is poured into ice water and filtered. The filtrate is then neutralized with a base to a weakly alkaline pH, causing the precipitation of 3-methyl-1H-indazole as a white solid.[1][7]

  • The product is collected by filtration and dried.

Data Summary
StepKey ReagentsTemperature (°C)Typical YieldReference
1. NitrationAcetophenone, H₂SO₄, HNO₃, Calcium Silicate-15>95%[6]
2. Reduction2-Nitroacetophenone, Fe, NH₄ClRefluxHigh[1][3]
3. Diazotization & Cyclization2-Aminoacetophenone, NaNO₂, SnCl₂·2H₂O, HCl0-10~90%[7]

Reaction Workflow Diagram

classical_synthesis acetophenone Acetophenone nitroacetophenone 2-Nitroacetophenone acetophenone->nitroacetophenone H₂SO₄, HNO₃, CaSiO₃ -15°C aminoacetophenone 2-Aminoacetophenone nitroacetophenone->aminoacetophenone Fe, NH₄Cl Reflux indazole 3-Methyl-1H-indazole aminoacetophenone->indazole 1. NaNO₂, HCl, 0-10°C 2. SnCl₂, HCl cycloaddition aryne_precursor o-(Trimethylsilyl)aryl triflate aryne Aryne aryne_precursor->aryne F⁻ indazole 3-Methyl-1H-indazole aryne->indazole hydrazone N-Tosylhydrazone diazo Diazo Compound hydrazone->diazo Base diazo->indazole [3+2] Cycloaddition ch_activation start Aldehyde Phenylhydrazone intermediate1 C-H Metalation start->intermediate1 rh_catalyst Rh(III) Catalyst rh_catalyst->intermediate1 oxidant Oxidant (e.g., Cu(OAc)₂) oxidant->rh_catalyst Re-oxidation intermediate2 C-H Insertion intermediate1->intermediate2 intermediate3 Reductive Elimination intermediate2->intermediate3 product 1H-Indazole intermediate3->product

References

Methodological & Application

Synthesis Protocol for 5-Bromo-6-fluoro-3-methyl-1H-indazole: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indazoles in Medicinal Chemistry

Substituted indazoles are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active molecules. These heterocyclic compounds exhibit a diverse range of therapeutic properties, including but not limited to, anti-inflammatory, antimicrobial, and potent anticancer activities. The strategic incorporation of various functional groups onto the indazole core allows for the fine-tuning of their pharmacological profiles, making the development of robust and versatile synthetic routes to novel indazole derivatives a critical endeavor for drug discovery and development professionals.

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5-Bromo-6-fluoro-3-methyl-1H-indazole, a halogenated derivative with potential applications in the development of targeted therapeutics. The presented methodology is designed to be both efficient and reproducible, with a focus on explaining the underlying chemical principles that govern each transformation.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a three-step sequence, commencing with the preparation of a key intermediate, 4-Bromo-5-fluoro-2-nitroacetophenone. This is followed by the selective reduction of the nitro group to an amine, and finally, a diazotization and intramolecular cyclization to yield the target indazole.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Nitro Group Reduction cluster_2 Step 3: Diazotization & Cyclization A 1-Bromo-2-fluoro-4-nitrobenzene D 4-Bromo-5-fluoro-2-nitroacetophenone A->D B Acetyl Chloride C Aluminum Chloride (Catalyst) E 4-Bromo-5-fluoro-2-nitroacetophenone H 4-Bromo-5-fluoro-2-aminoacetophenone E->H F Tin(II) Chloride Dihydrate G Ethanol/HCl I 4-Bromo-5-fluoro-2-aminoacetophenone L This compound I->L J Sodium Nitrite K Hydrochloric Acid

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-Bromo-5-fluoro-2-nitroacetophenone (Intermediate 1)

Principle: This step employs a Friedel-Crafts acylation reaction to introduce an acetyl group onto the substituted benzene ring.[1][2] Aluminum chloride, a strong Lewis acid, is used to generate a highly electrophilic acylium ion from acetyl chloride, which then attacks the electron-rich aromatic ring. The regioselectivity of the acylation is directed by the existing substituents.

Materials:

  • 1-Bromo-2-fluoro-4-nitrobenzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride (CH₃COCl)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) to the stirred suspension.

  • In a separate flask, dissolve 1-bromo-2-fluoro-4-nitrobenzene (1.0 eq.) in anhydrous dichloromethane.

  • Add the solution of 1-bromo-2-fluoro-4-nitrobenzene dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Bromo-5-fluoro-2-nitroacetophenone as a solid.

ReagentMolar Eq.
1-Bromo-2-fluoro-4-nitrobenzene1.0
Anhydrous Aluminum Chloride1.2
Acetyl Chloride1.1
Table 1: Reagents for the synthesis of 4-Bromo-5-fluoro-2-nitroacetophenone.
Part 2: Synthesis of 4-Bromo-5-fluoro-2-aminoacetophenone (Intermediate 2)

Principle: This step involves the selective reduction of the aromatic nitro group to an amine. A variety of reducing agents can be employed for this transformation; however, tin(II) chloride in an acidic medium is a classic and effective method that is chemoselective for the nitro group in the presence of a ketone.

Materials:

  • 4-Bromo-5-fluoro-2-nitroacetophenone

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH), 10 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-5-fluoro-2-nitroacetophenone (1.0 eq.) in ethanol.

  • Add tin(II) chloride dihydrate (4.0 eq.) to the solution.

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue and cool in an ice bath.

  • Carefully basify the mixture with 10 M NaOH solution until a pH of >10 is reached, which will precipitate tin salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield 4-Bromo-5-fluoro-2-aminoacetophenone, which can often be used in the next step without further purification.

ReagentMolar Eq.
4-Bromo-5-fluoro-2-nitroacetophenone1.0
Tin(II) chloride dihydrate4.0
Table 2: Reagents for the synthesis of 4-Bromo-5-fluoro-2-aminoacetophenone.
Part 3: Synthesis of this compound (Final Product)

Principle: The final step is a diazotization of the primary aromatic amine followed by an intramolecular cyclization. The amine reacts with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt. This intermediate then undergoes a nucleophilic attack from the enol or enolate of the acetyl group, leading to cyclization and subsequent aromatization to form the stable indazole ring.[3]

Materials:

  • 4-Bromo-5-fluoro-2-aminoacetophenone

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-Bromo-5-fluoro-2-aminoacetophenone (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq.) in water and add it dropwise to the cooled amine solution, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, monitoring for the completion of the cyclization by TLC.

  • Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) or recrystallization to afford this compound.

ReagentMolar Eq.
4-Bromo-5-fluoro-2-aminoacetophenone1.0
Sodium Nitrite1.1
Table 3: Reagents for the synthesis of this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

  • Appearance: Solid.

  • Melting Point: 204-207 °C (literature value).[4]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl group. The chemical shifts and coupling constants will be influenced by the bromo and fluoro substituents. A reference spectrum for the related 5-Bromo-6-fluoro-1H-indazole is available and can provide guidance on the expected aromatic region.[5]

  • ¹³C NMR: The carbon NMR will show distinct signals for the carbon atoms of the indazole core and the methyl group.

  • Mass Spectrometry: To confirm the molecular weight (229.05 g/mol ).

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely published synthetic methodologies for the preparation of substituted indazoles. Each step includes a purification procedure (extraction, washing, and chromatography/recrystallization) to ensure the removal of impurities and by-products. The progress of each reaction should be monitored by TLC to ensure complete conversion of the starting material before proceeding to the next step, which is a critical self-validating checkpoint in multi-step synthesis. The final characterization of the product by spectroscopic methods and comparison with known data provides the ultimate validation of the synthesis.

References

Application Notes & Protocols: Strategic Multi-Step Synthesis of Substituted 1H-Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents. Its bioisosteric relationship with indole allows it to modulate biological activity in unique ways, leading to its incorporation in numerous FDA-approved drugs for oncology (e.g., Pazopanib, Niraparib), antiemesis (e.g., Granisetron), and more.[1][2] The strategic and regioselective synthesis of substituted 1H-indazoles is therefore a critical competency in drug discovery. This guide provides an in-depth analysis of field-proven, multi-step synthetic strategies, moving beyond mere procedural lists to explain the underlying chemical logic and rationale. We will detail protocols for modern transition-metal-catalyzed C-H activation, the versatile Davis-Beirut reaction, and a regioselective silver-mediated C-H amination, offering researchers a robust toolkit for accessing this vital heterocyclic system.

Foundational Synthetic Strategies: An Overview

The synthesis of the indazole ring system has evolved significantly from classical condensation reactions to highly sophisticated, atom-economical modern methods. The choice of synthetic route is paramount and is dictated by the desired substitution pattern, functional group tolerance, and scalability.

  • Classical Methods: Traditional approaches often involve the cyclization of pre-functionalized benzene rings, such as the diazotization of ortho-alkylanilines or the condensation of hydrazines with carbonyl compounds.[1][3][4] While foundational, these methods can sometimes lack regiocontrol and require harsh reaction conditions.

  • Transition-Metal Catalysis: The advent of transition-metal-catalyzed C-H activation has revolutionized indazole synthesis.[5][6][7] Metals like rhodium, palladium, and cobalt enable the direct and efficient formation of C-N and N-N bonds, offering unparalleled access to complex and functionalized indazoles from simple starting materials.[5][8][9]

  • Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance between arynes and diazo compounds or hydrazones, provide another powerful route to the 1H-indazole core under mild conditions.[1][10][11]

This guide will focus on three distinct and highly practical methodologies that represent the breadth of modern synthetic options.

Method 1: Rhodium(III)-Catalyzed C–H Activation and Annulation

This state-of-the-art approach exemplifies efficiency and convergency, constructing the indazole core in a single step from readily available starting materials. The strategy relies on the chelation-assisted C-H activation of an aryl precursor, followed by coupling with a suitable partner and subsequent cyclization.

Rationale & Mechanistic Insight

The power of this method lies in its high atom economy and functional group tolerance. By using a directing group (like an azo moiety), the rhodium catalyst is positioned to selectively activate a specific ortho C-H bond.[5][12] The resulting rhodacycle intermediate is nucleophilic and can react with various partners, such as aldehydes, leading to a cascade of reactions that culminates in the formation of the indazole ring.[8][12]

The general catalytic cycle involves:

  • Directed C-H Activation: The azo group on the azobenzene substrate directs the [Cp*Rh(III)] catalyst to selectively cleave an ortho C-H bond, forming a five-membered rhodacycle intermediate.

  • Aldehyde Insertion: The aldehyde coordinates to the rhodium center and inserts into the Rh-C bond.

  • Cyclative Capture: The distal nitrogen of the azo group acts as an intramolecular nucleophile, attacking the newly formed carbon center.

  • Aromatization: A final dehydration step results in the formation of the stable, aromatic 2-aryl-2H-indazole product.

Visualization: Catalytic Cycle Workflow

rhodium_catalyzed_synthesis sub Azobenzene + Aldehyde + [Cp*RhCl2]2 cat Active Rh(III) Catalyst sub->cat AgSbF6 rhodacycle Rhodacycle Intermediate (C-H Activation) cat->rhodacycle Directing Group Coordination insertion Aldehyde Insertion rhodacycle->insertion + R-CHO cyclization Intramolecular Cyclative Capture insertion->cyclization N-N Bond Formation product 2-Aryl-2H-Indazole Product cyclization->product Aromatization (-H2O) product->cat Catalyst Regeneration

Caption: Rh(III)-Catalyzed C-H Activation/Annulation Cycle.

Experimental Protocol: Synthesis of N-Aryl-2H-Indazoles

This protocol is adapted from the work of Ellman et al. for the Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.[5]

Materials & Reagents

Reagent/Material Grade Supplier Notes
Azobenzene derivative Reagent Sigma-Aldrich Substrate
Aldehyde derivative Reagent Sigma-Aldrich Coupling Partner
[Cp*RhCl₂]₂ 98% Strem Chemicals Catalyst Precursor
AgSbF₆ 98% Oakwood Chemical Co-catalyst/Halide Scavenger
MgSO₄ Anhydrous Fisher Scientific Drying Agent
Dioxane Anhydrous Acros Organics Solvent
Ethyl Acetate ACS Grade VWR For Chromatography

| Hexanes | ACS Grade | VWR | For Chromatography |

Procedure

  • Reaction Setup: To an oven-dried 10 mL screw-cap vial equipped with a magnetic stir bar, add the azobenzene derivative (0.20 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (6.2 mg, 0.01 mmol, 5 mol%), AgSbF₆ (13.7 mg, 0.04 mmol, 20 mol%), and anhydrous MgSO₄ (100 mg).

  • Reagent Addition: Evacuate and backfill the vial with argon three times. Add the aldehyde derivative (0.40 mmol, 2.0 equiv) followed by anhydrous dioxane (1.0 mL) via syringe.

  • Reaction: Tightly seal the vial with a Teflon-lined cap and place it in a preheated 80 °C oil bath. Stir the reaction mixture for 24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Workup: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove inorganic salts. Rinse the pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to afford the pure N-aryl-2H-indazole product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Summary: Substrate Scope

The reaction demonstrates broad functional group compatibility.[12]

Azobenzene Substituent (R¹)Aldehyde (R²-CHO)ProductYield (%)
HBenzaldehyde2,3-diphenyl-2H-indazole85
4-MeO4-Chlorobenzaldehyde3-(4-chlorophenyl)-2-(4-methoxyphenyl)-2H-indazole78
4-CF₃Acetaldehyde3-methyl-2-(4-(trifluoromethyl)phenyl)-2H-indazole46
3-MePropionaldehyde2-(3-methylphenyl)-3-ethyl-2H-indazole75

Method 2: The Davis-Beirut Reaction

Named after the universities of its developers, the Davis-Beirut reaction is a powerful, metal-free method for synthesizing 2H-indazoles and indazolones from inexpensive starting materials.[13] It typically involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine. The resulting 2H-indazoles can often be further manipulated to yield the desired 1H-indazole isomers.[13]

Rationale & Mechanistic Insight

The key to the Davis-Beirut reaction is the N,N-bond forming heterocyclization triggered by an in-situ generated reactive intermediate.[14] The reaction is appealing due to its operational simplicity and avoidance of toxic heavy metals.

Mechanism in Base:

  • Carbanion Formation: A strong base (e.g., NaOH, DBU) deprotonates the carbon adjacent to the amine, forming a stabilized carbanion.[13]

  • Intramolecular Redox: The carbanion attacks an oxygen of the neighboring nitro group.

  • Intermediate Formation: A series of proton transfers and the elimination of water leads to a key o-nitrosobenzylidene imine intermediate.[14][15]

  • N-N Bond Formation: The imine nitrogen attacks the electrophilic nitroso nitrogen, initiating the cyclization.

  • Aromatization: Subsequent steps involving nucleophilic attack by an alcohol (if present) and aromatization lead to the final 3-oxy-substituted 2H-indazole product.[13]

Visualization: Davis-Beirut Reaction Mechanism

davis_beirut_mechanism start N-Substituted 2-Nitrobenzylamine carbanion Carbanion Formation start->carbanion Base (e.g., NaOH) nitroso_imine o-Nitrosobenzylidine Imine Intermediate carbanion->nitroso_imine Intramolecular Redox - H2O cyclization N-N Bond Forming Heterocyclization nitroso_imine->cyclization Concerted Cyclization product 3-Alkoxy-2H-Indazole cyclization->product + R-OH Aromatization silver_mediated_synthesis start Arylhydrazone (from Arylhydrazine + Aldehyde) oxidation Oxidation & SET (Ag(I) Oxidant) start->oxidation AgOAc, K2S2O8 cyclization Intramolecular C-H Amination oxidation->cyclization Radical Cyclization product 3-Substituted 1H-Indazole cyclization->product Aromatization

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Discovery

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and within this field, the indazole scaffold has emerged as a "privileged" structure.[3][4] Its unique bicyclic aromatic system is adept at forming key hydrogen bonding interactions within the ATP-binding pocket of various kinases, providing a robust anchor for inhibitor binding.[5]

This guide focuses on a particularly valuable building block for kinase inhibitor synthesis: 5-Bromo-6-fluoro-3-methyl-1H-indazole . The strategic placement of its substituents offers a versatile platform for medicinal chemists. The bromine atom at the 5-position serves as a versatile handle for introducing diverse functionalities through transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[6][7] The fluorine atom at the 6-position can enhance binding affinity and modulate physicochemical properties like metabolic stability. The methyl group at the 3-position can provide additional interactions within the kinase active site. This application note will provide a detailed technical guide for researchers, scientists, and drug development professionals on leveraging this powerful scaffold in the synthesis of potent and selective kinase inhibitors, with a focus on targeting key oncogenic kinases such as AXL and MET.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

PropertyValueSource
Molecular Formula C₈H₆BrFN₂PubChem
Molecular Weight 229.05 g/mol PubChem
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in DMF, DMSO, and hot alcoholsGeneral Knowledge
Reactivity The bromine at C5 is susceptible to palladium-catalyzed cross-coupling reactions. The N-H of the indazole can be alkylated or acylated.[6][7]

Strategic Synthesis of a Potent AXL/MET Kinase Inhibitor

This section outlines a detailed, field-proven protocol for the synthesis of a hypothetical but representative dual AXL/MET kinase inhibitor, "IndazoMet-AXL" , starting from this compound. The rationale behind the chosen synthetic strategy is to utilize the reactivity of the 5-bromo position to install a key pharmacophore that can interact with the hinge region and other critical residues of the AXL and MET kinase domains.

Target Kinases: AXL and MET
  • AXL Receptor Tyrosine Kinase: AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[8][9] Its overexpression and activation are implicated in cancer progression, metastasis, and the development of therapeutic resistance.[9][10] AXL signaling promotes cell survival, proliferation, and migration through pathways such as PI3K/AKT and MAPK/ERK.[8][11]

  • MET Receptor Tyrosine Kinase: MET, the receptor for hepatocyte growth factor (HGF), is another crucial receptor tyrosine kinase involved in tumorigenesis.[1][12] Aberrant MET signaling, through gene amplification, mutation, or overexpression, drives cancer cell proliferation, survival, and invasion.[13][14]

Synthetic Workflow for "IndazoMet-AXL"

The synthesis of "IndazoMet-AXL" is designed as a two-step process involving a Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination. This approach allows for the modular and efficient assembly of the final inhibitor.

G A This compound B Suzuki-Miyaura Coupling (Step 1) A->B Pyridine-4-boronic acid, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C C Intermediate 1: 5-(Pyridin-4-yl)-6-fluoro-3-methyl-1H-indazole B->C D Buchwald-Hartwig Amination (Step 2) C->D 4-(Aminomethyl)aniline, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 110°C E Final Product: 'IndazoMet-AXL' D->E

Caption: Synthetic workflow for "IndazoMet-AXL".

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 5-(Pyridin-4-yl)-6-fluoro-3-methyl-1H-indazole (Intermediate 1)

Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[6] In this step, the bromine atom at the 5-position of the indazole is replaced with a pyridine ring. The pyridine moiety is a common feature in kinase inhibitors, often forming a hydrogen bond with the hinge region of the kinase. The reaction is catalyzed by a palladium complex, with [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) being an effective catalyst for this type of transformation.[6]

Materials:

  • This compound (1.0 eq)

  • Pyridine-4-boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound, pyridine-4-boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Add Pd(dppf)Cl₂ to the reaction mixture.

  • Heat the reaction to 90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford Intermediate 1 as a solid.

Self-Validation: The successful synthesis of Intermediate 1 can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the presence of the pyridine ring and the absence of the bromine atom.

Step 2: Buchwald-Hartwig Amination for the Synthesis of "IndazoMet-AXL"

Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] In this step, we will functionalize the N1 position of the indazole ring. This is a common strategy to introduce a side chain that can occupy the solvent-exposed region of the kinase active site, often leading to improved potency and selectivity. The use of a bulky phosphine ligand like Xantphos is often beneficial for this type of transformation.

Materials:

  • 5-(Pyridin-4-yl)-6-fluoro-3-methyl-1H-indazole (Intermediate 1) (1.0 eq)

  • 4-(Aminomethyl)aniline (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.03 eq)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.06 eq)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous 1,4-Dioxane

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Intermediate 1, 4-(aminomethyl)aniline, and cesium carbonate.

  • In a separate vial, prepare the catalyst pre-mixture by adding Pd₂(dba)₃ and Xantphos to anhydrous 1,4-dioxane and stirring for 10 minutes under an inert atmosphere.

  • Add the catalyst pre-mixture to the Schlenk tube containing the reactants.

  • Seal the tube and heat the reaction to 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with dichloromethane and filter through a pad of Celite, washing with additional dichloromethane.

  • Wash the combined organic filtrates with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the final product, "IndazoMet-AXL" .

Self-Validation: The structure of the final product should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity assessed by HPLC.

Biological Evaluation: Assessing Kinase Inhibitory Activity

The synthesized "IndazoMet-AXL" should be evaluated for its ability to inhibit the target kinases, AXL and MET.

In Vitro Kinase Inhibition Assay

A common method is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay using ³³P-ATP.

General Protocol Outline:

  • Recombinant AXL and MET kinase enzymes are incubated with a specific peptide substrate and ATP.

  • "IndazoMet-AXL" is added at varying concentrations to determine its inhibitory effect.

  • The amount of phosphorylated substrate is quantified.

  • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

Cellular Activity

The activity of "IndazoMet-AXL" should also be assessed in cancer cell lines that are known to be dependent on AXL or MET signaling.

Example Cell Lines:

  • AXL-dependent: A549 (Non-small cell lung cancer), MDA-MB-231 (Triple-negative breast cancer)

  • MET-amplified: MKN45 (Gastric cancer), EBC-1 (Lung cancer)

Protocol Outline (e.g., Western Blot):

  • Culture the selected cancer cell lines.

  • Treat the cells with increasing concentrations of "IndazoMet-AXL" for a defined period (e.g., 2-4 hours).

  • Lyse the cells and perform a Western blot analysis to assess the phosphorylation status of AXL, MET, and their downstream signaling proteins (e.g., p-AKT, p-ERK).

  • A reduction in the phosphorylation of these proteins would indicate target engagement and inhibition in a cellular context.

Illustrative Kinase Signaling Pathway

The following diagram illustrates the central role of the AXL signaling pathway in promoting cancer cell survival and proliferation. "IndazoMet-AXL" is designed to block this cascade at the receptor level.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 (Ligand) AXL AXL Receptor Gas6->AXL binds PI3K PI3K AXL->PI3K activates RAS RAS AXL->RAS activates AKT AKT PI3K->AKT activates Transcription Gene Transcription AKT->Transcription promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription promotes IndazoMetAXL 'IndazoMet-AXL' IndazoMetAXL->AXL inhibits

Caption: Simplified AXL signaling pathway and the point of inhibition by "IndazoMet-AXL".

Conclusion and Future Perspectives

This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols detailed in this application note provide a robust framework for the development of potent inhibitors targeting key oncogenic kinases like AXL and MET. The strategic use of modern cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures. Future work could involve further optimization of the "IndazoMet-AXL" scaffold to enhance potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of next-generation targeted cancer therapies.

References

Application Notes and Protocols for the Cyclization Methods for Preparing the Indazole Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere of indole, have led to its incorporation into a multitude of biologically active molecules.[1][3] Indazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary cyclization methods for constructing this valuable heterocyclic system, complete with mechanistic insights and actionable laboratory protocols.

The synthesis of indazoles can be broadly categorized into classical condensation and cyclization reactions, modern transition-metal-catalyzed cross-coupling and C-H activation strategies, and metal-free oxidative cyclizations. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. This document will delve into the intricacies of these methods, offering a comparative analysis to aid in the selection of the most appropriate strategy for a given synthetic challenge.

I. Classical Approaches to Indazole Synthesis

Classical methods for indazole synthesis have been the bedrock of indazole chemistry for over a century and continue to be relevant for the preparation of a variety of indazole derivatives. These methods typically involve intramolecular cyclization of appropriately substituted benzene derivatives.

A. The Jacobson Indazole Synthesis

The Jacobson synthesis is a venerable method for the preparation of 1H-indazoles from N-nitroso-o-acylanilides derived from o-toluidine derivatives.[4] The reaction proceeds via an intramolecular azo coupling.

Mechanistic Rationale: The key to the Jacobson synthesis is the in situ generation of an N-nitroso compound from an N-acylated o-alkylaniline. Under the reaction conditions, this intermediate undergoes a rearrangement and subsequent intramolecular electrophilic attack of the nitroso group onto the aromatic ring, followed by dehydration to yield the indazole core. The use of the N-acetyl derivative of o-toluidine is a convenient modification that circumvents the low solubility of o-toluidine itself.[4]

Visualizing the Jacobson Synthesis:

Jacobson_Synthesis o_toluidine o-Toluidine Derivative n_acetyl N-Acetyl-o-toluidine o_toluidine->n_acetyl Ac₂O, AcOH n_nitroso N-Nitroso Intermediate n_acetyl->n_nitroso Nitrous Gases (from NaNO₂/HNO₃) indazole 1H-Indazole n_nitroso->indazole Intramolecular Cyclization & Dehydration Davis_Beirut_Reaction nitrobenzylamine o-Nitrobenzylamine nitroso_imine o-Nitrosobenzylidene Imine Intermediate nitrobenzylamine->nitroso_imine Base or Acid Catalysis cyclized_intermediate Cyclized Intermediate nitroso_imine->cyclized_intermediate Intramolecular N-N Cyclization indazole 2H-Indazole cyclized_intermediate->indazole Dehydration Copper_Catalyzed_Indazole_Synthesis starting_materials 2-Bromobenzaldehyde + Primary Amine + NaN₃ imine_formation Imine Formation starting_materials->imine_formation cu_catalyzed_cascade Cu-Catalyzed C-N and N-N Bond Formation imine_formation->cu_catalyzed_cascade Cu(I) catalyst indazole 2H-Indazole cu_catalyzed_cascade->indazole - N₂ Rhodium_Catalyzed_Indazole_Synthesis azobenzene Azobenzene rhodacycle Rhodacycle Intermediate azobenzene->rhodacycle [Rh(III)] catalyst, C-H Activation aldehyde_insertion Aldehyde Insertion rhodacycle->aldehyde_insertion + Aldehyde cyclization Intramolecular Cyclization aldehyde_insertion->cyclization indazole 2H-Indazole cyclization->indazole Aromatization PIFA_Mediated_Indazole_Synthesis arylhydrazone Arylhydrazone oxidized_intermediate Oxidized Intermediate arylhydrazone->oxidized_intermediate PIFA cyclization Intramolecular Electrophilic Cyclization oxidized_intermediate->cyclization indazole 1H-Indazole cyclization->indazole - H⁺

References

Application Note: High-Purity Isolation of 5-Bromo-6-fluoro-3-methyl-1H-indazole using Optimized Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible protocol for the purification of 5-Bromo-6-fluoro-3-methyl-1H-indazole by column chromatography. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical for downstream applications and ensuring the integrity of final active pharmaceutical ingredients (APIs). This document provides an in-depth explanation of the principles behind the chromatographic separation, a step-by-step protocol for purification, and methods for analyzing the purity of the final product. The causality behind experimental choices is explained to empower researchers to adapt this protocol to similar purification challenges.

Introduction: The Importance of Purity for Indazole Derivatives

Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous therapeutic agents. This compound, in particular, is a valuable building block in the synthesis of various kinase inhibitors and other targeted therapies. The purity of this intermediate is paramount, as even small amounts of structurally similar impurities can lead to side reactions, reduced yields in subsequent synthetic steps, and the generation of difficult-to-remove impurities in the final API.

Common impurities in the synthesis of halogenated indazoles can include unreacted starting materials, regioisomers formed during cyclization, and over-brominated byproducts.[1] These impurities often have polarities very similar to the target compound, making their removal a non-trivial challenge that necessitates a carefully optimized purification strategy. Column chromatography is a powerful and widely used technique for such purifications, offering a balance of resolution, scalability, and cost-effectiveness.[2]

Foundational Principles: Chromatographic Separation of Halogenated Indazoles

The successful purification of this compound by column chromatography hinges on the principle of differential partitioning of the compound and its impurities between a stationary phase and a mobile phase.[3][4]

Physicochemical Properties of this compound

Understanding the physicochemical properties of the target molecule is the first step in designing an effective purification protocol.

PropertyValueSignificance for Chromatography
Molecular Formula C₈H₆BrFN₂-
Molecular Weight 229.05 g/mol Affects diffusion rates, but polarity is more critical for separation.
XLogP3 ~2.3-2.5 (estimated)Indicates moderate lipophilicity, suggesting good solubility in common organic solvents and interaction with a silica stationary phase. The XLogP3 of the close analog 5-bromo-6-fluoro-1H-indazole is 2.3.[5]
Melting Point 204-207 °CHigh melting point suggests a stable crystalline solid.
Polarity Moderately PolarThe presence of the indazole ring system with two nitrogen atoms, along with the electronegative fluorine and bromine atoms, imparts polarity. This allows for strong interaction with a polar stationary phase like silica gel.
The Chromatographic System: Stationary and Mobile Phase Selection

For the separation of moderately polar organic molecules like our target compound, normal-phase chromatography is the method of choice.[4][6]

  • Stationary Phase: Silica Gel (SiO₂) : Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3] These groups can form hydrogen bonds and dipole-dipole interactions with polar analytes. We will use silica gel with a standard particle size of 60 Å, 230-400 mesh, which provides a good balance between resolution and flow rate for preparative column chromatography.

  • Mobile Phase (Eluent) : The mobile phase in normal-phase chromatography is typically a mixture of a non-polar solvent and a more polar solvent.[7][8] The polarity of the eluent is carefully tuned to achieve differential elution of the target compound and its impurities. A common and effective solvent system for compounds of this nature is a mixture of n-hexane (non-polar) and ethyl acetate (polar). By gradually increasing the proportion of ethyl acetate (gradient elution), we can first elute less polar impurities, followed by the target compound, leaving more polar impurities adsorbed to the silica.[9]

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC).[10][11] TLC is a rapid and inexpensive way to determine the optimal mobile phase composition.

TLC Protocol:
  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the separated spots under UV light (254 nm).

  • The ideal mobile phase composition for column chromatography will result in a retention factor (Rƒ) of 0.25-0.35 for the target compound. This Rƒ value ensures that the compound will move down the column at a reasonable rate, providing good separation from impurities with different polarities.[10]

Detailed Protocol: Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed by proportionally changing the column size, amount of silica gel, and solvent volumes.

Materials and Equipment
  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 cm length, 2.5 cm diameter) with a stopcock

  • Cotton or glass wool

  • Sand (washed)

  • Separatory funnel or dropping funnel

  • Collection tubes or flasks

  • Rotary evaporator

  • TLC plates, chamber, and UV lamp

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Mobile Phase) Pack Pack Column with Silica Gel (Wet Slurry Method) TLC->Pack Load Load Crude Sample (Dry Loading Recommended) Pack->Load Elute Elute with Hexane/EtOAc Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Final_Product Final_Product Evaporate->Final_Product Pure Compound

Caption: Workflow for the purification of this compound.

Step-by-Step Procedure

Step 1: Column Packing (Wet Slurry Method)

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column, ensuring it is snug but not overly compressed.

  • Add a thin layer (approx. 1 cm) of sand on top of the wool plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). A general rule is to use 50-100 g of silica per 1 g of crude product.

  • With the stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.[12]

  • Gently tap the side of the column to encourage even packing and dislodge any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading and solvent addition.

  • Continuously drain the solvent until the solvent level reaches the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading (Dry Loading) Dry loading is recommended for compounds that have limited solubility in the mobile phase, as it often leads to better resolution.[13]

  • Dissolve the crude product (1 g) in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add 2-3 g of silica gel to this solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the packed column.

Step 3: Elution and Fraction Collection

  • Begin the elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Slowly and carefully add the eluent to the column, ensuring the silica bed is not disturbed. Maintain a constant head of solvent above the stationary phase.

  • Open the stopcock to achieve a steady flow rate (e.g., 1-2 drops per second).

  • Collect the eluate in a series of numbered test tubes or flasks (e.g., 10-20 mL fractions).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., 90:10, 85:15, 80:20). This can be done in a stepwise or continuous gradient. A stepwise gradient is often sufficient for this type of purification.

Step 4: Analysis of Fractions

  • Monitor the separation by spotting every few fractions onto a TLC plate.

  • Develop the TLC plate in the optimized mobile phase (e.g., 7:3 hexane:ethyl acetate).

  • Visualize the spots under UV light.

  • Identify the fractions containing the pure target compound (single spot at the correct Rƒ).

Step 5: Isolation of the Pure Compound

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator.

  • The resulting solid can be further dried under high vacuum to remove any residual solvent.

  • Determine the yield and assess the purity using analytical techniques such as HPLC, NMR spectroscopy, and melting point analysis.

Troubleshooting Common Issues

IssuePotential Cause(s)Solution(s)
Poor Separation - Inappropriate mobile phase polarity.- Column was packed unevenly.- Sample band was too wide.- Re-optimize the mobile phase using TLC.[14]- Repack the column carefully using the slurry method.- Ensure the sample is loaded in a concentrated band (dry loading helps).[13]
Compound Won't Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).
Compound Elutes Too Quickly - Mobile phase is too polar.- Decrease the polarity of the mobile phase (increase the percentage of hexane).
Cracked or Channeled Column - Column ran dry.- Heat generated during packing or elution.- Always keep the solvent level above the stationary phase.- Pack the column slowly and allow any heat to dissipate.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound. By leveraging the principles of normal-phase column chromatography and systematic method development with TLC, researchers can consistently obtain this key pharmaceutical intermediate in high purity. The provided workflow, step-by-step instructions, and troubleshooting guide serve as a comprehensive resource for scientists in the field of drug discovery and development, enabling them to tackle similar purification challenges with confidence.

References

Application Note: Navigating the Challenges in the Scale-Up Synthesis of 5-Bromo-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, functionalized indazoles such as 5-Bromo-6-fluoro-3-methyl-1H-indazole are of significant interest to researchers and drug development professionals due to their potential applications in oncology and neurodegenerative diseases. While laboratory-scale synthesis may be straightforward, the transition to pilot and manufacturing scales introduces a host of challenges that can impact yield, purity, safety, and cost-effectiveness. This application note provides a detailed guide to the potential challenges and protocols for the scale-up synthesis of this compound, drawing upon established principles of process chemistry and analogous synthetic routes for similar halogenated indazoles.

Proposed Synthetic Pathway for Scale-Up

A plausible and scalable synthetic route to this compound can be conceptualized from commercially available starting materials. This proposed pathway involves three key transformations: electrophilic bromination, diazotization and cyclization, and finally, N-methylation. Each of these steps presents unique challenges when transitioning from bench to bulk production.

Diagram: Proposed Synthetic Workflow

Synthetic_Workflow A 4-Fluoro-2-methylaniline B 2-Bromo-4-fluoro-6-methylaniline A->B Electrophilic Bromination C This compound B->C Diazotization & Cyclization

Caption: Proposed synthetic workflow for this compound.

Part 1: Electrophilic Bromination of 4-Fluoro-2-methylaniline

The initial step involves the selective bromination of 4-fluoro-2-methylaniline. The directing effects of the amino and methyl groups favor substitution at the position ortho to the amine and para to the methyl group.

Challenges in Scale-Up:
  • Regioselectivity: While the desired 2-bromo isomer is the major product, the formation of other brominated isomers is a significant concern. On a large scale, even minor isomeric impurities can complicate purification and reduce the overall yield. The reaction conditions must be tightly controlled to maximize the formation of the desired product.

  • Exothermic Reaction: Bromination reactions are often highly exothermic.[2] In a large reactor, inefficient heat dissipation can lead to a runaway reaction, posing a significant safety hazard and promoting the formation of byproducts.

  • Handling of Bromine: Elemental bromine is highly corrosive and toxic. For large-scale production, the use of safer brominating agents such as N-bromosuccinimide (NBS) is preferred.[3] However, the stoichiometry and addition rate of NBS must be carefully optimized to control the reaction rate and exotherm.

  • Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and products, and ease of workup. The solvent should be inert to the reaction conditions and allow for efficient temperature control.[4]

Optimized Protocol for Electrophilic Bromination (Illustrative)
  • To a solution of 4-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as acetonitrile or a chlorinated solvent, slowly add N-bromosuccinimide (1.05 eq) portion-wise at a controlled temperature of 0-5 °C.

  • Monitor the reaction progress by HPLC until the starting material is consumed (typically 2-4 hours).

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine.

  • Extract the product into an organic solvent, wash with brine, and concentrate under reduced pressure.

  • The crude product may be purified by crystallization or used directly in the next step if the purity is deemed acceptable by analysis.

Part 2: Diazotization and Cyclization

This step involves the conversion of the aniline to a diazonium salt, followed by an intramolecular cyclization to form the indazole ring. This is a common and effective method for the synthesis of indazoles from ortho-substituted anilines.

Challenges in Scale-Up:
  • Instability of Diazonium Salts: Diazonium salts are notoriously unstable and can be explosive in a dry state or at elevated temperatures.[5] For scale-up, it is imperative to generate and consume the diazonium salt in situ at low temperatures (typically 0-5 °C).

  • Control of Reaction Parameters: The temperature, addition rate of the diazotizing agent (e.g., sodium nitrite), and pH must be strictly controlled to prevent decomposition of the diazonium salt and the formation of phenolic impurities.

  • Off-Gassing: The diazotization reaction generates nitrogen gas. In a large reactor, the rate of gas evolution must be managed to avoid over-pressurization.

  • Impurity Profile: The formation of tar-like byproducts is common in diazotization reactions, which can complicate the isolation and purification of the desired indazole.

Optimized Protocol for Diazotization and Cyclization (Illustrative)
  • Suspend 2-bromo-4-fluoro-6-methylaniline (1.0 eq) in an aqueous acidic solution (e.g., HCl or H2SO4) and cool the mixture to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) to the suspension while maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours to ensure complete formation of the diazonium salt.

  • Slowly raise the temperature to initiate cyclization. The optimal temperature will need to be determined experimentally but is typically in the range of 25-50 °C.

  • Monitor the reaction by HPLC. Upon completion, neutralize the reaction mixture and extract the product.

  • The crude product should be purified, for example by column chromatography or recrystallization, to remove impurities before proceeding to the next step.

Part 3: Impurity Profiling and Control

A thorough understanding of the impurity profile is critical for any pharmaceutical manufacturing process to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[6][7][8]

Potential Impurities and Their Sources:
Impurity Type Potential Source Control Strategy
Isomeric Brominated AnilinesLack of regioselectivity in the bromination step.Tightly control bromination temperature and reagent stoichiometry.
Dibrominated SpeciesOver-bromination.Use a slight excess of the aniline or carefully control the amount of brominating agent.
Phenolic ImpuritiesDecomposition of the diazonium salt.Maintain low temperatures during diazotization and control pH.
Residual SolventsIncomplete removal during workup and drying.Adhere to ICH Q3C guidelines for residual solvents.[3]
Heavy MetalsLeaching from reactors or catalysts.Use appropriate materials of construction for reactors and qualify all raw materials.

Diagram: Logic of Impurity Control

Impurity_Control cluster_0 Process Understanding cluster_1 Analytical Control Raw Material\nControl Raw Material Control Reaction\nOptimization Reaction Optimization Raw Material\nControl->Reaction\nOptimization Workup &\nPurification Workup & Purification Reaction\nOptimization->Workup &\nPurification In-Process\nControls (IPCs) In-Process Controls (IPCs) Workup &\nPurification->In-Process\nControls (IPCs) Final Product\nTesting Final Product Testing In-Process\nControls (IPCs)->Final Product\nTesting Release of\nHigh-Purity Product Release of High-Purity Product Final Product\nTesting->Release of\nHigh-Purity Product

Caption: A QbD approach to impurity control in the synthesis.

Conclusion

The scale-up synthesis of this compound is a challenging but achievable endeavor. A successful scale-up campaign requires a deep understanding of the reaction mechanisms, careful control of process parameters, and a proactive approach to safety and impurity management. By addressing the challenges of regioselectivity, exothermicity, and the handling of hazardous reagents, and by implementing robust analytical controls, researchers and drug development professionals can develop a safe, efficient, and scalable process for the production of this important pharmaceutical intermediate.

References

Introduction: Unlocking the Potential of the 3-Methylindazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the 3-Methyl Group on the Indazole Ring

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the anti-cancer drug Pazopanib and the anti-emetic Granisetron.[1] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, offers a versatile template for interacting with a wide array of biological targets. The 3-methyl-1H-indazole, a readily accessible and common starting material, represents a critical entry point for chemical exploration.[2][3][4]

Derivatization of the 3-methyl group is a cornerstone of structure-activity relationship (SAR) studies involving the indazole core. Transforming this simple alkyl group into a diverse set of functional handles—such as halogens, alcohols, aldehydes, and carboxylic acids—allows for the systematic modulation of a compound's steric, electronic, and hydrogen-bonding properties. This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and the mechanistic rationale behind the derivatization of the 3-methyl group on the indazole ring.

Strategic Overview: A Workflow for Functionalization

The derivatization of the 3-methyl group typically follows a logical progression from an inert alkyl to reactive functional groups. The most common and versatile pathway involves an initial benzylic halogenation, which transforms the methyl group into a reactive electrophilic handle, paving the way for a multitude of subsequent transformations.

G Start 3-Methyl-1H-indazole Bromo 3-(Bromomethyl)-1H-indazole Start->Bromo Radical Halogenation (NBS, AIBN) Acid 1H-Indazole-3-carboxylic acid Start->Acid Strong Oxidation (KMnO4) Aldehyde 1H-Indazole-3-carbaldehyde Bromo->Aldehyde Kornblum Oxidation (DMSO) Aldehyde->Acid Oxidation (KMnO4, etc.) Amide Indazole-3-carboxamides Acid->Amide Amide Coupling (HATU, EDC)

Caption: Key derivatization pathways starting from 3-methyl-1H-indazole.

Strategy 1: Benzylic Bromination via Wohl-Ziegler Reaction

The most pivotal transformation of the 3-methyl group is its conversion to a 3-(bromomethyl) group. This is classically achieved through a free-radical chain reaction known as the Wohl-Ziegler reaction, utilizing N-Bromosuccinimide (NBS) as the bromine source.[5][6]

Mechanistic Rationale: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical abstracts a hydrogen atom from the 3-methyl group, forming a resonance-stabilized benzylic radical. This indazolyl-methyl radical then reacts with NBS to generate the 3-(bromomethyl)indazole product and a succinimidyl radical, which continues the chain reaction.[6][7] It is crucial to maintain a low concentration of Br₂ and HBr to prevent competing electrophilic addition to the aromatic ring.[6]

G cluster_0 Wohl-Ziegler Bromination Indazole_Me 3-Methyl-1H-indazole Indazole_Br 3-(Bromomethyl)-1H-indazole Reagents + NBS + AIBN (cat.) Solvent CCl4 or MeCN Reflux Reagents->Indazole_Br

Caption: Reaction scheme for the benzylic bromination of 3-methyl-1H-indazole.

Protocol 1: Synthesis of 3-(Bromomethyl)-1H-indazole

Materials:

  • 3-Methyl-1H-indazole

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methyl-1H-indazole (1.0 eq).

  • Reagent Addition: Add anhydrous CCl₄ or MeCN as the solvent. Add N-Bromosuccinimide (1.05 - 1.1 eq) and a catalytic amount of AIBN (0.05 - 0.1 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄, 82°C for MeCN) under an inert atmosphere (N₂ or Ar). Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. A key visual cue is the succinimide byproduct, which is insoluble in CCl₄ and will float to the surface upon completion.[6]

  • Workup (Quenching): Cool the reaction mixture to room temperature. Filter off the solid succinimide and wash it with a small amount of the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃ (to quench any remaining bromine), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 3-(bromomethyl)-1H-indazole as a solid.

ParameterConditionRationale / Notes
Solvent Anhydrous CCl₄ or MeCNMust be anhydrous to prevent hydrolysis of NBS. CCl₄ is traditional, but MeCN is a safer alternative.[6]
Initiator AIBN or Benzoyl PeroxideAIBN is often preferred due to its more predictable decomposition rate.
NBS Purity Recrystallized from waterImpurities in NBS can lead to undesired side reactions.
Temperature RefluxRequired to initiate the homolytic cleavage of the initiator and drive the reaction.
Troubleshooting Ring brominationIf significant ring bromination occurs, ensure the reaction is run under strict radical conditions (anhydrous, non-polar solvent, initiator) and not ionic conditions.
Troubleshooting Low ConversionEnsure the initiator is active and added correctly. The reaction may require longer reflux times for less reactive substrates.

Strategy 2: Oxidation to 1H-Indazole-3-carbaldehyde

The 3-formylindazole derivative is a valuable intermediate for constructing more complex molecules through reactions like reductive amination, Wittig olefination, and aldol condensations.[8][9] This aldehyde can be synthesized either by direct oxidation of the methyl group or, more commonly, from the 3-bromomethyl intermediate.

Method A: Kornblum Oxidation of 3-(Bromomethyl)-1H-indazole

Mechanistic Rationale: The Kornblum oxidation provides a mild and efficient method to convert alkyl halides to aldehydes. The reaction proceeds via nucleophilic substitution of the bromide by the oxygen atom of dimethyl sulfoxide (DMSO), forming an alkoxysulfonium salt. In the presence of a mild base, such as triethylamine (TEA), an E2-type elimination occurs to yield the aldehyde, dimethyl sulfide, and the protonated base.

Protocol 2: Synthesis of 1H-Indazole-3-carbaldehyde

Materials:

  • 3-(Bromomethyl)-1H-indazole

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Setup: Dissolve 3-(bromomethyl)-1H-indazole (1.0 eq) in anhydrous DMSO in a round-bottom flask.

  • Base Addition: Add triethylamine (2.0 - 3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor the progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup (Quenching): Pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extraction: Extract the aqueous layer several times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water (to remove DMSO) and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, hexanes/ethyl acetate gradient) to obtain pure 1H-indazole-3-carbaldehyde.

Strategy 3: Oxidation to 1H-Indazole-3-carboxylic Acid

The indazole-3-carboxylic acid is a crucial building block for synthesizing amide libraries, which are prevalent in drug discovery programs.[10][11] This transformation is typically achieved by the direct and robust oxidation of the 3-methyl group using a strong oxidizing agent.

Mechanistic Rationale: Strong oxidizing agents like potassium permanganate (KMnO₄) in a basic or neutral solution will aggressively oxidize the benzylic methyl group through a series of steps, ultimately yielding the corresponding carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate, leading to the precipitation of the carboxylic acid product.

G cluster_1 Permanganate Oxidation Indazole_Me 3-Methyl-1H-indazole Indazole_Acid 1H-Indazole-3-carboxylic acid Reagents 1. KMnO4, H2O 2. HCl (aq) Conditions Heat Reagents->Indazole_Acid

Caption: Reaction scheme for the oxidation of 3-methyl-1H-indazole to the carboxylic acid.

Protocol 3: Synthesis of 1H-Indazole-3-carboxylic Acid

Materials:

  • 3-Methyl-1H-indazole

  • Potassium permanganate (KMnO₄)

  • Water

  • Sodium bisulfite (NaHSO₃) or isopropanol

  • Hydrochloric acid (HCl), concentrated or 6M

  • Round-bottom flask, reflux condenser, heating mantle

Procedure:

  • Setup: Suspend 3-methyl-1H-indazole (1.0 eq) in water in a large round-bottom flask (the reaction can be vigorous).

  • Oxidant Addition: While stirring, add KMnO₄ (3.0 - 4.0 eq) portion-wise to the suspension. The addition is exothermic; maintain the temperature as needed with an ice bath.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Filter the hot solution through a pad of celite to remove the MnO₂ precipitate, washing the filter cake with hot water.

  • Quench Excess Oxidant: To the clear filtrate, add a small amount of sodium bisulfite or isopropanol to destroy any remaining KMnO₄.

  • Precipitation: Cool the filtrate in an ice bath and carefully acidify it with concentrated HCl to pH 2-3. A white or off-white precipitate of 1H-indazole-3-carboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. The product is often pure enough for subsequent steps, but can be recrystallized if necessary.[12]

ParameterConditionRationale / Notes
Stoichiometry Excess KMnO₄ (3-4 eq)Ensures complete oxidation of the methyl group.
pH Control Initial neutral/basic conditionsThe reaction works well under these conditions. Final acidification is critical for product isolation.
Filtration Hot filtration through CeliteMnO₂ is a fine precipitate that can clog filter paper; Celite provides a better filter bed.
Safety Exothermic reactionAdd KMnO₄ slowly and in portions to control the temperature.
Troubleshooting Low YieldIncomplete reaction; ensure sufficient heating time. Product may be lost if not fully precipitated during acidification.

Strategy 4: Advanced C-H Functionalization

Modern synthetic chemistry is increasingly moving towards direct C-H functionalization, which avoids pre-functionalization steps (like halogenation) and improves atom economy. Transition-metal catalysis, particularly with palladium and rhodium, has enabled the direct coupling of the 3-methyl C(sp³)-H bonds with various partners.[13][14][15][16]

While providing a universal protocol is challenging due to the highly specific nature of catalysts, ligands, and directing groups, researchers should be aware of these powerful methods:

  • Palladium-Catalyzed C-H Arylation/Alkenylation: These reactions can directly form C-C bonds between the methyl group and aryl or vinyl halides/triflates. They often require a directing group on the indazole nitrogen to position the metal catalyst near the C-H bond.[17][18][19][20]

  • Rhodium-Catalyzed Annulations: Rh(III) catalysts are particularly effective at C-H activation and can be used in cascade reactions to build complex fused ring systems starting from the indazole core.[14][21][22]

These advanced methods offer powerful shortcuts but require careful optimization of reaction conditions. Researchers interested in these approaches are encouraged to consult specialized literature and reviews on transition-metal-catalyzed C-H activation.[15][16]

Conclusion

The 3-methyl group of the indazole ring, while seemingly simple, is a versatile synthetic handle that provides access to a rich diversity of functionalized analogues. Through well-established transformations such as radical halogenation and oxidation, researchers can readily produce key intermediates like 3-(bromomethyl)indazole, 3-formylindazole, and indazole-3-carboxylic acid. These compounds serve as foundational building blocks for the synthesis of novel chemical entities in drug discovery and materials science. By understanding the principles and protocols outlined in this guide, scientists can effectively leverage the 3-methylindazole scaffold to advance their research objectives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-6-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. As a crucial heterocyclic building block in modern drug discovery, particularly in the development of kinase inhibitors, mastering its synthesis is of significant value.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues encountered during the synthesis, which typically proceeds via the cyclization of a 2-amino-5-bromo-4-fluoroacetophenone precursor with hydrazine.

Core Reaction Scheme

The primary route discussed involves the condensation and cyclization of 2-amino-5-bromo-4-fluoroacetophenone with hydrazine hydrate.

Caption: General reaction for indazole synthesis.

Q1: My final yield is disappointingly low (< 60%). What are the primary causes and how can I optimize the reaction?

A1: Low yield is a frequent challenge stemming from several factors. Here’s a systematic approach to diagnosing and solving the issue:

  • Cause 1: Purity of Starting Materials: The purity of the starting 2-amino-5-bromo-4-fluoroacetophenone is critical. Impurities can interfere with the initial hydrazone formation.

    • Solution: Confirm the purity of your starting material using ¹H NMR and LC-MS. If necessary, purify it by recrystallization (e.g., from ethanol) or column chromatography before starting the reaction.

  • Cause 2: Inefficient Cyclization or Side Reactions: The cyclization step is sensitive to reaction conditions. A common side reaction is the formation of a ketazine byproduct, where two molecules of the ketone react with one molecule of hydrazine.

    • Solution: Control the stoichiometry and addition rate. Add the acetophenone solution slowly to a solution containing a slight excess of hydrazine hydrate (1.2-1.5 equivalents). This ensures hydrazine is always in excess, minimizing ketazine formation. Refluxing in a suitable solvent like ethanol or n-butanol is typically required to drive the cyclization to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time, avoiding prolonged heating which can lead to degradation.

  • Cause 3: Product Loss During Workup: The indazole product has both a weakly basic nitrogen (N2) and a weakly acidic N-H proton (N1). Its solubility can be pH-dependent, leading to losses during aqueous extraction.

    • Solution: During the aqueous workup, ensure the pH of the aqueous layer is neutral (pH ~7) before extracting with an organic solvent like ethyl acetate or dichloromethane. If the product is partially soluble in water, perform multiple extractions (3-4 times) with the organic solvent to maximize recovery.

Parameter Standard Condition Optimized Condition Rationale
Hydrazine Equiv.1.1 eq1.3 - 1.5 eqSuppresses formation of ketazine byproduct.
SolventEthanoln-Butanol or Acetic AcidHigher boiling point can increase reaction rate and drive cyclization. Acetic acid can catalyze the reaction but requires careful neutralization.
Temperature80°C (Ethanol Reflux)110-120°CEnsures complete conversion of the intermediate hydrazone.
Reaction Time4-6 hoursMonitor by TLC/LC-MS (typically 8-16 h)Prevents product degradation from excessive heating.

Q2: My purified product contains persistent impurities. How can I identify and eliminate them?

A2: Impurity profiling is key. The most common impurities are unreacted starting material, the ketazine byproduct, or isomers.

  • Identification: Use LC-MS to get the molecular weights of the impurities.

    • Starting Material: Mass will match the 2-amino-5-bromo-4-fluoroacetophenone.

    • Ketazine: Mass will correspond to [2 x (M.W. of acetophenone) - M.W. of O].

    • Positional Isomers: Unlikely in this specific synthesis route but could arise from impurities in the starting material.

  • Purification Strategy:

    • Recrystallization: This is the most effective method for removing minor impurities if a suitable solvent system can be found. Try solvent systems like ethanol/water, toluene/heptane, or ethyl acetate/hexane.

    • Column Chromatography: Use a silica gel column with a gradient elution, typically starting with a non-polar solvent (hexane or petroleum ether) and gradually increasing the polarity with ethyl acetate. The indazole product is moderately polar and should separate well from less polar byproducts and more polar starting materials.

    • Acid-Base Wash: Before chromatography, an acid wash can be effective. Dissolve the crude product in ethyl acetate and wash with dilute HCl (e.g., 1M). The starting aniline is more basic and will be extracted into the aqueous acid layer, while the weakly basic indazole largely remains in the organic phase. Neutralize the organic layer before proceeding.

Troubleshooting_Workflow start Problem Encountered: Low Yield or High Impurity check_sm 1. Verify Starting Material Purity (NMR, LC-MS) start->check_sm purify_sm Purify SM (Recrystallization or Chromatography) check_sm->purify_sm Impure check_reaction 2. Analyze Reaction Conditions check_sm->check_reaction Pure purify_sm->check_reaction optimize_reagents Adjust Stoichiometry (Hydrazine: 1.3-1.5 eq) Slowly add ketone check_reaction->optimize_reagents optimize_temp Optimize Temperature & Time (Reflux, Monitor by TLC/LC-MS) check_reaction->optimize_temp check_workup 3. Review Workup & Purification optimize_reagents->check_workup optimize_temp->check_workup optimize_extraction Adjust pH to ~7 Perform multiple extractions check_workup->optimize_extraction optimize_purification Optimize Chromatography (Solvent Gradient) Attempt Recrystallization check_workup->optimize_purification solution Improved Yield & Purity Achieved optimize_extraction->solution optimize_purification->solution

Caption: A systematic workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this indazole synthesis?

A1: The reaction proceeds through a two-step sequence:

  • Hydrazone Formation: The hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetophenone. This is followed by dehydration to form the corresponding hydrazone intermediate.

  • Intramolecular Cyclization: The aniline nitrogen of the hydrazone intermediate then performs a nucleophilic attack on the imine carbon. This is followed by the elimination of an ammonia molecule and subsequent aromatization to yield the stable 1H-indazole ring system. This step is typically the rate-limiting step and requires thermal energy (reflux).

Mechanism ketone Step 1: Hydrazone Formation [Ketone] + H2N-NH2 hydrazone [Hydrazone Intermediate] ketone->hydrazone - H2O cyclized Step 2: Intramolecular Cyclization [Cyclized Intermediate] hydrazone->cyclized Intramolecular Nucleophilic Attack product [Indazole Product] + NH3 cyclized->product Aromatization (-NH3)

Caption: Simplified reaction mechanism pathway.

Q2: Are there specific safety precautions for handling hydrazine hydrate?

A2: Yes, hydrazine and its hydrate are hazardous. It is classified as a suspected carcinogen and is highly toxic and corrosive.[1]

  • Engineering Controls: Always handle hydrazine hydrate inside a certified chemical fume hood with good ventilation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (butyl rubber or nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.

  • Spill Management: Have a spill kit ready. Small spills can be neutralized with an oxidizing agent like a solution of calcium hypochlorite or commercial bleach.

  • Waste Disposal: Dispose of all hydrazine-containing waste according to your institution's hazardous waste protocols. Do not mix with other waste streams unless specified.

Q3: How can I confirm the regiochemistry of the final product?

A3: Confirming the structure and regiochemistry of this compound is essential.

  • 1D NMR (¹H, ¹³C): The ¹H NMR spectrum should show two distinct aromatic singlets or narrow doublets corresponding to the protons at the C4 and C7 positions. The methyl group at C3 should appear as a singlet around 2.5 ppm.

  • 2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect (NOE) experiment is definitive. Irradiation of the C3-methyl protons should show an NOE correlation to the aromatic proton at the C4 position, confirming the connectivity.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the elemental composition (C₈H₆BrFN₂).

  • X-Ray Crystallography: If a single crystal can be obtained, X-ray diffraction provides unambiguous proof of the structure and regiochemistry.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromo-4-fluoroacetophenone (e.g., 5.0 g, 1 equivalent).

  • Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (e.g., ~1.5 equivalents) dropwise at room temperature. The addition may be mildly exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for 8-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material spot has been consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL).

    • Stir vigorously. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Combine all organic extracts.

  • Purification:

    • Wash the combined organic layer with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude solid can be purified further by column chromatography or recrystallization as described in the troubleshooting section.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry method with 100% hexane. The amount of silica should be about 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry powder onto the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the solvent polarity by adding ethyl acetate. A typical gradient might be from 0% to 30% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product (identified by a single spot at the correct Rf value).

  • Isolation: Remove the solvent from the combined pure fractions under reduced pressure to afford this compound as a solid.

References

Technical Support Center: Troubleshooting Incomplete Diazotization in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and address issues such as incomplete conversion.

Introduction: The Critical Nature of the Diazotization Step

The synthesis of the indazole scaffold, a privileged structure in medicinal chemistry, often involves a critical diazotization step.[1] This reaction, typically the conversion of a primary aromatic amine to a diazonium salt using nitrous acid, is the foundation for subsequent intramolecular cyclization to form the indazole ring.[1][2] While conceptually straightforward, the diazotization process is notoriously sensitive to reaction conditions. Incomplete conversion at this stage is a frequent and frustrating issue, leading to low yields and complex purification challenges. This guide provides a systematic approach to diagnosing and resolving incomplete diazotization, empowering you to achieve robust and reproducible indazole synthesis.

Core Principles of Diazotization for Indazole Synthesis

The diazotization reaction involves the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[2] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl).[2][3]

The overall reaction can be summarized as: Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O[4]

The resulting diazonium salt is a highly reactive intermediate that can then undergo intramolecular cyclization to form the indazole ring system.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the diazotization step of indazole synthesis.

Issue 1: My reaction shows a significant amount of unreacted starting amine. What are the likely causes?

Q: I've run my diazotization reaction for the synthesis of an indazole precursor, but TLC and HPLC analysis show a large spot corresponding to my starting aromatic amine. What could be going wrong?

A: Incomplete consumption of the starting amine is a classic symptom of suboptimal diazotization conditions. Several factors, often interconnected, can contribute to this issue.

Potential Causes & Solutions:

  • Insufficient Acid: The reaction medium must be sufficiently acidic to ensure the complete formation of nitrous acid from sodium nitrite.[4] An inadequate amount of acid can lead to a sluggish or incomplete reaction.

    • Troubleshooting:

      • Verify Stoichiometry: Ensure at least two equivalents of strong acid are used per equivalent of the aromatic amine.

      • pH Measurement: If possible, and compatible with your reaction solvent, check the pH of the reaction mixture before and during the addition of sodium nitrite. The pH should be strongly acidic (typically < 2).

      • Choice of Acid: While hydrochloric acid is common, some substrates may benefit from the use of sulfuric acid.[6]

  • Poor Reagent Quality or Addition: The quality and handling of sodium nitrite are critical.

    • Troubleshooting:

      • Fresh Sodium Nitrite: Use a freshly opened bottle of sodium nitrite, as it can degrade over time.

      • Slow, Controlled Addition: Add the sodium nitrite solution slowly and portion-wise to the reaction mixture.[3] This prevents localized high concentrations of nitrous acid, which can lead to side reactions and decomposition.

      • Aqueous Solution: It is often preferable to add the sodium nitrite as a pre-cooled aqueous solution to ensure better dispersion and control over the reaction rate.

  • Suboptimal Temperature: Temperature control is arguably the most critical parameter in diazotization.

    • Troubleshooting:

      • Maintain 0-5 °C: The reaction should be strictly maintained between 0 and 5 °C.[3][7][8] Higher temperatures can lead to the decomposition of the diazonium salt to form phenols and other byproducts, while also increasing the rate of side reactions.[3][7][8]

      • Internal Temperature Monitoring: Use a thermometer or thermocouple to monitor the internal temperature of the reaction mixture, not just the cooling bath.

      • Pre-cool Reagents: Ensure all reagent solutions, including the sodium nitrite solution, are pre-cooled before addition.

  • Inadequate Mixing: Poor mixing can lead to localized "hot spots" and uneven reagent distribution.

    • Troubleshooting:

      • Vigorous Stirring: Ensure efficient and continuous stirring throughout the reaction.

      • Baffled Flask: For larger scale reactions, consider using a baffled reaction flask to improve mixing efficiency.

Issue 2: My reaction mixture is turning dark brown or black, and I'm observing gas evolution.

Q: During the addition of sodium nitrite, my reaction mixture is turning a dark, tarry color, and I can see bubbles forming. What is happening, and how can I prevent it?

A: The formation of dark-colored byproducts and gas evolution are strong indicators of diazonium salt decomposition and unwanted side reactions.

Potential Causes & Solutions:

  • Temperature Excursion: This is the most common cause. If the temperature rises above 5-10 °C, the diazonium salt will begin to decompose, often forming phenolic impurities and releasing nitrogen gas.[3][7][8]

    • Troubleshooting:

      • Immediate Cooling: If you observe a temperature spike, immediately slow down or stop the addition of sodium nitrite and ensure the cooling bath is effectively lowering the internal temperature.

      • Review Cooling Setup: Ensure your cooling bath (ice-water or ice-salt) is adequate for the scale of your reaction.

  • Excess Nitrous Acid: The presence of excess nitrous acid can lead to a variety of side reactions, including the formation of N-nitrosoamines and other colored impurities.[9]

    • Troubleshooting:

      • Starch-Iodide Test: Use starch-iodide paper to monitor for the presence of excess nitrous acid.[9] A persistent blue-black color indicates an excess. The goal is to have a slight, transient positive test at the end of the reaction.

      • Urea or Sulfamic Acid Quench: At the end of the reaction, any excess nitrous acid can be quenched by the addition of a small amount of urea or sulfamic acid.

  • Light Sensitivity: Some diazonium salts are sensitive to light and can decompose upon prolonged exposure.

    • Troubleshooting:

      • Protect from Light: Wrap the reaction vessel in aluminum foil to protect it from light.

Visualizing the Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting incomplete diazotization in indazole synthesis.

TroubleshootingWorkflow Troubleshooting Incomplete Diazotization Start Incomplete Diazotization Observed (e.g., unreacted starting material) CheckTemp Verify Temperature Control (0-5 °C) Start->CheckTemp CheckAcid Assess Acid Stoichiometry & pH (>2 eq. acid, pH < 2) Start->CheckAcid CheckReagent Evaluate Reagent Quality & Addition (Fresh NaNO₂, slow addition) Start->CheckReagent CheckMixing Ensure Adequate Mixing Start->CheckMixing Decomposition Decomposition Observed? (Dark color, gas evolution) CheckTemp->Decomposition No OptimizeTemp Optimize Cooling & Addition Rate CheckTemp->OptimizeTemp Issue Found CheckAcid->Decomposition No OptimizeAcid Adjust Acid Concentration/Type CheckAcid->OptimizeAcid Issue Found CheckReagent->Decomposition No OptimizeReagent Use Fresh Reagents & Controlled Addition CheckReagent->OptimizeReagent Issue Found CheckMixing->Decomposition No OptimizeMixing Improve Stirring Efficiency CheckMixing->OptimizeMixing Issue Found Decomposition->OptimizeTemp Yes MonitorExcessHNO2 Monitor for Excess HNO₂ (Starch-Iodide Test) Decomposition->MonitorExcessHNO2 Yes Success Successful Diazotization OptimizeTemp->Success OptimizeAcid->Success OptimizeReagent->Success OptimizeMixing->Success Quench Quench Excess HNO₂ (Urea or Sulfamic Acid) MonitorExcessHNO2->Quench Quench->Success

Caption: A workflow for troubleshooting incomplete diazotization.

Experimental Protocols
Protocol 1: Monitoring Diazotization with Starch-Iodide Paper

This protocol is essential for detecting the endpoint of the diazotization and avoiding a large excess of nitrous acid.

Materials:

  • Starch-iodide paper

  • Glass stirring rod

Procedure:

  • Towards the end of the sodium nitrite addition, and after allowing the reaction to stir for a few minutes after each addition, dip a clean glass stirring rod into the reaction mixture.

  • Touch the tip of the stirring rod to a piece of starch-iodide paper.

  • Observation:

    • No color change: The diazotization is not yet complete. Continue the slow addition of sodium nitrite.

    • Immediate blue-black color: An excess of nitrous acid is present. Stop the addition of sodium nitrite. If this occurs early in the addition, you may be adding the nitrite too quickly.

    • Faint blue color that appears after a few seconds: This indicates the reaction is nearing completion.

Protocol 2: Quenching Excess Nitrous Acid

This procedure is crucial for preventing side reactions caused by excess nitrous acid after the diazotization is complete.

Materials:

  • Urea or Sulfamic Acid

Procedure:

  • Once the diazotization is complete (as determined by the starch-iodide test or after the stoichiometric amount of sodium nitrite has been added and allowed to react), add a small amount of urea or sulfamic acid to the reaction mixture.

  • Stir the mixture for 10-15 minutes at 0-5 °C.

  • Test the reaction mixture again with starch-iodide paper. The test should now be negative (no color change).

Data Presentation: Critical Parameters for Diazotization

The following table summarizes the key reaction parameters and their recommended ranges for successful diazotization in indazole synthesis.

ParameterRecommended Range/ValueRationale
Temperature 0-5 °CPrevents decomposition of the unstable diazonium salt.[3][7][8]
Acid Stoichiometry ≥ 2 equivalentsEnsures complete formation of nitrous acid and maintains a low pH.[4]
Sodium Nitrite Stoichiometry 1.0 - 1.1 equivalentsA slight excess ensures complete reaction, but a large excess can lead to side reactions.
Reaction Time 15 - 60 minutesTypically rapid, but dependent on the substrate.
Solvent Aqueous acidic mediumProtic solvent is necessary for the formation of nitrous acid.
Mechanism of Diazotization

Understanding the mechanism of diazotization can provide valuable insights into why certain reaction parameters are so critical.

DiazotizationMechanism Mechanism of Diazotization NaNO2_HCl NaNO₂ + HCl HNO2 HNO₂ (Nitrous Acid) NaNO2_HCl->HNO2 In situ generation H2ONO H₂O⁺-NO HNO2->H2ONO + H⁺ NO_plus NO⁺ (Nitrosonium ion) H2ONO->NO_plus - H₂O ArNH2 Ar-NH₂ (Aromatic Amine) ArNH2_NO Ar-NH₂⁺-NO ArNH2->ArNH2_NO + NO⁺ ArNH_NOH Ar-NH-N=O (N-Nitrosamine) ArNH2_NO->ArNH_NOH - H⁺ ArN_NOH Ar-N=N-OH (Diazohydroxide) ArNH_NOH->ArN_NOH Tautomerization ArN_NOH2 Ar-N=N-OH₂⁺ ArN_NOH->ArN_NOH2 + H⁺ ArN2 Ar-N₂⁺ (Diazonium Salt) ArN_NOH2->ArN2 - H₂O

Caption: The mechanism of aromatic amine diazotization.

This guide provides a comprehensive framework for troubleshooting incomplete diazotization in indazole synthesis. By carefully controlling the reaction parameters and understanding the underlying chemistry, researchers can significantly improve the efficiency and reproducibility of this critical synthetic step.

References

Technical Support Center: Optimizing Temperature for Indazole Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice on a critical parameter in indazole ring closure reactions: temperature . As experienced chemists know, temperature is not merely a variable to be set, but a crucial tool that dictates reaction kinetics, selectivity, and ultimately, the success of your synthesis.

This document moves beyond simple protocols to explain the causality behind temperature-related phenomena in indazole synthesis, offering field-proven insights to help you navigate common challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for indazole ring closure reactions?

There is no single "one-size-fits-all" temperature for indazole synthesis. The optimal temperature is highly dependent on the specific synthetic route employed. For instance:

  • Some modern, metal-free methods for synthesizing 1H-indazoles from o-aminobenzoximes can proceed under mild conditions.[1]

  • Conversely, traditional methods, such as the reaction of salicylaldehyde with hydrazine hydrochloride, often require reflux in solvents like ethanol, implying elevated temperatures.[1]

  • Specific protocols, like the synthesis of certain hexahydro-2H-indazole derivatives, have shown an optimal temperature of 110 °C, with higher temperatures leading to a decrease in yield due to side reactions.[2]

Q2: My indazole synthesis is giving a low yield. Could temperature be the issue?

A2: Absolutely. Both insufficient and excessive heat can lead to low yields. Inadequate temperature can result in an incomplete reaction.[3][4] It is always advisable to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if the reaction has gone to completion.[3] Conversely, excessively high temperatures can promote the formation of unwanted side products, thereby reducing the yield of the desired indazole.[2]

Q3: I'm observing significant side product formation. How does temperature influence this?

A3: Temperature is a primary factor in controlling the selectivity of a reaction. Elevated temperatures can provide the activation energy for undesired reaction pathways to occur. Common temperature-influenced side reactions in indazole synthesis include:

  • Hydrazone and Dimer Formation: In certain syntheses, higher temperatures can favor the formation of stable hydrazone intermediates or dimers over the desired cyclized indazole product.[1]

  • Wolf-Kishner Reduction: When synthesizing indazoles from o-fluorobenzaldehydes and hydrazine, a common side reaction is the Wolf-Kishner reduction of the intermediate hydrazone, which forms a fluorotoluene derivative instead of the indazole.[3] Careful control of the reaction temperature is crucial to minimize this competitive reaction.[3]

Q4: How do I systematically optimize the temperature for my specific indazole synthesis?

A4: A systematic approach is key to finding the optimal temperature. We recommend a temperature screening experiment. The following table provides a hypothetical example of such an optimization study.

EntryTemperature (°C)Reaction Time (h)Yield (%)Observations
1Room Temperature24<10Incomplete reaction
2501245Significant starting material remaining
380685Good conversion, minimal byproducts
4110492Optimal yield and reaction time
5140475Increased byproduct formation observed

This table is a generalized example. The optimal conditions for your specific reaction may vary.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and solving common problems encountered during indazole ring closure where temperature is a likely culprit.

Problem 1: Low to No Product Formation

  • Symptom: TLC or LC-MS analysis shows predominantly unreacted starting materials.

  • Potential Cause: The reaction temperature is too low to overcome the activation energy barrier for the cyclization step.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product yield.

Problem 2: Multiple Spots on TLC/LC-MS Indicating Byproduct Formation

  • Symptom: The reaction mixture shows the desired product along with significant impurities.

  • Potential Cause: The reaction temperature is too high, leading to decomposition or side reactions.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for byproduct formation.

Experimental Protocol: Temperature Optimization for a Generic Indazole Synthesis

This protocol outlines a general procedure for optimizing the reaction temperature for an indazole ring closure.

Objective: To determine the optimal temperature that maximizes the yield of the desired indazole product while minimizing byproduct formation.

Materials:

  • Appropriate starting materials (e.g., a substituted o-halobenzaldehyde and hydrazine derivative)

  • Anhydrous solvent (e.g., DMSO, DMF, or an alcohol)[1]

  • Reaction vessels (e.g., round-bottom flasks or microwave vials)

  • Heating and stirring apparatus (e.g., heating mantle with a stirrer, or a temperature-controlled reaction block)

  • TLC plates and developing chamber

  • LC-MS for in-process control (recommended)

Procedure:

  • Setup: In parallel, set up a series of identical reactions in separate reaction vessels. Each vessel should contain the same starting materials, solvent, and stoichiometry.

  • Temperature Gradient: Assign a different target temperature to each reaction vessel. A good starting range could be 60°C, 80°C, 100°C, and 120°C.

  • Reaction Monitoring: Once the reactions are initiated at their respective temperatures, monitor their progress at regular intervals (e.g., every hour) using TLC. Note the consumption of starting materials and the formation of the product and any byproducts.

  • Analysis: After a predetermined time (e.g., 6 hours), or once the starting material is consumed in the most promising reaction, quench all reactions.

  • Work-up and Yield Determination: Perform an identical work-up and purification for each reaction mixture. Determine the isolated yield of the desired indazole for each temperature point.

  • Optimization: Based on the yields and purity, identify the optimal temperature. If necessary, a second iteration of this experiment can be performed with a narrower temperature range around the initial optimum.

The Role of Temperature in the Indazole Formation Mechanism

Understanding the reaction mechanism provides insight into why temperature is such a critical parameter. For many common indazole syntheses, the process involves an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization.

G cluster_temp Effect of Temperature A Starting Materials (e.g., o-halobenzaldehyde + Hydrazine) B Hydrazone Intermediate A->B Condensation (often facile) C Transition State for Cyclization B->C Intramolecular Cyclization (Rate-determining, requires activation energy) E Side Products (e.g., Dimer, Reduction Product) B->E Side Reactions (favored at high T) D Indazole Product C->D Product Formation T1 Low Temperature: Slow rate of B -> C T2 Optimal Temperature: Efficient rate of B -> C Minimal B -> E T3 High Temperature: Fast rate of B -> C Increased rate of B -> E

Caption: Generalized mechanism and the influence of temperature.

As depicted, the cyclization step often has a significant activation energy barrier. Sufficient thermal energy is required to overcome this barrier and proceed to the indazole product. However, excessive heat can provide enough energy for the hydrazone intermediate to enter into alternative, undesired reaction pathways.

References

Technical Support Center: Purification of Halogenated Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for challenges in the purification of halogenated indazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating difficulties associated with separating these closely related compounds. Halogenated indazoles are a critical structural motif in medicinal chemistry, appearing in numerous drug candidates for oncology and other therapeutic areas.[1][2][3][4] However, the synthesis of these compounds frequently yields mixtures of regioisomers that are notoriously difficult to separate due to their similar physicochemical properties.[1][5]

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you navigate these purification challenges effectively.

The Core Challenge: Why Are Halogenated Indazole Isomers So Difficult to Separate?

The primary difficulty in purifying halogenated indazole isomers stems from their subtle structural differences. Whether dealing with N-1 vs. N-2 alkylation isomers or positional isomers of a halogen on the benzene ring (e.g., 4-iodo vs. 6-iodo), the overall polarity, size, and shape of the molecules are often remarkably similar.[5] This similarity leads to nearly identical behavior in common purification techniques:

  • Co-elution in Chromatography: Isomers often have very close retention factors (Rƒ) in thin-layer chromatography (TLC) and retention times in column chromatography, leading to poor separation.[6]

  • Co-crystallization: The isomers can pack into the same crystal lattice, making separation by crystallization challenging.[6]

The goal of any purification strategy is to exploit the subtle differences in polarity, solubility, or stereochemistry that do exist.

Frequently Asked Questions (FAQs)

Q1: My TLC shows only one spot, but NMR analysis confirms a mixture of isomers. What should I do?

A1: This is a very common issue. A single TLC solvent system may not have sufficient resolving power.

  • The Causality: The polarity of the isomers is so similar that they migrate at the same rate in that specific eluent.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: Do not rely on a single solvent system. Systematically screen a variety of solvent systems with different polarities and selectivities.[7] Good starting points include mixtures of hexanes/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[7]

    • Utilize Additives: For basic indazoles, adding a small amount of a base like triethylamine (0.1-1%) to the mobile phase can improve peak shape and sometimes enhance separation. Conversely, for acidic compounds, a small amount of acetic acid can be beneficial.[6]

    • Consider Preparative TLC: If you can achieve even a slight separation on an analytical TLC plate, preparative TLC can be used to isolate small quantities of the pure isomers for characterization.[6][8]

Q2: I'm attempting to separate my isomers using column chromatography, but the peaks are broad and overlapping. How can I improve the resolution?

A2: Poor resolution in column chromatography is often a result of improper column packing, incorrect solvent selection, or overloading the column.

  • The Causality: Broad peaks can be caused by diffusion and non-ideal interactions with the stationary phase. Overlapping peaks indicate that the chosen conditions are not selective enough for the isomers.

  • Troubleshooting Workflow:

HPLC_Troubleshooting cluster_solutions Corrective Actions start HPLC Problem Observed pressure High Backpressure Check for blockages (frits, guard column) Reduce flow rate Check mobile phase viscosity start->pressure Pressure Issue tailing Peak Tailing Check for column voids Adjust mobile phase pH Reduce sample overload Check for secondary interactions start->tailing Peak Shape Issue resolution Poor Resolution Optimize gradient/isocratic conditions Switch to a different column chemistry (e.g., PFP, C18) Decrease flow rate Ensure proper column temperature start->resolution Separation Issue baseline Noisy Baseline Degas mobile phase thoroughly Check for leaks in the system Ensure proper lamp/detector function start->baseline Baseline Issue sol_pressure Flush system, replace frits/guard column pressure:f0->sol_pressure sol_tailing Repack column inlet, use mobile phase additives tailing:f0->sol_tailing sol_resolution Perform method development, try different columns resolution:f0->sol_resolution sol_baseline Use online degasser, perform system maintenance baseline:f0->sol_baseline

References

removing impurities from crude 5-Bromo-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for clarity in the purification of complex heterocyclic compounds, this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth resource for . As a key building block in medicinal chemistry, the purity of this indazole derivative is paramount for reliable downstream applications and regulatory compliance.

This guide moves beyond simple step-by-step instructions, offering a deep dive into the causality behind experimental choices, troubleshooting common failures, and validating final product purity.

Technical Support & Troubleshooting Center

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of 5-Bromo-6-fluoro-3-methyl-1H-indazole?

A1: Impurities in your crude sample typically originate from the synthetic route employed. Understanding the potential contaminants is the first step in designing an effective purification strategy. They can be broadly categorized as follows:

  • Synthesis-Related Impurities:

    • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors like substituted 2-fluorobenzonitriles or 2-aminotoluenes. Incomplete reactions are a common source of such impurities.

    • Intermediates: Synthetic pathways often involve multiple steps. Unconsumed intermediates from steps like diazotization or cyclization may persist in the final crude product.[1]

    • Byproducts: Side reactions can generate structurally similar molecules that are often challenging to separate. For indazoles, these frequently include:

      • Regioisomers: Cyclization reactions can sometimes yield isomeric forms of the indazole ring, where the substituent pattern differs.[1] For instance, if the synthesis starts from a substituted aniline, different cyclization points could lead to an unwanted isomer.

      • Over-brominated Species: If the bromination step is not carefully controlled, di-bromo or other poly-brominated indazoles can form.[1]

  • Reagent- and Solvent-Based Impurities:

    • Residual Solvents: Solvents used during the reaction or initial work-up (e.g., DMF, acetonitrile, ethyl acetate, hexanes) are common impurities that can often be removed by drying under high vacuum.[1]

    • Excess Reagents: Catalysts, bases, or brominating agents (like N-bromosuccinimide) used in the synthesis may carry over.[2]

  • Degradation Products:

    • This compound may degrade if exposed to harsh conditions (e.g., strong acids/bases, high temperatures, or light) over extended periods. The specific degradation profile would depend on the conditions encountered.[1][3]

Q2: How do I select the most appropriate purification method? Recrystallization vs. Column Chromatography?

A2: The choice between recrystallization and column chromatography depends on the impurity profile, the quantity of material, and the desired final purity.

  • Recrystallization is the preferred method for removing small amounts of impurities from a large amount of a solid product, especially if the impurities have different solubility profiles from the desired compound. It is often more scalable and cost-effective for large quantities. It is most effective when your crude product is already of moderate purity (>85-90%).[1]

  • Column Chromatography is a more versatile technique capable of separating complex mixtures with multiple components or impurities that are structurally very similar to the product.[4][5] It is ideal for purifying smaller quantities of material or when recrystallization fails to provide the desired purity. For high-purity requirements, especially in separating closely related impurities, preparative HPLC may be necessary.[1]

The following diagram illustrates a general decision-making workflow for purification.

Purification Workflow start Crude this compound assess_purity Assess Purity (TLC/HPLC/NMR) start->assess_purity decision_purity Purity >90%? assess_purity->decision_purity recrystallization Attempt Recrystallization decision_purity->recrystallization Yes column_chroma Perform Column Chromatography decision_purity->column_chroma No assess_final_purity Assess Final Purity recrystallization->assess_final_purity column_chroma->assess_final_purity decision_final_purity Purity Goal Met? assess_final_purity->decision_final_purity pure_product Pure Product decision_final_purity->pure_product Yes further_purification Consider Preparative HPLC or Re-purification decision_final_purity->further_purification No further_purification->column_chroma

Caption: A decision workflow for purifying the target compound.

Q3: How can I reliably assess the purity of my final product?

A3: A combination of analytical techniques is essential to confirm both the purity and structural identity of your this compound.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[4] A well-developed HPLC method can separate the main compound from trace impurities, allowing for purity to be reported as a percentage of the total peak area. A typical starting point would be a reversed-phase C18 column with a gradient elution using water (often with 0.1% formic acid) and acetonitrile.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for structural confirmation. The ¹H NMR spectrum should show the correct number of protons with appropriate chemical shifts and coupling constants. The absence of signals corresponding to starting materials or common byproducts provides strong evidence of purity.[1]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound, ensuring the correct product was isolated.[4] LC-MS can be particularly powerful, coupling the separation power of HPLC with the identification capability of MS to determine the molecular weights of any observed impurities.[1]

  • Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative tool used to monitor the progress of a reaction or column chromatography fractions. A single spot on a TLC plate developed with an appropriate solvent system is a good initial indicator of purity.[4]

Troubleshooting Purification Protocols

This section provides detailed protocols and troubleshooting advice for the most common purification techniques.

Method 1: Recrystallization

Recrystallization is an effective technique for purifying solids, based on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

  • Solvent Selection: The key to successful recrystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve the crude compound well at its boiling point but poorly at low temperatures (e.g., 0-4°C).[4] Test small amounts of your crude product with various solvents (see Table 1). A two-solvent system (one "good" solvent and one "poor" solvent) can also be effective.[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Problem Possible Cause(s) Recommended Solution(s)
Oiling Out (Product separates as an oil, not crystals)1. Solution is too supersaturated. 2. Cooling rate is too fast. 3. Presence of impurities inhibiting crystallization.1. Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent. 2. Allow the solution to cool much more slowly; insulate the flask if necessary. 3. Add a seed crystal of pure product to induce crystallization.[4][7]
Low Recovery 1. Too much solvent was used. 2. The chosen solvent is too effective at dissolving the compound, even at low temperatures. 3. Premature crystallization during hot filtration.1. Concentrate the solution by boiling off some solvent and attempt to recrystallize again. 2. Re-evaluate your solvent choice. Consider a two-solvent system to reduce solubility at cold temperatures.[4] 3. Ensure the filtration apparatus is pre-heated to prevent cooling.
No Crystals Form 1. Solution is not sufficiently saturated. 2. The compound is highly soluble in the chosen solvent at all temperatures.1. Evaporate some of the solvent to increase the concentration. 2. Scratch the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[7] 3. Add a "poor" solvent dropwise until the solution becomes cloudy, then re-heat to clarify and cool slowly.
Method 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution with a mobile phase.

  • TLC Analysis: Before running a column, determine the optimal solvent system (eluent) using TLC. Test various mixtures of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system should provide good separation between your product and impurities, with an Rf value for the product of approximately 0.2-0.4.[4]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (that is subsequently removed under vacuum) and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[5] For example, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions. Monitor the separation by TLC analysis of the fractions.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Problem Possible Cause(s) Recommended Solution(s)
Poor Separation (Peaks are overlapping)1. Eluent polarity is not optimal. 2. Column was overloaded with too much sample. 3. Column was packed improperly (channeling).1. Switch to a less polar eluent system to increase retention and improve separation. Employ a shallow gradient elution instead of an isocratic one.[4][5] 2. Use a larger column or reduce the amount of crude material. 3. Repack the column carefully, ensuring a homogenous bed.
Compound Won't Elute 1. The eluent is too non-polar. 2. The compound may be degrading on the silica gel.1. Gradually increase the polarity of the mobile phase (e.g., add a small percentage of methanol to an ethyl acetate/hexane mixture).[4] 2. Consider using a different stationary phase, such as alumina, or deactivating the silica gel with triethylamine.[4]
Streaking/Tailing of Bands 1. Sample is not very soluble in the eluent. 2. The compound is acidic or basic and is interacting strongly with the silica.1. Ensure the sample is fully dissolved before loading. 2. Add a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds or 0.1-1% triethylamine for basic compounds).

The following diagram provides a logical flow for troubleshooting column chromatography.

Column Chromatography Troubleshooting start Column Chromatography Issue decision_issue What is the issue? start->decision_issue poor_sep Poor Separation decision_issue->poor_sep Overlapping Bands no_elution No Elution decision_issue->no_elution Product Stuck streaking Band Streaking decision_issue->streaking Tailing Bands sol_poor_sep1 Optimize Eluent via TLC (aim for ΔRf > 0.1) poor_sep->sol_poor_sep1 sol_poor_sep2 Use a shallower gradient poor_sep->sol_poor_sep2 sol_poor_sep3 Reduce sample load poor_sep->sol_poor_sep3 sol_no_elution1 Increase eluent polarity (e.g., add MeOH) no_elution->sol_no_elution1 sol_no_elution2 Consider alternative stationary phase (Alumina) no_elution->sol_no_elution2 sol_streaking1 Ensure sample is fully soluble in loading solvent streaking->sol_streaking1 sol_streaking2 Add modifier to eluent (e.g., TEA or Acetic Acid) streaking->sol_streaking2

References

Technical Support Center: Managing Exothermic Reactions in Indazole Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are scaling up indazole synthesis. The indazole scaffold is a cornerstone in medicinal chemistry, but its synthesis often involves highly energetic intermediates and exothermic reactions.[1][2][3] What is manageable on the bench can become a significant safety hazard at scale. This resource provides in-depth, field-proven insights to help you navigate the challenges of thermal management, ensuring a safe and efficient scale-up process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding thermal hazards in chemical synthesis.

Q1: What is a thermal runaway, and why is it a critical concern in indazole synthesis scale-up? A thermal runaway is a hazardous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous feedback loop.[4] This can lead to a rapid increase in temperature and pressure, potentially causing vessel rupture, explosions, and the release of toxic materials.[4][5] Many indazole syntheses, such as those involving hydrazine, nitro-group reductions, or Ullmann-type couplings, are inherently exothermic and pose a risk of thermal runaway if not properly managed during scale-up.[6][7]

Q2: Why can a reaction that is safe in a 100 mL flask become dangerous in a 100 L reactor? The primary reason lies in the change in the surface-area-to-volume ratio. As you scale up a reactor, its volume increases by the cube of its radius, while the surface area available for heat exchange (the reactor wall) only increases by the square of the radius.[8][9] This means that larger reactors are significantly less efficient at dissipating heat.[9][10] A small exotherm that is easily absorbed by the surroundings in lab glassware can accumulate in a large reactor, leading to a dangerous temperature increase.[9]

Q3: What are the essential first steps to assess the thermal risk of my indazole synthesis before scale-up? Before any scale-up, a thorough hazard evaluation is mandatory.[8][11]

  • Literature Review: Scrutinize the literature for any reported thermal incidents or safety data related to your specific reaction class. Synthesis routes like the Davis-Beirut reaction or those involving diazotization have known energetic profiles.[12][13][14]

  • Chemical Judgment: Analyze your reagents and intermediates. The presence of "energetic" functional groups (e.g., nitro, azide, N-N bonds in hydrazine, peroxides) is a red flag.[1]

  • Screening Calorimetry (DSC): Differential Scanning Calorimetry (DSC) should be performed on all starting materials, intermediates, and the final reaction mixture to determine the onset temperature of decomposition and the total energy released.[8][15]

  • Reaction Calorimetry (RC): Use a reaction calorimeter (such as an RC1) to measure the heat of reaction, heat flow, and specific heat capacity under process-relevant conditions. This data is crucial for calculating the potential adiabatic temperature rise.[8][10][15]

Q4: Which common indazole synthesis routes are known to be particularly exothermic? Several established routes to the indazole core require careful thermal management:

  • Reactions involving Hydrazine: The reaction of fluorobenzonitriles or related precursors with hydrazine hydrate is a common and often highly exothermic step.[7]

  • Ullmann-Type Couplings: Intramolecular Ullmann reactions for ring closure can have significant thermal hazard concerns.[6]

  • Reductive Cyclization of o-Nitrobenzylamines (Davis-Beirut/Sundberg type): The reduction of a nitro group is a highly exothermic process. If the cyclization is slow, hazardous intermediates can accumulate.[16]

  • Jacobson Indazole Synthesis: This method involves the decomposition of N-nitroso-o-acyl-toluidides, which can be energetically unpredictable, especially in the presence of impurities.[17]

Part 2: Troubleshooting Guide for Scale-Up Experiments

This section provides answers to specific issues you might encounter during your scale-up experiments.

Q: My reaction temperature is overshooting the set point during the addition of a reagent. What's happening and what should I do? A: This is a classic sign that the rate of heat generation from your reaction is exceeding the heat removal capacity of your reactor.[10] This is extremely dangerous as it indicates you are losing control of the process.

  • Immediate Action: Stop the reagent addition immediately. If the temperature continues to rise, be prepared to execute an emergency cooling or quenching plan.

  • Causality: The addition rate of your limiting reagent is too fast for the current scale and cooling capacity.[10] You may also have poor mixing, creating localized "hotspots" where the reaction is running much faster.[15]

  • Solution: The primary control strategy for exothermic reactions is to run them in a semi-batch mode, where the reagent addition rate dictates the reaction rate.[8] You must reduce the addition rate. Ensure your agitation is sufficient to provide good heat transfer to the cooling jacket. For future runs, use your reaction calorimetry data to calculate the maximum safe addition rate based on your reactor's heat removal capability.

Q: I'm observing a long induction period followed by a sudden, violent temperature and pressure increase. What is the cause? A: This dangerous scenario is caused by the accumulation of unreacted reagents .

  • Causality: The reaction conditions (e.g., temperature, catalyst activity) are not sufficient to immediately consume the reagent as it is added. The reagent builds up in the reactor, and when the reaction finally initiates, the accumulated mass reacts almost instantaneously, releasing a massive amount of energy far beyond the system's cooling capacity.[10] This can happen if the initial reaction temperature is too low or if a catalyst has an induction period.[10]

  • Prevention:

    • Temperature: Ensure the initial batch temperature is high enough to initiate the reaction upon the first addition of the reagent.

    • Catalyst: If using a catalyst, ensure it is active before starting the main addition. Consider adding a small amount of the reagent first and confirming that the reaction has started (e.g., via a small, expected temperature rise) before proceeding with the controlled addition.

    • Monitoring: Use Process Analytical Technology (PAT), such as in-situ IR or Raman spectroscopy, to monitor the concentration of the added reagent in real-time and ensure it is not accumulating.

Q: My calorimetry data shows a high Maximum Temperature of the Synthesis Reaction (MTSR). Does this mean the process is unsafe to scale? A: Not necessarily, but it requires rigorous engineering and procedural controls. The MTSR is the temperature the batch would reach if all cooling were lost.

  • Trustworthiness of the Protocol: A trustworthy, self-validating system is designed to prevent the MTSR from ever being reached. The key is to ensure that the MTSR is below the decomposition temperature of your reaction mixture and the boiling point of your solvent at the operating pressure.

  • Engineering Controls:

    • Controlled Dosing: The most critical control is limiting the amount of unreacted reagent in the pot at any given time through slow, controlled addition. This keeps the potential (adiabatic) temperature rise to a manageable level.[10]

    • Cooling Systems: Ensure your reactor's cooling system is robust and has redundancy.[4]

  • Protective Measures: If the risk remains high, you must have secondary protective systems like a pressure relief vent sized for the runaway reaction, a quench system to rapidly kill the reaction, or a dump tank.[4][18]

Part 3: Core Methodologies & Protocols

Protocol 1: Thermal Hazard Screening Workflow

This protocol outlines the essential steps for assessing the thermal safety of an indazole synthesis before proceeding with scale-up.

  • Step 1: Theoretical Assessment

    • Review all reagents, intermediates, and products for known thermal instabilities using sources like Bretherick's Handbook of Reactive Chemical Hazards.

    • Identify the primary desired reaction and any potential undesired side reactions (e.g., decomposition, polymerization).

  • Step 2: DSC Screening

    • Run a DSC analysis on each individual starting material and on a stoichiometric mixture of the final reaction mass.

    • Program a ramp from ambient temperature to ~400 °C at a rate of 5-10 °C/min.

    • Objective: Identify the onset temperature of any exothermic decomposition and quantify the energy released (J/g). A sharp exotherm below 200°C is a significant concern.

  • Step 3: Reaction Calorimetry (RC1 or similar)

    • Simulate the planned process in the calorimeter, including heating, reagent additions, and holding periods.

    • Objective: Measure the heat of reaction (ΔHr), the specific heat of the reaction mass (Cp), and the rate of heat evolution throughout the process.

    • This data is non-negotiable for safe scale-up.

  • Step 4: Data Analysis & Risk Assessment

    • Calculate the Adiabatic Temperature Rise (ΔT_ad) using the formula: ΔT_ad = |ΔHr| / Cp.[15]

    • Determine the Maximum Temperature of the Synthesis Reaction (MTSR) : MTSR = T_process + ΔT_ad (for the portion of reagent accumulated).

    • Compare the MTSR to the decomposition onset temperature from DSC and the solvent boiling point. If the MTSR is higher, the process is inherently unsafe and must be modified.

Data Summary: Lab vs. Pilot Scale Comparison

The following table illustrates the critical challenge of heat transfer during scale-up.

ParameterLab Scale (1 L Flask)Pilot Scale (100 L Reactor)Implication
Volume (V) 1 L100 L100x increase
Heat Transfer Area (A) ~0.05 m²~1.5 m²Only a 30x increase
A/V Ratio ~50 m⁻¹~15 m⁻¹Drastically reduced heat removal efficiency [8][10]
Typical Heat Generation Proportional to VolumeProportional to VolumeHeat generation scales much faster than heat removal
Control Strategy Passive dissipation, ice bathEngineered cooling (jacket, coils), controlled additionActive, engineered controls are essential[4][15]

Part 4: Visualization of Workflows

Diagram 1: Thermal Hazard Assessment Workflow

This diagram illustrates the decision-making process for safely scaling up a chemical reaction.

Thermal_Hazard_Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Process Calorimetry cluster_2 Phase 3: Scale-Up & Control decision decision A Proposed Indazole Synthesis Route B Literature Review & Chemical Judgment A->B C DSC Screening (Reactants, Products, Mixture) B->C D Decomposition Onset > 100°C above T_process? C->D E Reaction Calorimetry (RC1) Simulate Process Conditions D->E Yes STOP HALT & REDESIGN PROCESS (e.g., different solvent, lower conc., continuous flow chemistry) D->STOP No F Calculate ΔT_ad and MTSR E->F G Is MTSR < T_decomp AND MTSR < T_boil? F->G H Define Safe Operating Envelope (Addition Rate, Temp, Mixing) G->H Yes G->STOP No I Pilot Scale Run with Full Engineering Controls H->I J Safe for Full Scale Production I->J

References

Technical Support Center: Solvent Selection for Recrystallization of 5-Bromo-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 5-Bromo-6-fluoro-3-methyl-1H-indazole. This document provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for selecting the optimal solvent system for recrystallization. Our goal is to move beyond simple protocols and explain the causal relationships in solvent selection to empower you to troubleshoot and optimize your purification processes effectively.

Introduction: The Critical Role of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. For active pharmaceutical ingredients (APIs) and key intermediates like this compound, achieving high purity is non-negotiable. The success of this technique hinges almost entirely on the selection of an appropriate solvent or solvent system. An ideal solvent will solubilize the target compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for the formation of a pure crystalline lattice upon cooling while impurities remain in the "mother liquor".[1][2] This guide provides a systematic approach to making that critical selection.

Physicochemical Properties of this compound

Before selecting a solvent, it is crucial to understand the physicochemical nature of the molecule.

  • Structure: The molecule contains a moderately polar indazole core, capable of hydrogen bonding via the N-H group. It also possesses nonpolar characteristics due to the aromatic ring, a bromine atom, and a methyl group.

  • Polarity: The combination of polar and nonpolar functionalities suggests the compound is of intermediate polarity. The calculated XLogP3 value for the similar compound 5-Bromo-6-fluoro-1H-indazole is 2.3, indicating a degree of lipophilicity.[3] The addition of a methyl group will slightly increase this lipophilicity.

  • Solubility Profile: Based on its structure, it is predicted to be soluble in many organic solvents but poorly soluble in highly polar solvents like water. One supplier explicitly notes that a similar isomer is "Insoluble In Water".[4]

Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the characteristics of an ideal recrystallization solvent?

An ideal solvent should meet several criteria to ensure high recovery and purity.[1][2]

  • Significant Solubility Differential: The compound should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures (e.g., 0-4 °C). This differential is the driving force for crystallization.

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor after crystallization).[1]

  • Volatility: The solvent should be reasonably volatile to allow for easy removal from the purified crystals during drying.[1]

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent the solute from "oiling out" instead of crystallizing.[5][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.

Q2: How do I begin screening for a suitable single solvent?

A systematic screening process using small amounts of your crude material is the most effective approach. The "like dissolves like" principle is a good starting point; given the intermediate polarity of this compound, solvents of moderate polarity are excellent candidates.

Recommended Starting Solvents for Screening:

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Potential Role
Heptane/Hexane69 / 981.9Anti-Solvent
Toluene1112.4Good Solvent (for nonpolar)
Ethyl Acetate776.0Good Solvent
Acetone5621Good Solvent
Isopropanol (IPA)8218Good Solvent
Ethanol (EtOH)7824.5Good Solvent
Methanol (MeOH)6533Good Solvent (Potentially too strong)
Water10080Anti-Solvent

Data compiled from various sources including[1].

Q3: When should I consider using a mixed-solvent system?

A mixed-solvent system is ideal when no single solvent displays the required steep solubility curve.[2] This is a very common scenario. You should use a mixed-solvent system if you find that your compound is:

  • Extremely soluble in one solvent, even when cold.

  • Almost insoluble in another solvent, even when hot.

The key is to use two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "poor" solvent).[1]

Q4: What are some reliable mixed-solvent pairs for a compound like this?

For substituted indazoles, which are common in medicinal chemistry, several solvent pairs are known to be effective.[7][8][9]

  • Ethanol/Water or Isopropanol/Water: The compound is dissolved in the alcohol, and water is added as the anti-solvent. A patent for purifying substituted indazoles specifically mentions the utility of mixed solvents.[7]

  • Ethyl Acetate/Heptane (or Hexane): A classic pair for compounds of intermediate polarity. Ethyl acetate serves as the good solvent, and heptane is the anti-solvent.[8][9]

  • Acetone/Water: Similar to the alcohol/water system, this is effective for moderately polar compounds.[9]

  • Toluene/Heptane (or Hexane): A good choice for less polar compounds, where toluene is the good solvent.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Place approximately 20-30 mg of your crude this compound into a small test tube.

  • Add the first test solvent dropwise at room temperature, vortexing after each drop. Note the solubility.

  • If the compound does not dissolve in ~1 mL of solvent, gently warm the test tube in a water bath towards the solvent's boiling point.

  • Observe if the compound dissolves completely. If it does, this solvent is a potential candidate.

  • Cool the test tube to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, fine crystals indicate a good single solvent.

  • Repeat for all candidate solvents to identify the best option or a suitable pair for a mixed-solvent system.

Protocol 2: Recrystallization with a Mixed-Solvent System (e.g., Ethyl Acetate/Heptane)
  • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

  • Add the minimum amount of the "good" solvent (Ethyl Acetate) required to dissolve the compound at reflux temperature. Add the solvent in small portions, allowing the solution to return to a boil after each addition.

  • Once the solid is fully dissolved, add the "anti-solvent" (Heptane) dropwise to the hot solution until you observe persistent cloudiness (the cloud point). This indicates the solution is saturated.

  • Add a few more drops of the "good" solvent (Ethyl Acetate) to the hot solution until the cloudiness just disappears.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a minimal amount of ice-cold anti-solvent (Heptane) to remove any remaining mother liquor.[10]

  • Dry the crystals under vacuum to remove all residual solvent.

Visual Workflows

Solvent_Selection_Workflow Start Crude Product Screen Screen Solvents (Protocol 1) Test solubility in various solvents (e.g., EtOH, IPA, EtOAc, Toluene, Heptane) Start->Screen Decision Analyze Screening Results Screen->Decision SingleSolventPath Good Single Solvent Found? (High solubility hot, low solubility cold) Decision->SingleSolventPath SingleRecrys Perform Single-Solvent Recrystallization SingleSolventPath->SingleRecrys Yes MixedSolventPath No Single Solvent Ideal? (e.g., too soluble in all, or insoluble in all) SingleSolventPath->MixedSolventPath No End Pure Crystals SingleRecrys->End Troubleshoot Troubleshoot Issues (Oiling out, no crystals, etc.) SingleRecrys->Troubleshoot SelectPair Select Miscible Solvent Pair (Good Solvent + Anti-Solvent) MixedSolventPath->SelectPair Yes MixedSolventPath->Troubleshoot MixedRecrys Perform Mixed-Solvent Recrystallization (Protocol 2) SelectPair->MixedRecrys MixedRecrys->End MixedRecrys->Troubleshoot

Caption: A decision workflow for selecting an appropriate recrystallization solvent system.

Mixed_Solvent_Recrystallization cluster_dissolution Step 1: Dissolution cluster_saturation Step 2: Saturation cluster_crystallization Step 3: Crystallization & Isolation Dissolve Dissolve crude solid in MINIMUM volume of hot 'Good Solvent' (e.g., EtOAc) AddAnti Add 'Anti-Solvent' (e.g., Heptane) dropwise to hot solution until cloud point is reached Dissolve->AddAnti Clarify Add 1-2 drops of 'Good Solvent' to redissolve precipitate AddAnti->Clarify CoolSlow Cool slowly to room temp, then cool in ice bath Clarify->CoolSlow Filter Collect crystals via vacuum filtration CoolSlow->Filter Wash Wash with minimal ice-cold 'Anti-Solvent' Filter->Wash Dry Dry crystals under vacuum Wash->Dry

Caption: The procedural workflow for a mixed-solvent recrystallization experiment.

Troubleshooting Guide

IssueCommon Cause(s)Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid instead of solid)1. The boiling point of the solvent is higher than the compound's melting point.[5] 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.[6]1. Re-heat the mixture to redissolve the oil. Add a small amount more of the "good" solvent to lower the saturation temperature.[6][11] 2. Allow the solution to cool much more slowly. 3. Choose a solvent with a lower boiling point.
No Crystals Form (After cooling)1. Too much solvent was used, and the solution is not saturated.[6][10] 2. The solution is supersaturated and requires a nucleation site.[5][6]1. Boil off some of the solvent to increase the concentration and attempt to cool again.[6][11] 2. Induce crystallization by scratching the inside of the flask with a glass rod just below the liquid surface.[6][10] 3. Add a "seed crystal" of the pure compound if available.[6]
Very Low Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[10][11] 2. Premature crystallization during a hot filtration step (if performed). 3. The crystals were washed with solvent that was not ice-cold.[10]1. Use the absolute minimum amount of hot solvent for dissolution. 2. If the mother liquor has not been discarded, try to concentrate it and cool again to recover a second crop of crystals. 3. Ensure the funnel is pre-heated if performing hot filtration and that the wash solvent is thoroughly chilled.
Crystals are Colored or Appear Impure 1. Colored impurities are co-crystallizing with the product. 2. Rapid crystallization has trapped impurities within the crystal lattice.[11]1. Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Ensure the cooling process is slow and gradual to allow for selective crystallization. A second recrystallization may be necessary.

References

Technical Support Center: Troubleshooting Regioselectivity in Indazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving regioselectivity in their experiments. Indazole and its derivatives are crucial scaffolds in medicinal chemistry, and controlling their functionalization at specific positions is paramount for synthesizing target molecules with desired biological activities. This resource provides in-depth, field-proven insights in a question-and-answer format to address common challenges and streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently getting a mixture of N1 and N2 alkylated products?

A1: The direct alkylation of 1H-indazoles frequently yields a mixture of N1 and N2 substituted products because the indazole anion is an ambident nucleophile with two reactive nitrogen atoms.[1] The final product ratio is a delicate balance of several factors, including the choice of base and solvent, reaction temperature, and the steric and electronic properties of the substituents on the indazole ring.[1][2][3]

Q2: I need to favor N1-alkylation. What are the most critical parameters to control?

A2: To achieve high N1 selectivity, the combination of sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF) is a well-established and effective method.[1][2][3][4][5][6][7] This preference is often attributed to the formation of a sodium-indazole complex where the sodium cation coordinates with the N2 nitrogen, sterically hindering it and directing the alkylating agent to the N1 position.[1][2][5] Furthermore, N1-alkylated indazoles are generally the thermodynamically more stable isomers, so conditions that allow for equilibration, such as longer reaction times or elevated temperatures, can also favor their formation.[2][3][8]

Q3: My goal is the N2-alkylated product. What strategies can I employ?

A3: While the N1-isomer is often thermodynamically favored, specific conditions can promote kinetic control and lead to the N2-product. The Mitsunobu reaction is a classic example that often shows a preference for N2-alkylation.[2][3][7] Additionally, employing certain bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF can favor N2-alkylation, although this is highly dependent on the substrate.[3][8] Recent studies have also shown that TfOH-catalyzed reactions of indazoles with diazo compounds can provide excellent N2-selectivity.[9]

Q4: I am attempting a C-H functionalization on the indazole ring, but I'm seeing low to no conversion. What should I troubleshoot?

A4: Direct C-H functionalization of indazoles can be challenging due to the inherent stability of the C-H bonds.[8] Success is highly dependent on the targeted position and often requires the use of a transition-metal catalyst (e.g., Palladium, Rhodium, Cobalt) and, in many cases, a directing group to achieve regioselectivity.[10][11][12][13][14] If you are experiencing low conversion, consider re-evaluating your catalytic system, the directing group strategy, reaction temperature, and the choice of oxidant.

Troubleshooting Guide: N-Alkylation Regioselectivity

Issue: Poor N1:N2 Selectivity in Alkylation Reactions

This is the most common issue in indazole functionalization. The following decision tree and detailed explanations will help you diagnose and resolve the problem.

G start Start: Poor N1:N2 Selectivity base_solvent Analyze Base & Solvent System start->base_solvent substituents Evaluate Indazole Substituents start->substituents thermo_kinetic Consider Thermodynamic vs. Kinetic Control start->thermo_kinetic na_thf Using NaH in THF? base_solvent->na_thf Check for N1 polar_base Using Carbonate Base in Polar Solvent (e.g., K2CO3/DMF)? base_solvent->polar_base Check for N2/Mixture c3_group C3 Substituent Present? substituents->c3_group c7_group C7 Substituent Present? substituents->c7_group temp_time Reaction Temperature & Time? thermo_kinetic->temp_time optimize_nah Action: Ensure anhydrous conditions. Increase reaction time/temp for equilibration. na_thf->optimize_nah Yes switch_to_nah Action: Switch to NaH/THF for N1. Consider Mitsunobu for N2. na_thf->switch_to_nah No polar_base->switch_to_nah ewg_c3 EWG at C3 favors N1 with NaH/THF. c3_group->ewg_c3 bulky_c7 Bulky group at C7 hinders N1. c7_group->bulky_c7 ewg_c7 EWG at C7 can favor N2. c7_group->ewg_c7 high_temp_n1 Action: Higher temp/longer time for thermodynamic N1 product. temp_time->high_temp_n1 Goal: N1 low_temp_n2 Action: Lower temp/shorter time for kinetic N2 product. temp_time->low_temp_n2 Goal: N2

Caption: Troubleshooting workflow for N-alkylation regioselectivity.

Detailed Causality and Solutions:

  • Potential Cause 1: Suboptimal Base and Solvent Combination.

    • Explanation: The nature of the counter-ion from the base and its interaction with the indazolide anion in a given solvent is a primary determinant of regioselectivity. As mentioned, NaH in THF is the gold standard for N1-selectivity.[1][2][3][5][6][7] The sodium cation is believed to chelate between the N2 atom and an electron-rich substituent at the C3 position, sterically blocking the N2 position.[2][5] In contrast, bases like potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or DMSO often lead to mixtures, as the larger, more dissociated cations do not provide the same directing effect.[1][3]

    • Solution: For N1-selectivity, switch to NaH in anhydrous THF. For N2-selectivity, consider exploring Mitsunobu conditions or TfOH with a diazo compound.[2][3][7][9]

  • Potential Cause 2: Electronic and Steric Effects of Substituents.

    • Explanation: Substituents on the indazole ring exert significant influence.

      • C3 Position: Electron-withdrawing groups (e.g., -CO₂Me, -COMe) at the C3 position enhance N1-selectivity, especially when using NaH in THF.[1][4][5][7]

      • C7 Position: A bulky substituent at the C7 position can sterically hinder the approach to the N1 nitrogen, thus favoring N2 alkylation.[1][8] Conversely, electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2 regioselectivity.[3][5][6]

    • Solution: Analyze the electronic and steric profile of your indazole substrate. If your substrate has a bulky C7 group, expect a higher proportion of the N2 isomer. If you have an electron-withdrawing group at C7, this can be leveraged for N2-selective synthesis.

  • Potential Cause 3: Lack of Thermodynamic or Kinetic Control.

    • Explanation: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][15] Therefore, reaction conditions that allow for equilibration between the two isomers will favor the formation of the more stable N1-alkylated product.[2][3][8] Kinetic control, which favors the faster-forming product, can sometimes lead to the N2 isomer.

    • Solution: To favor the thermodynamic N1 product, consider increasing the reaction temperature or extending the reaction time.[8] For the kinetic N2 product, shorter reaction times and lower temperatures may be beneficial.

Data Summary: Influence of Reaction Conditions on N-Alkylation
Condition Base Solvent Typical Outcome Controlling Factor
N1-SelectiveNaHTHF>99:1 N1:N2Thermodynamic/Chelation[3][4][5][6][7]
N2-Selective-THFN2 favoredKinetic (Mitsunobu)[2][3][7]
N2-SelectiveTfOHDCMHigh N2 selectivityMechanistic (with diazo)[9]
MixtureK₂CO₃ / Cs₂CO₃DMFVariable N1:N2Less ionic coordination[1][3]

Troubleshooting Guide: C-H Functionalization

Issue: Low Yield or Poor Regioselectivity in C-H Functionalization

Directly functionalizing a C-H bond on the indazole core is an atom-economical but often challenging endeavor. Success hinges on activating the correct C-H bond.

G start Start: Poor C-H Functionalization catalyst Evaluate Catalytic System start->catalyst directing_group Assess Directing Group Strategy start->directing_group position Consider Target Position (C3 vs. other) start->position pd_rh_co Using appropriate catalyst (Pd, Rh, Co)? catalyst->pd_rh_co dg_present Directing group installed? directing_group->dg_present c3_func Targeting C3? position->c3_func other_func Targeting other positions (e.g., C7, C2')? position->other_func optimize_catalyst Action: Screen catalysts, ligands, and oxidants. pd_rh_co->optimize_catalyst Yes pd_rh_co->optimize_catalyst No, select one. dg_present->optimize_catalyst Yes install_dg Action: Install a suitable directing group (e.g., pyridine, azo). dg_present->install_dg No radical_path C3 often proceeds via radical pathways. Consider radical initiators. c3_func->radical_path dg_required These positions typically require a directing group for selectivity. other_func->dg_required dg_required->install_dg

Caption: Decision workflow for C-H functionalization issues.

  • Potential Cause 1: Ineffective Catalytic System.

    • Explanation: Most C-H functionalizations of indazoles are not spontaneous and require a transition metal catalyst. Palladium, rhodium, and cobalt are commonly used for this purpose.[10][12][13][14] The choice of catalyst, ligand, and any required oxidant is crucial for the catalytic cycle to operate efficiently.

    • Solution: If you are observing low yields, screen different catalysts and ligands. Ensure your oxidant is compatible with the reaction conditions. For example, Rh(III)-catalyzed syntheses often use a silver salt as a co-catalyst.[13][14]

  • Potential Cause 2: Lack of a Directing Group for Regiocontrol.

    • Explanation: With multiple C-H bonds available, achieving regioselectivity is a major hurdle. A directing group, which is a functional group that coordinates to the metal catalyst and brings it into proximity with a specific C-H bond, is often necessary.[10][16][17] For 2-aryl-2H-indazoles, the indazole ring itself can act as a directing group for functionalization at the ortho position of the 2-aryl substituent.[11][16] For other positions, an external directing group may need to be installed.

    • Solution: If you are getting a mixture of isomers or no reaction, consider if a directing group strategy is appropriate. For functionalizing the benzene ring of the indazole, a removable directing group might be necessary.[17]

  • Potential Cause 3: Inherent Reactivity of the Target Position.

    • Explanation: The C3 position of the indazole is often the most reactive towards certain types of functionalization, particularly those involving radical pathways.[18] Other positions, like C4, C5, C6, and C7, are generally less reactive and almost always require a directed approach.

    • Solution: For C3-functionalization, explore conditions that favor radical mechanisms, such as using a radical initiator.[18] For other positions, a directing group approach is strongly recommended.

Experimental Protocols

Protocol 1: Highly Selective N1-Alkylation of Indazole

This protocol is optimized for achieving high N1-selectivity, based on the widely reported NaH/THF system.[1][5][6][7][19]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired 1H-indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise at room temperature. For less reactive alkylating agents, the reaction may require heating (e.g., 50 °C).[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N2-Selective Alkylation via Mitsunobu Reaction

This protocol provides a general method for favoring the N2-isomer.[2][3][7][19]

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction for the consumption of the starting indazole by TLC or LC-MS.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue, which will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct, can be directly purified by flash column chromatography to isolate the N2-alkylated indazole.

References

Technical Support Center: Managing Low Solubility of Indazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing challenges associated with the low solubility of indazole intermediates during synthesis. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to navigate common experimental hurdles. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide: Real-Time Synthesis Problems

This section addresses specific issues that can arise during the synthesis and work-up of indazole intermediates.

Scenario 1: My indazole intermediate is "crashing out" or precipitating prematurely from the reaction mixture.

Question: I've initiated my reaction, and my indazole intermediate, which was initially soluble, has started to precipitate. What's happening, and how can I fix it?

Answer:

Premature precipitation of your indazole intermediate is a common issue that can halt your reaction and lead to a heterogeneous, difficult-to-manage mixture. This phenomenon typically arises from a change in the reaction medium that lowers the solubility of your intermediate.

Root Causes and Immediate Actions:

  • Change in Polarity: The polarity of your reaction mixture may be changing as reactants are consumed and products are formed. This can decrease the solvating power of the solvent system for your specific indazole derivative.

  • Temperature Fluctuation: If your reaction is exothermic or if the heating is inconsistent, a drop in temperature can significantly decrease solubility.

  • Supersaturation: You might have created a supersaturated solution that is now reaching its equilibrium point, causing the excess solute to crystallize.

Troubleshooting Workflow:

  • Immediate Action - Increase Temperature: Gently warm the reaction mixture. Many organic compounds, including indazoles, exhibit increased solubility at higher temperatures. Monitor the reaction closely to ensure that the increased temperature does not lead to unwanted side reactions or decomposition.

  • Solvent Addition: If warming is insufficient or not viable, consider adding a small amount of a co-solvent. A good starting point is a more polar, aprotic solvent in which indazoles often show good solubility, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1][2] Add the co-solvent dropwise until the precipitate redissolves. Be mindful that changing the solvent composition can affect reaction kinetics.

  • Sonication: Applying ultrasonic agitation can help to break down the precipitate and facilitate its redissolution.[3] This is a non-invasive way to provide energy to the system and can be particularly useful for stubborn precipitates.

dot

start Precipitation Observed increase_temp Increase Temperature start->increase_temp dissolved1 Problem Solved? increase_temp->dissolved1 add_cosolvent Add Co-solvent (e.g., DMF, DMSO) dissolved1->add_cosolvent No end_success Continue Reaction dissolved1->end_success Yes dissolved2 Problem Solved? add_cosolvent->dissolved2 sonicate Apply Sonication dissolved2->sonicate No dissolved2->end_success Yes dissolved3 Problem Solved? sonicate->dissolved3 dissolved3->end_success Yes end_fail Re-evaluate Synthesis Strategy dissolved3->end_fail No

Caption: Troubleshooting workflow for premature precipitation.

Scenario 2: My indazole intermediate is poorly soluble in the chosen recrystallization solvent, leading to low recovery.

Question: I'm trying to purify my crude indazole intermediate by recrystallization, but it's either insoluble in everything or dissolves in the hot solvent and doesn't crystallize upon cooling. What should I do?

Answer:

Effective recrystallization hinges on identifying a solvent (or solvent system) where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4]

Troubleshooting and Optimization Protocol:

  • Systematic Solvent Screening:

    • Objective: To identify a suitable single or mixed solvent system for recrystallization.

    • Procedure:

      • Place a small amount (10-20 mg) of your crude indazole intermediate into several test tubes.

      • To each tube, add a different solvent from the list below, starting with a small volume (0.5 mL).

      • Observe solubility at room temperature.

      • If insoluble, heat the mixture to the solvent's boiling point. If it dissolves, you have a potential candidate.

      • Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

    • Recommended Solvents for Screening:

      • Protic: Ethanol, Methanol, Isopropanol, Water

      • Aprotic Polar: Acetone, Acetonitrile, Ethyl Acetate

      • Aprotic Nonpolar: Toluene, Heptane, Dichloromethane

  • Utilizing a Co-solvent (Mixed Solvent) System: If no single solvent is ideal, a mixed solvent system is often effective.

    • Method 1 (For compounds that are too soluble): Dissolve your intermediate in a small amount of a "good" solvent (one in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until you observe persistent turbidity. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

    • Method 2 (For compounds that are sparingly soluble): Suspend your intermediate in a "poor" solvent and heat to boiling. Add a "good" solvent dropwise until the compound just dissolves. Then, allow the solution to cool.

Solvent Polarity Examples Good for Indazoles with...
High Water, Methanol, EthanolPolar functional groups (e.g., -OH, -COOH, -NH2)
Medium Acetone, Ethyl Acetate, DichloromethaneModerately polar functional groups
Low Toluene, Hexanes, Diethyl etherNonpolar or large alkyl/aryl substituents

Data Presentation: Solubility screening results.

Frequently Asked Questions (FAQs)

Q1: Why are some indazole intermediates so poorly soluble?

A1: The solubility of indazole derivatives is influenced by a combination of factors inherent to their structure:

  • Molecular Symmetry and Crystal Packing: The planar, rigid structure of the indazole ring system can facilitate strong intermolecular interactions (pi-pi stacking) in the crystal lattice. This leads to a high lattice energy that must be overcome by the solvent, resulting in low solubility.

  • Hydrogen Bonding: The N-H proton of the pyrazole ring is a hydrogen bond donor, and the sp2-hybridized nitrogen is a hydrogen bond acceptor. In the solid state, these can form strong intermolecular hydrogen bonds, further stabilizing the crystal lattice and reducing solubility.

  • Substituent Effects: The nature of the substituents on the indazole ring plays a crucial role. Large, nonpolar groups can decrease solubility in polar solvents, while polar functional groups can enhance it.[5]

Q2: How does pH affect the solubility of my indazole intermediate?

A2: Indazoles are weakly basic compounds.[6] The pyrazole ring can be protonated under acidic conditions to form an indazolium cation or deprotonated under strongly basic conditions to form an indazolate anion.

  • Acidic Conditions (Low pH): In an acidic medium, the indazole can be protonated, forming a salt. This salt is often significantly more soluble in aqueous and polar protic solvents than the neutral form.[7][8] If your intermediate is precipitating, adding a small amount of a non-nucleophilic acid (e.g., a few drops of acetic acid or trifluoroacetic acid) can sometimes bring it back into solution.[7]

  • Basic Conditions (High pH): Under strongly basic conditions, the N-H proton can be removed, forming an anion that may also have increased aqueous solubility.

This pH-dependent solubility is a powerful tool. For purification, you can sometimes dissolve your crude product in an acidic aqueous solution, wash with an organic solvent to remove non-basic impurities, and then neutralize the aqueous layer to precipitate your purified indazole.

dot

indazole Indazole Intermediate (Sparingly Soluble) acid Low pH (e.g., + HCl) indazole->acid Protonation base High pH (e.g., + NaOH) indazole->base Deprotonation cation Indazolium Cation (More Soluble) acid->cation anion Indazolate Anion (More Soluble) base->anion

Caption: pH effect on indazole solubility.

Q3: What is a slurry experiment, and how can it help with solubility issues?

A3: A slurry experiment is primarily used to determine the most thermodynamically stable crystalline form (polymorph) of a compound under specific conditions.[9][10] This is directly related to solubility, as the most stable polymorph is generally the least soluble.

  • Principle: A supersaturated suspension (slurry) of your compound is stirred in a solvent for an extended period. Over time, less stable, more soluble forms will dissolve and re-precipitate as the most stable, least soluble form.[9]

  • Application to Solubility Problems: If you are struggling with inconsistent solubility or precipitation, it might be because you are working with a metastable polymorph. Running a slurry experiment can help you isolate the most stable form, leading to more reproducible solubility behavior in your experiments.

Experimental Protocol: Slurry Experiment for Polymorph Screening

  • Preparation: Add an excess of your indazole intermediate to a vial containing a chosen solvent or solvent mixture to create a thick suspension.

  • Agitation: Stir the slurry vigorously at a constant temperature (e.g., room temperature or elevated temperature) for 24-72 hours.

  • Sampling: Periodically, take a small sample of the solid, filter it, and dry it.

  • Analysis: Analyze the solid by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), or infrared (IR) spectroscopy to check for changes in the crystalline form.

  • Endpoint: The experiment is complete when the analytical data shows no further changes between time points, indicating that the system has reached equilibrium and you have isolated the most stable form under those conditions.

Q4: Are there any advanced techniques for reacting poorly soluble indazoles?

A4: Yes, for particularly challenging cases, you can explore more advanced methods:

  • High-Temperature Ball Milling: This solvent-free technique uses mechanical force and heat to drive reactions in the solid state.[11] It is highly effective for cross-coupling reactions of insoluble starting materials and can circumvent solubility issues entirely.

  • Phase-Transfer Catalysis (PTC): If your reaction involves an ionic reagent in an aqueous phase and your indazole is in an immiscible organic phase, a PTC can shuttle the ionic reactant across the phase boundary to facilitate the reaction.[3]

  • Co-crystal Formation: Forming a co-crystal with a benign, soluble co-former can dramatically alter the crystal packing and improve the dissolution rate and solubility of your intermediate.[12][13]

By understanding the principles of solubility and employing these systematic troubleshooting strategies, you can effectively manage the challenges posed by poorly soluble indazole intermediates and advance your synthetic chemistry research.

References

Technical Support Center: Stability of 5-Bromo-6-fluoro-3-methyl-1H-indazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-fluoro-3-methyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. As a versatile building block in medicinal chemistry, understanding its stability is critical for reliable experimental outcomes and the development of robust synthetic methodologies.

Introduction

This compound is a substituted indazole, a class of heterocyclic compounds prevalent in pharmacologically active molecules.[1] The stability of this compound in solution is a crucial parameter that can significantly impact the integrity of experimental results. This guide will address common stability challenges, provide troubleshooting protocols, and answer frequently asked questions to ensure the successful use of this compound in your research.

Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable.[1][2][3][4] The reactivity and stability of substituted indazoles can be influenced by the nature and position of substituents on the bicyclic ring.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after preparing a stock solution. What could be the cause?

A1: The appearance of unexpected peaks often indicates degradation of the parent compound. The indazole ring is susceptible to several degradation pathways, particularly when in solution.

  • Plausible Causes & Solutions:

    • Photodegradation: Indazoles can undergo photochemical rearrangement to form benzimidazoles, especially when exposed to UV light.[5] This is a common issue if your solutions are not protected from light.

      • Solution: Always prepare and store solutions of this compound in amber vials or wrap your containers with aluminum foil to protect them from light.[6][7]

    • Solvent-Induced Degradation: The choice of solvent can significantly impact the stability of your compound. Protic solvents, especially under non-neutral pH conditions, can facilitate hydrolysis.

      • Solution: For initial experiments, use aprotic solvents like DMSO or DMF. If aqueous solutions are necessary, prepare them fresh and use them immediately. Buffer the aqueous solution to a neutral pH if possible.

    • Oxidative Degradation: The indazole ring can be susceptible to oxidation.[5]

      • Solution: If you suspect oxidation, try degassing your solvent by sparging with nitrogen or argon before preparing your solution. Avoid sources of oxidative stress.

Q2: My compound seems to be losing potency over time, even when stored at low temperatures. Why is this happening?

A2: A gradual loss of potency suggests slow degradation. While low temperatures slow down chemical reactions, they do not completely stop them.

  • Plausible Causes & Solutions:

    • Inappropriate Long-Term Storage Solvent: Some solvents are not ideal for long-term storage. For example, DMSO can absorb water from the atmosphere, which can then lead to hydrolysis of the compound.

      • Solution: For long-term storage, consider preparing aliquots of your stock solution to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C. If possible, store the compound as a solid and prepare solutions fresh for each experiment.

    • pH Instability: The stability of indazole derivatives can be pH-dependent.[5] Small changes in the pH of your solution over time, due to absorption of atmospheric CO2 for instance, can accelerate degradation.

      • Solution: If you must store the compound in solution, use a buffered system. Conduct a simple pH stability study (see Q3) to determine the optimal pH range for your compound.

Q3: How can I proactively assess the stability of this compound in my experimental conditions?

A3: Performing a forced degradation study is a systematic way to understand the stability profile of your compound.[8][9][10] This involves subjecting the compound to more severe conditions than it would typically encounter to identify potential degradation pathways.

  • Forced Degradation Protocol:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile/water).

    • Divide the solution into several aliquots and expose them to different stress conditions.

    • Analyze the samples at various time points using a stability-indicating analytical method, such as HPLC with UV/MS detection, to quantify the parent compound and detect any degradation products.

Stress ConditionTypical Reagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 6, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 6, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 6, 24 hours
Thermal Degradation Dry Heat80°C24, 48, 72 hours
Photolytic Degradation UV/Visible Light (ICH Q1B)Room TemperatureAs per guidelines

This table provides a general framework. The specific conditions may need to be adjusted based on the observed stability of the compound.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of this compound?

A1: For short-term use, high-purity aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are recommended. For applications where these solvents are not suitable, acetonitrile or ethanol may be used. Always use anhydrous solvents to minimize the risk of hydrolysis.

Q2: What are the ideal storage conditions for solid this compound?

A2: The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator at room temperature is generally sufficient. For long-term storage, refrigeration (2-8°C) is recommended.

Q3: How should I handle solutions of this compound for cell-based assays?

A3: When preparing solutions for cell-based assays, it is crucial to minimize the final concentration of organic solvents like DMSO, as they can be toxic to cells. Prepare a concentrated stock solution in DMSO and then dilute it in your cell culture medium to the final working concentration immediately before use. Ensure the final DMSO concentration is typically below 0.5%.

Q4: Can the bromine and fluorine substituents on the indazole ring affect its stability?

A4: Yes, halogen substituents can influence the electronic properties of the indazole ring and, consequently, its stability. The electron-withdrawing nature of fluorine and bromine can affect the pKa of the N-H proton and the susceptibility of the ring to nucleophilic or electrophilic attack.

Visualizing Experimental Workflows

Workflow for Preparing and Storing a Stable Stock Solution

G cluster_prep Solution Preparation cluster_storage Storage start Weigh Solid Compound solvent Select Anhydrous Aprotic Solvent (e.g., DMSO) start->solvent dissolve Dissolve Compound in Solvent solvent->dissolve vortex Vortex/Sonicate to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot seal Seal Vials Tightly aliquot->seal store Store at -20°C or -80°C seal->store

Caption: Recommended workflow for preparing and storing stock solutions.

Troubleshooting Logic for Compound Degradation

G node_action node_action start Unexpected Peaks in Analysis? light Solution Protected from Light? start->light solvent_check Using Aprotic Solvent? light->solvent_check Yes action_light Store in Amber Vials / Protect from Light light->action_light No fresh_prep Solution Prepared Fresh? solvent_check->fresh_prep Yes action_solvent Switch to Aprotic Solvent (DMSO, DMF) solvent_check->action_solvent No action_fresh Prepare Fresh Solutions Before Use fresh_prep->action_fresh No action_forced Conduct Forced Degradation Study fresh_prep->action_forced Yes

Caption: A logical approach to troubleshooting degradation issues.

References

Validation & Comparative

analytical methods for 5-Bromo-6-fluoro-3-methyl-1H-indazole purity check

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Comparative Guide to Purity Analysis of 5-Bromo-6-fluoro-3-methyl-1H-indazole

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like this compound, a molecule with significant potential in drug discovery, establishing a robust and reliable analytical strategy for purity assessment is a non-negotiable step. This guide provides an in-depth comparison of analytical methodologies, grounded in scientific principles and regulatory expectations, to equip researchers and drug development professionals with the expertise to ensure the integrity of their materials.

The narrative that follows is built upon the foundational principles of the International Council for Harmonisation (ICH) guidelines, which provide a framework for validating analytical procedures and controlling impurities.[1][2][3] Our objective is to move beyond rote protocols and delve into the causality behind methodological choices, ensuring a self-validating and scientifically sound approach to purity determination.

The Analytical Imperative: Why Purity Matters

Impurities in a drug substance can arise from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation, or storage.[4][5] Even at trace levels, these impurities can exhibit undesirable pharmacological or toxicological effects, potentially compromising patient safety.[6] Regulatory bodies worldwide, guided by ICH principles, mandate rigorous characterization and control of impurities.[5] For this compound, a halogenated heterocyclic compound, potential impurities could include positional isomers from the bromination step, unreacted starting materials, or degradation products formed under stress conditions. Therefore, the goal is not just to quantify the main peak but to develop a comprehensive impurity profile.

A Multi-Faceted Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A robust strategy employs orthogonal methods—techniques that measure the same attribute based on different chemical or physical principles—to provide a high degree of confidence in the results. The core of our analytical strategy combines a high-resolution separation technique for quantification with powerful spectroscopic techniques for identification and structural confirmation.

G cluster_0 Purity Analysis Workflow Sample This compound Sample HPLC_UV Primary Analysis: RP-HPLC with UV Detection Sample->HPLC_UV Assay & Impurity Quantification GC_MS Orthogonal Method: GC-MS Analysis Sample->GC_MS Volatile Impurities & Orthogonal Check NMR Structural Confirmation: NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Identity Confirmation Impurity_ID Impurity Identification (LC-MS, Prep-HPLC & NMR) HPLC_UV->Impurity_ID Peaks > Threshold Report Comprehensive Purity Report (Assay, Impurity Profile, Identity) HPLC_UV->Report GC_MS->Impurity_ID Unknown Peaks GC_MS->Report NMR->Report Impurity_ID->Report Structural Data

Caption: Orthogonal workflow for comprehensive purity assessment.

Comparative Analysis of Core Techniques

The selection of an analytical method is contingent on the physicochemical properties of the analyte and the specific information required. For this compound, its aromatic structure, expected low volatility, and UV absorbance make certain techniques more suitable than others.

Technique Primary Application Strengths Limitations Relevance for this Molecule
HPLC-UV Assay and quantification of non-volatile impurities.High resolution, excellent quantitation, robust, widely applicable.[7]Requires chromophore, may not separate all impurities.Primary choice. The indazole core is a strong chromophore, ideal for UV detection.
GC-MS Analysis of volatile and semi-volatile impurities, residual solvents.High efficiency for volatile compounds, provides mass for identification.[8][9]Requires thermal stability and volatility; may need derivatization.Secondary/Complementary. Useful for checking starting materials and solvents. Thermal stability of the indazole must be verified.
NMR Absolute structure confirmation and identification.Provides unambiguous structural information, can be quantitative (qNMR).[10][11]Low sensitivity compared to chromatographic methods, complex for mixtures.Essential for Identity. ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the structure of the main component and any isolated impurities.
LC-MS Impurity identification and characterization.Combines HPLC separation with mass data for molecular weight determination.[5][7]Response factors can be variable, complex matrix may cause ion suppression.Crucial for Investigation. Used to get rapid mass information on unknown peaks detected by HPLC-UV.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

For non-volatile small molecules like our target compound, Reversed-Phase HPLC (RP-HPLC) is the undisputed method of choice for purity determination.[7] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Method Design:

  • Stationary Phase: A C18 column is the logical starting point due to the hydrophobic nature of the brominated, fluorinated aromatic ring system.

  • Mobile Phase: A gradient of a weak acid (e.g., formic or phosphoric acid) in water and an organic solvent (acetonitrile or methanol) is used. The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks. A gradient elution is necessary to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like potential dimers) are eluted and resolved within a reasonable time.

  • Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak. This allows for peak purity assessment (comparing spectra across a single peak) and can help distinguish between impurities that co-elute.

Method Validation is a Self-Validating System: The trustworthiness of an HPLC method is established through validation, following ICH Q2(R2) guidelines.[1][2][12] This process demonstrates that the method is fit for its intended purpose.

G Validation ICH Q2(R2) Method Validation Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Range Range Validation->Range Robustness Robustness Validation->Robustness

Caption: Key parameters for HPLC method validation per ICH Q2(R2).

Gas Chromatography (GC): A Complementary Orthogonal Tool

GC separates compounds based on their volatility and interaction with a stationary phase. For halogenated compounds, an Electron Capture Detector (ECD) can offer high sensitivity, but Mass Spectrometry (MS) is preferred as it provides structural information.[8]

Applicability: The primary use of GC-MS would be to screen for volatile organic impurities, such as residual synthesis solvents (e.g., toluene, DMF) or volatile starting materials that may not be detected by HPLC.[4] However, the analyte itself must be thermally stable and sufficiently volatile. Indazoles generally have high boiling points, so derivatization might be necessary, which adds complexity. A preliminary thermal stability study (e.g., using TGA or running a sample in a hot GC inlet and observing degradation) is a critical first step.

NMR and MS: The Definitive Identification Duo

While chromatography separates, spectroscopy identifies.

  • NMR Spectroscopy: For this compound, multinuclear NMR is exceptionally powerful.

    • ¹H NMR: Will confirm the number and connectivity of protons on the aromatic ring and the methyl group.

    • ¹³C NMR: Provides information on the carbon skeleton.[13]

    • ¹⁹F NMR: A fluorine nucleus is a sensitive probe. The presence of a signal and its coupling constants to adjacent protons (H-F coupling) provides definitive evidence for the fluorine's position.

  • Mass Spectrometry (MS): When coupled with HPLC, MS provides the molecular weight of every eluting peak. High-Resolution Mass Spectrometry (HRMS) can even provide the elemental composition.[7] This is often the fastest way to tentatively identify an impurity, for example, by seeing a mass corresponding to a de-brominated or di-brominated species.

Experimental Protocols: From Theory to Practice

The following protocols are robust starting points. Per ICH Q14 guidelines, these should be further optimized and validated for the specific impurities present in your material.[1]

Protocol 1: Purity and Assay by RP-HPLC-PDA
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA scan 200-400 nm, quantitate at λmax (e.g., ~254 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).

    • Final concentration: ~1.0 mg/mL.

  • Analysis:

    • Inject a blank (diluent) to check for system peaks.

    • Inject the sample solution.

    • Integrate all peaks. Purity is calculated using area percent (assuming all impurities have the same response factor as the main peak). For accurate assay, a certified reference standard is required.

Protocol 2: Identity Confirmation by NMR
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample into a clean, dry NMR tube.[7]

    • Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as indazoles often show good solubility and the NH proton is observable).

    • Cap the tube and gently sonicate to dissolve.

  • Data Acquisition:

    • Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).

    • Confirm that the observed chemical shifts, integration values, and coupling patterns are consistent with the proposed structure of this compound.[10][14]

Conclusion: An Integrated and Justified Strategy

The purity assessment of this compound demands a scientifically rigorous and multi-technique approach. RP-HPLC stands as the primary quantitative method, offering the resolution and precision required by regulatory standards. Its power is magnified when coupled with a PDA detector for initial peak purity checks and MS for rapid impurity mass identification. GC-MS serves as a valuable orthogonal method, specifically for volatile impurities that may be missed by HPLC. Finally, NMR spectroscopy is the ultimate arbiter of identity, providing the unequivocal structural confirmation necessary for the main component and for the characterization of any significant unknown impurities isolated via preparative chromatography. By integrating these methods and grounding the entire process in the principles of ICH validation, researchers can ensure the quality and safety of this important molecule, building a solid foundation for its journey in drug development.

References

HPLC and GC-MS analysis of substituted indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the HPLC and GC-MS Analysis of Substituted Indazole Derivatives

Authored by a Senior Application Scientist

Substituted indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents used in oncology, neurology, and anti-inflammatory therapies[1][2]. The indazole ring, a bicyclic aromatic heterocycle, can be substituted at two different nitrogen atoms, leading to the formation of N-1 and N-2 isomers[3][4][5]. These isomers often possess distinct physicochemical and biological properties, making their accurate separation, identification, and quantification a critical challenge in drug discovery, development, and quality control[3][6].

This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of substituted indazole derivatives. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer objective, data-driven comparisons to empower researchers, scientists, and drug development professionals in selecting and optimizing the most appropriate analytical strategy.

The Analytical Imperative: Isomerism in Indazoles

The synthesis of N-substituted indazoles frequently yields a mixture of N-1 and N-2 isomers, with the N-1 isomer typically being the thermodynamically favored and predominant product[4][5]. However, reaction conditions can be tuned to favor one over the other. Given their potentially different pharmacological profiles and toxicities, regulatory bodies demand unambiguous characterization and strict control over the isomeric purity of any active pharmaceutical ingredient (API). This necessitates robust analytical methods capable of resolving and quantifying these closely related compounds.

Spectroscopic methods like NMR are indispensable for initial structure elucidation and distinguishing between isomers[4][7]. However, for routine quality control, purity assessment, and quantitative analysis in complex matrices, chromatographic techniques are the methods of choice.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Pharmaceutical Analysis

HPLC is the preeminent analytical technique in the pharmaceutical industry due to its versatility, robustness, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[8][9][10]

The Principle of Separation: Why HPLC Excels

For substituted indazoles, which are often polar and possess varying degrees of solubility, Reversed-Phase HPLC (RP-HPLC) is the most effective and widely used approach.[11] In RP-HPLC, the stationary phase (e.g., C18-bonded silica) is non-polar, while the mobile phase is a polar solvent mixture, typically water or an aqueous buffer combined with acetonitrile or methanol.[8] Separation is governed by the differential partitioning of the analytes between the two phases. More polar compounds have a greater affinity for the mobile phase and elute earlier, while less polar compounds interact more strongly with the stationary phase and have longer retention times.

The key to successfully separating indazole isomers lies in exploiting the subtle differences in their polarity and molecular shape, which can be modulated by optimizing the chromatographic conditions.

Experimental Protocol: A Validated RP-HPLC Method

This protocol provides a robust starting point for the analysis of substituted indazole derivatives. Method validation should always be performed according to ICH guidelines (Q2(R1)) to ensure linearity, accuracy, precision, and specificity.[12][13]

Step 1: Sample Preparation

  • Rationale: The goal is to dissolve the sample completely in a solvent that is compatible with the mobile phase to ensure good peak shape.[8] Mismatched solvents can cause peak distortion or precipitation on the column.

  • Protocol: Accurately weigh approximately 10 mg of the indazole derivative sample. Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.1 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could clog the HPLC system.

Step 2: Chromatographic Conditions

  • Rationale: The selection of the column, mobile phase, and gradient is critical for achieving selectivity and resolution between the parent compound, its isomer, and any impurities.[11][14] A C18 column is a versatile and common starting point for moderately polar compounds. The buffer (e.g., phosphate or formate) helps maintain a consistent pH, which is crucial for the ionization state and retention of acidic or basic analytes. A gradient elution is often necessary to separate compounds with a range of polarities in a reasonable time.[14]

  • Protocol:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: Diode Array Detector (DAD) monitoring at the λmax of the target compound (typically 254 nm and 280 nm as starting points).[11]

Step 3: Data Analysis

  • Rationale: The DAD provides spectral information, which can help confirm peak purity and aid in the identification of co-eluting impurities.[8]

  • Protocol: Integrate the peaks of interest. Assess the resolution between the N-1 and N-2 isomer peaks. A resolution value (Rs) of >1.5 is considered baseline separation. Calculate the purity of the main peak using the area percent method.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis sp1 Weigh Sample sp2 Dissolve in Diluent sp1->sp2 sp3 Filter (0.45 µm) sp2->sp3 injector Autosampler/ Injector sp3->injector Inject pump Pump & Gradient Mixer pump->injector column C18 Column injector->column detector DAD Detector column->detector cds Chromatography Data System (CDS) detector->cds Acquire Data report Generate Report (Purity, Quantity) cds->report

Caption: A typical experimental workflow for the HPLC analysis of substituted indazoles.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analogs

GC-MS is a highly sensitive and specific technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[15] It is the gold standard for the analysis of volatile and thermally stable compounds.[16][17]

The Principle of Separation: When to Choose GC-MS

GC separates compounds based on their boiling points and affinity for the stationary phase within a capillary column. For GC-MS to be a viable option, the substituted indazole derivative must be sufficiently volatile to be vaporized in the heated injector port without undergoing thermal degradation.[18] Many synthetic cannabinoids with an indazole core, for example, are amenable to GC-MS analysis.[17][19][20] The mass spectrometer then fragments the eluted compounds into characteristic patterns, providing a "fingerprint" that allows for unambiguous identification.

Key Causality: The primary decision point for using GC-MS is the thermal stability and volatility of the analyte. Polar functional groups (e.g., -COOH, -OH, -NH2) can decrease volatility and increase the risk of degradation. In such cases, a chemical derivatization step (e.g., silylation) may be required to convert these polar groups into less polar, more volatile ones.[18]

Experimental Protocol: A Validated GC-MS Method

This protocol is suitable for volatile, non-polar substituted indazoles. Method validation should be performed according to relevant guidelines to ensure fitness for purpose.[13][15]

Step 1: Sample Preparation

  • Rationale: The sample must be dissolved in a volatile organic solvent compatible with the GC system.

  • Protocol: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of methanol or ethyl acetate to a final concentration of 1 mg/mL. If necessary, perform a derivatization reaction at this stage.

Step 2: GC-MS Conditions

  • Rationale: A non-polar column (e.g., 5% phenyl-methylpolysiloxane) is a good general-purpose choice for a wide range of compounds. The temperature program is optimized to ensure that the analytes are retained long enough for separation but elute as sharp peaks without excessive run times. Electron Ionization (EI) is a standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.

  • Protocol:

    • Instrument: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 280 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 20 °C/min to 300 °C.

      • Hold: 5 min at 300 °C.

    • MSD Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI), 70 eV, 230 °C.

    • Acquisition Mode: Full Scan (m/z 40-550). For quantitative analysis, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.[16]

Step 3: Data Analysis

  • Rationale: The resulting mass spectrum is compared against a spectral library (e.g., NIST) for tentative identification. The fragmentation pattern provides crucial structural information, often allowing differentiation between isomers based on unique fragment ions.

  • Protocol: Identify the analyte peak in the total ion chromatogram (TIC). Analyze the corresponding mass spectrum and compare it to known standards or library spectra. The fragmentation of the indazole ring and its substituents can provide definitive structural confirmation.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis sp1 Weigh Sample sp2 Dissolve in Volatile Solvent sp1->sp2 sp_der Derivatization (Optional) sp2->sp_der inlet Heated Inlet (Vaporization) sp_der->inlet Inject column GC Column inlet->column ms Mass Spectrometer (Ionization, Detection) column->ms cds Data System ms->cds Acquire Data analysis Spectral Library Search & Fragmentation Analysis cds->analysis report Generate Report (Identification) analysis->report

Caption: A generalized experimental workflow for the GC-MS analysis of indazole derivatives.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS is not about which technique is universally "better," but which is best suited for the specific analytical challenge at hand.

FeatureHPLCGC-MSRationale & Causality
Applicability Broad; suitable for polar, non-volatile, and thermally labile compounds.Limited to volatile and thermally stable compounds (or those that can be derivatized).The primary differentiator. HPLC's liquid mobile phase accommodates a much wider range of compound polarities and stabilities.[9]
Isomer Separation Excellent; highly tunable selectivity through mobile phase composition, pH, and column chemistry.Can be effective, but separation is primarily based on boiling point differences, which may be minimal between isomers.HPLC offers more parameters (e.g., pH, solvent polarity) to exploit subtle physicochemical differences between isomers for enhanced resolution.[21]
Detection Primarily UV-Vis (DAD); LC-MS provides structural information but can be complex.Mass Spectrometry is inherent, providing definitive structural identification via fragmentation patterns.GC-MS provides richer structural information "out of the box" due to the standard use of EI, which creates extensive, reproducible fragmentation.[15]
Sample Preparation Generally straightforward dissolution and filtration.May require a more complex and time-consuming derivatization step for polar analytes.The need for volatility in GC can add an extra, potentially variable, step to the sample preparation workflow.[18]
Quantification Highly accurate and precise with UV or MS detectors.Accurate and precise, with SIM mode offering exceptional sensitivity for trace analysis.Both techniques are robust for quantification. GC-MS in SIM mode is often superior for trace-level quantification in complex matrices.[16]
Throughput Moderate; typical run times are 15-30 minutes.Can be faster; typical run times are 10-20 minutes.GC methods can often be shorter due to faster temperature ramps compared to liquid gradient changes.

Core Directive:

  • Choose HPLC for routine quality control, purity analysis, and quantification of most substituted indazole derivatives found in pharmaceutical development, especially when dealing with unknown impurities, polar functional groups, or thermally sensitive compounds.

  • Choose GC-MS for definitive identification of volatile impurities (e.g., residual solvents), for the analysis of less polar, thermally stable indazole derivatives, or when analyzing compounds in complex matrices where the high selectivity of MS is required (e.g., forensics, environmental analysis).[16][17]

Conclusion

The robust analysis of substituted indazole derivatives is critical for ensuring the safety and efficacy of new medicines. Both HPLC and GC-MS are powerful chromatographic techniques, each with distinct advantages. HPLC, particularly RP-HPLC with UV detection, stands out as the more versatile and broadly applicable method for the diverse range of indazole structures encountered in pharmaceutical research. It provides excellent capabilities for separating critical N-1 and N-2 isomers and is the workhorse for quality control. GC-MS serves as an invaluable tool for the structural elucidation and sensitive detection of volatile and thermally stable derivatives, offering unparalleled specificity through mass spectral fragmentation.

A Senior Application Scientist's final recommendation is to employ a dual-pronged approach: utilize HPLC for routine separation and quantification, and leverage GC-MS for confirmatory identification and the analysis of specific volatile analytes. This integrated strategy provides a self-validating system, ensuring the highest level of scientific integrity and confidence in your analytical results.

References

A Guide to the Structural Elucidation of 5-Bromo-6-fluoro-3-methyl-1H-indazole Utilizing NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the detailed structural elucidation of organic molecules in solution. This guide provides an in-depth analysis of the expected NMR data for 5-Bromo-6-fluoro-3-methyl-1H-indazole, a substituted indazole of interest in medicinal chemistry. In the absence of direct experimental spectra in publicly available literature, this guide will focus on a predictive approach, grounded in the fundamental principles of NMR and comparative data from structurally related compounds. We will dissect the anticipated ¹H, ¹³C, and ¹⁹F NMR spectra, offering insights into chemical shifts, coupling constants, and the application of two-dimensional (2D) NMR techniques for complete spectral assignment.

The Indazole Core: A Privileged Scaffold

The indazole ring system is a bicyclic heteroaromatic structure composed of a benzene ring fused to a pyrazole ring. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. The specific substitution pattern of this compound, featuring a bromine and a fluorine atom on the benzene ring and a methyl group on the pyrazole ring, presents a unique set of spectroscopic challenges and opportunities. Understanding the interplay of these substituents is key to accurately interpreting its NMR spectra.

Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), and their proximity to other nuclei (spin-spin coupling). For this compound, we anticipate signals corresponding to the N-H proton, two aromatic protons, and the methyl group protons.

Expected Chemical Shifts (δ) and Multiplicities:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
N1-H12.0 - 13.0br s-The N-H proton of indazoles is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]
H47.8 - 8.0d³J(H4-F6) ≈ 8-10The proton at the C4 position is expected to be downfield due to the anisotropic effect of the fused ring system. It will appear as a doublet due to coupling with the fluorine at C6.
H77.3 - 7.5d⁴J(H7-F6) ≈ 4-6The proton at C7 is expected to be upfield relative to H4. It will also appear as a doublet due to a four-bond coupling with the fluorine at C6.
C3-CH₃2.4 - 2.6s-The methyl protons at the C3 position will appear as a singlet, as there are no adjacent protons to couple with.

Deciphering the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The presence of the highly electronegative fluorine atom will result in characteristic C-F coupling constants, which are invaluable for spectral assignment.

Predicted Chemical Shifts (δ) and ¹³C-¹⁹F Coupling Constants (J):

CarbonPredicted Chemical Shift (ppm)¹³C-¹⁹F CouplingRationale
C3~145MinorThe methyl-bearing carbon of the pyrazole ring.
C3a~120MinorA quaternary carbon at the ring junction.
C4~115³J(C4-F6) ≈ 3-5 HzThis carbon is shielded by the adjacent nitrogen and will show a small coupling to the fluorine.
C5~110²J(C5-F6) ≈ 20-25 HzThe bromine-bearing carbon will be significantly influenced by the halogen's electronic effects and will exhibit a two-bond coupling to fluorine.
C6~155¹J(C6-F6) ≈ 240-260 HzThe fluorine-bearing carbon will be significantly downfield and will show a large one-bond C-F coupling constant.[2]
C7~100²J(C7-F6) ≈ 20-25 HzThis carbon is expected to be the most shielded in the aromatic region and will display a two-bond coupling to fluorine.
C7a~140MinorA quaternary carbon at the ring junction.
C3-CH₃~12MinorThe methyl carbon, appearing in the aliphatic region.

Unveiling the ¹⁹F NMR Spectrum

¹⁹F NMR is a powerful tool for studying fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift range.[3]

Predicted Chemical Shift (δ) and Multiplicities:

The ¹⁹F chemical shift is sensitive to the electronic environment. For this compound, a single fluorine resonance is expected. This signal will be split by the neighboring protons, H4 and H7. The expected multiplicity will be a doublet of doublets. The typical range for aromatic C-F bonds is between -100 and -140 ppm relative to CFCl₃.

Comparative Analysis with Structurally Related Indazoles

To lend credence to our predictions, we can compare them with experimental data from similar compounds reported in the literature. For instance, a study on 4,6- and 6,7-difluoro-3-methyl-1H-indazoles provides valuable insights.[4][5] In 4,6-difluoro-3-methyl-1H-indazole, the aromatic protons and carbons exhibit chemical shifts and coupling patterns consistent with the electronic effects of the fluorine substituents. By analogy, the introduction of a bromine at C5 in our target molecule is expected to induce a further downfield shift for adjacent carbons and protons due to its inductive effect.

Confirming the Structure with 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, 2D NMR techniques are often necessary for unambiguous structural confirmation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For our target molecule, a COSY spectrum would show a correlation between H4 and H7, confirming their through-bond connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H4, H7, and the methyl protons to their respective carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular framework. For example, the N-H proton would be expected to show correlations to C3a and C7a, while the methyl protons would correlate with C3 and C3a.

  • ¹H-¹⁹F HETCOR (Heteronuclear Correlation): This 2D experiment directly correlates the fluorine atom with coupled protons, providing a clear picture of the through-space or through-bond H-F connectivities and aiding in the assignment of the proton spectrum.[6]

Experimental Protocols

Standard Operating Procedure for NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for indazoles as it can help to sharpen the N-H proton signal.

    • Transfer the solution to a high-quality 5 mm NMR tube.[8]

    • Ensure the sample height is adequate (typically 4-5 cm).[9]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a proton-decoupled 1D ¹³C spectrum.

    • Acquire a proton-decoupled 1D ¹⁹F spectrum.

    • If necessary, acquire 2D spectra (COSY, HSQC, HMBC, ¹H-¹⁹F HETCOR) using standard pulse programs.

Visualizing the NMR Logic

Workflow for Structural Elucidation

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation 1H_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Correlation) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Correlation) 1H_NMR->HMBC HETCOR ¹H-¹⁹F HETCOR (H-F Correlation) 1H_NMR->HETCOR 13C_NMR ¹³C NMR (Carbon Skeleton & C-F Coupling) 13C_NMR->HSQC 13C_NMR->HMBC 19F_NMR ¹⁹F NMR (Fluorine Environment & H-F Coupling) 19F_NMR->HETCOR Final_Structure Confirmed Structure of This compound COSY->Final_Structure HSQC->Final_Structure HMBC->Final_Structure HETCOR->Final_Structure Structure_Proposal Initial Structure Proposal Structure_Proposal->1H_NMR Structure_Proposal->13C_NMR Structure_Proposal->19F_NMR

Caption: Workflow for the complete structural elucidation using NMR.

Key Through-Bond Correlations for HMBC

G N1 N1-H C3a C3a N1->C3a ³J C7a C7a N1->C7a ²J N2 N2 C3 C3 C4 C4-H C5 C5-Br C6 C6-F C7 C7-H CH3 CH₃ CH3->C3 ²J CH3->C3a ³J H4 H4 H4->C3a ³J H4->C5 ²J H4->C6 ³J H7 H7 H7->C5 ³J H7->C6 ²J H7->C7a ³J

References

Navigating the Indazole Isomers: A Comparative Guide to 5-Bromo and 6-Bromoindazole in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its remarkable ability to interact with a wide array of biological targets.[1] Among its many variations, brominated indazoles serve as crucial building blocks for the synthesis of potent and selective therapeutic agents, particularly kinase inhibitors. The seemingly subtle difference in the bromine atom's position—at the 5- or 6-position of the indazole ring—can significantly impact the compound's biological activity, selectivity, and overall pharmacological profile.

This guide provides an in-depth comparison of 5-Bromoindazole and 6-Bromoindazole, offering insights into their differential performance in biological assays. While direct, head-to-head comparative studies of these parent isomers are limited in publicly available literature, by examining data from their derivatives, we can elucidate key structure-activity relationships (SAR) and provide a predictive overview to guide research and development efforts.

The Indazole Core: A Hub of Biological Activity

Indazole, a bicyclic aromatic heterocycle, mimics the purine core of ATP, enabling it to competitively bind to the ATP-binding pocket of numerous protein kinases.[1] This interaction forms the basis for the development of a multitude of kinase inhibitors for the treatment of diseases like cancer, inflammatory conditions, and respiratory ailments.[2][3] The addition of a bromine atom not only influences the electronic properties of the indazole ring but also provides a versatile synthetic handle for further molecular elaboration.

Positional Isomerism: A Tale of Two Bromos

The location of the bromine atom on the indazole ring dictates the spatial arrangement of substituents and influences the molecule's interaction with target proteins. This positional isomerism is a critical factor in determining the potency and selectivity of indazole-based compounds.

Feature5-Bromo-1H-indazole6-Bromo-1H-indazole
CAS Number 53857-57-1[4]79762-54-2
Molecular Formula C₇H₅BrN₂[4]C₇H₅BrN₂
Molecular Weight 197.03 g/mol [4]197.03 g/mol
Known Applications Intermediate for myosin receptor kinase inhibitors.[5]Intermediate for PI3K inhibitors, used in respiratory disease research.
General Reactivity The bromine at the 5-position influences the electron density of the benzene ring, affecting substitution patterns.The bromine at the 6-position is crucial for modulating kinase selectivity in derivative compounds.[6]

Table 1. Physicochemical and Application Overview of 5-Bromo and 6-Bromoindazole.

Comparative Biological Insights from Derivative Studies

While direct biological data for the parent 5-Bromo- and 6-Bromoindazole is sparse, a comparative analysis of their derivatives provides valuable insights into their potential activities.

Kinase Inhibition: The Primary Battleground

The indazole scaffold is a well-established pharmacophore for kinase inhibitors.[1] The position of the bromo substituent plays a pivotal role in defining the selectivity and potency of these inhibitors.

Studies on various 6-substituted indazole derivatives have demonstrated that modifications at this position significantly alter their interaction with the ATP-binding pocket of different kinases, leading to distinct selectivity profiles.[6] For instance, a computational study on (6-bromo-1H-indazol-1-yl) derivatives identified promising candidates for COX-2 inhibition, with binding energies suggesting favorable interactions within the active site.[7]

While less public data is available for direct comparison, the synthetic utility of 5-bromo-1H-indazole in generating diverse libraries of compounds suggests its equal importance. The electronic and steric influences of the 5-bromo substituent undoubtedly contribute to the unique SAR of its derivatives.

KinaseInhibition cluster_5_Bromo 5-Bromoindazole Derivatives cluster_6_Bromo 6-Bromoindazole Derivatives 5-Bromo 5-Bromo-1H-indazole Myosin_Kinase_Inhibitors Myosin Kinase Inhibitors 5-Bromo->Myosin_Kinase_Inhibitors Synthesis Intermediate Kinase_Target Kinase ATP-Binding Pocket Myosin_Kinase_Inhibitors->Kinase_Target Inhibition 6-Bromo 6-Bromo-1H-indazole PI3K_Inhibitors PI3K Inhibitors 6-Bromo->PI3K_Inhibitors Synthesis Intermediate COX2_Inhibitors COX-2 Inhibitors 6-Bromo->COX2_Inhibitors Derivative Studies PI3K_Inhibitors->Kinase_Target Inhibition COX2_Inhibitors->Kinase_Target Inhibition

Antiproliferative and Cytotoxic Effects

The anticancer potential of indazole derivatives is a significant area of research.[2][5] The cytotoxic effects of these compounds are often evaluated using cell viability assays. While direct comparative data on the parent bromo-isomers is not available, studies on their derivatives show significant antiproliferative activity against various cancer cell lines.

For example, derivatives of 3-amino-5-bromo-1H-indazole have been synthesized and evaluated for their antitumor activity.[5] Similarly, various 6-bromo-1H-indazole derivatives have shown potent anticancer effects.[8] The differential positioning of the bromine atom likely influences the overall shape and electronic distribution of the molecules, leading to varied interactions with cellular targets and, consequently, different cytotoxic profiles.

Experimental Protocols for Comparative Evaluation

To directly compare the biological activities of 5-Bromo and 6-Bromoindazole, a series of standardized in vitro assays are recommended.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a fundamental tool to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Bromoindazole and 6-Bromoindazole (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with 5-Bromo & 6-Bromo Indazole Isomers A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

In Vitro Kinase Assay

To assess the direct inhibitory effect of the isomers on specific kinases, a variety of biochemical assays can be employed.

Principle: These assays measure the activity of a purified kinase by detecting the phosphorylation of a substrate. The reduction in phosphorylation in the presence of an inhibitor indicates its potency.

General Protocol (using a fluorescence-based assay):

  • Reagent Preparation: Prepare assay buffer, purified kinase, substrate (e.g., a peptide), and ATP.

  • Compound Dilution: Prepare serial dilutions of 5-Bromoindazole and 6-Bromoindazole.

  • Kinase Reaction: In a 384-well plate, add the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add a detection reagent that specifically recognizes the phosphorylated substrate, leading to a fluorescent signal.

  • Signal Measurement: Read the fluorescence intensity using a suitable plate reader.

  • Data Analysis: Determine the IC₅₀ values by plotting the percentage of kinase inhibition against the compound concentration.

Kinase_Assay_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Detection Detection & Analysis A Prepare Kinase, Substrate, ATP C Mix Kinase, Isomer, and Substrate A->C B Prepare Serial Dilutions of Isomers B->C D Initiate Reaction with ATP C->D E Incubate D->E F Add Detection Reagent E->F G Measure Fluorescence F->G H Calculate IC50 Values G->H

Conclusion and Future Directions

The positional isomerism of the bromine atom in 5-Bromoindazole and 6-Bromoindazole presents a compelling case for nuanced structure-activity relationships. While both isomers are invaluable precursors in the synthesis of bioactive molecules, particularly kinase inhibitors, the existing literature on their derivatives suggests that the 6-bromo position may be more extensively explored for modulating kinase selectivity.

Direct comparative studies are essential to definitively characterize the biological profiles of these two isomers. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper understanding of how the 5- versus 6-bromo substitution impacts target engagement, cellular activity, and ultimately, therapeutic potential will undoubtedly fuel the rational design of next-generation indazole-based drugs. Researchers are encouraged to undertake these comparative analyses to unlock the full potential of these versatile chemical scaffolds.

References

Introduction: The Indazole Scaffold and the Strategic Role of Halogenation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Halogenated Indazoles

The indazole ring system, a bicyclic heteroaromatic structure, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds have established it as a core component in numerous clinically approved drugs, particularly in oncology.[4][5][6][7] The strategic functionalization of the indazole core is a cornerstone of modern drug design, and among the most powerful tools for this is halogenation.

The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indazole framework is far from a simple steric modification. Halogens profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and pKa.[8] Crucially, they can introduce new, highly specific, non-covalent interactions, most notably the halogen bond—an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on a biological target.[9][10][11][12] This guide provides a comparative analysis of the structure-activity relationships of halogenated indazoles, focusing on their application as kinase inhibitors and cannabinoid receptor modulators, supported by experimental data and detailed methodologies.

The Causality of Halogenation: Why This Chemical Choice Matters

The decision to introduce a halogen is a deliberate one, aimed at fine-tuning a lead compound's biological profile. The choice of halogen and its position on the indazole ring can dramatically influence potency, selectivity, and pharmacokinetic properties.

  • Modulating Potency and Selectivity: Halogens can serve as specific interaction points within a protein's binding pocket. A well-placed halogen can form a stabilizing halogen bond with a backbone carbonyl or a specific residue, anchoring the inhibitor and increasing its binding affinity (potency).[9][10] This directional and specific interaction can also be exploited to achieve selectivity for one biological target over another.

  • Enhancing Pharmacokinetic Properties: Fluorine, in particular, is often introduced to block sites of metabolic degradation. By replacing a metabolically labile C-H bond with a strong C-F bond, the molecule's half-life can be extended.[8] Furthermore, halogens increase lipophilicity, which can enhance membrane permeability and oral bioavailability, although excessive lipophilicity can have detrimental effects.

  • Versatility in Synthesis: Halogenated indazoles, especially bromo and iodo derivatives, are invaluable synthetic intermediates. They serve as versatile handles for further structural modifications through metal-catalyzed cross-coupling reactions, allowing for the rapid exploration of chemical space and the generation of diverse compound libraries.[5][13][14]

SAR_Logic cluster_input Chemical Modification cluster_properties Physicochemical & Structural Effects cluster_output Biological & Therapeutic Outcomes Indazole Indazole Scaffold Halogenation Halogenation (Position, Type: F, Cl, Br, I) Indazole->Halogenation Introduce Halogen Lipophilicity Lipophilicity (LogP) Halogenation->Lipophilicity Metabolism Metabolic Stability Halogenation->Metabolism Bonding Halogen Bonding Halogenation->Bonding Electronics Electronic Effects (pKa) Halogenation->Electronics Potency Potency (IC50/EC50) Lipophilicity->Potency Selectivity Target Selectivity Lipophilicity->Selectivity ADME ADME Properties Lipophilicity->ADME Metabolism->Potency Metabolism->Selectivity Metabolism->ADME Bonding->Potency Bonding->Selectivity Bonding->ADME Electronics->Potency Electronics->Selectivity Electronics->ADME

Caption: Logical flow of how halogenation impacts the biological properties of an indazole scaffold.

Comparative Guide 1: Halogenated Indazoles as Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. The indazole scaffold is a well-established core for potent kinase inhibitors.[15][16] Halogenation plays a pivotal role in optimizing these inhibitors for potency and selectivity.

Performance Data: A Comparative Analysis

The following table summarizes the activity of representative halogenated indazole derivatives against various cancer-related kinases. The data highlights how different halogen substitutions influence inhibitory potency.

Compound IDTarget KinaseHalogen SubstitutionIC50 (nM)Cell Line Antiproliferative IC50 (µM)Reference
C05 PLK44-F luoro on phenyl ring<200.948 (IMR-32)[17]
109 EGFR (T790M)6-Cl oro on indazole5.3H1975 (NSCLC)[4]
99 FGFR16-(3-methoxyphenyl), no halogen on indazole2.940.5 nM (Cellular)[4]
6c EGFR3-Br omo on pendant phenyl0.11 µM0.21 (MCF-7)[18]
6j EGFR4-F luoro on pendant phenyl0.10 µM0.19 (MCF-7)[18]
Structure-Activity Relationship Insights
  • Potency Enhancement: The data for compounds 6c and 6j show that both bromo and fluoro substituents on a pendant phenyl ring can lead to potent EGFR inhibition, with IC50 values of 110 nM and 100 nM, respectively.[18] This suggests that the halogen's position can be as critical as its identity, likely influencing interactions in the kinase hinge region or allosteric pockets.

  • Targeting Specific Mutants: Compound 109 , with a chlorine at the C6 position of the indazole, demonstrates potent activity against the EGFR T790M mutant (IC50 = 5.3 nM), a common mechanism of resistance to first-generation EGFR inhibitors.[4] This highlights the use of halogenation to achieve selectivity for mutant forms of kinases.

  • Role in Selectivity: In the development of Aurora kinase inhibitors, different substitution patterns on the indazole scaffold, including halogenation, were used to confer selectivity between Aurora A and Aurora B isoforms.[16] This is achieved by exploiting subtle differences in the amino acid residues within the ATP-binding pockets of the kinases. For instance, a halogen may form a specific interaction with a residue present in one isoform but not the other.

Comparative Guide 2: Halogenated Indazoles as Cannabinoid Receptor (CB1) Modulators

Synthetic cannabinoid receptor agonists (SCRAs) represent a major class of new psychoactive substances (NPS), many of which feature a halogenated indazole core.[19] The SAR in this class is particularly well-defined and demonstrates a clear trend related to the type of halogen used.

Performance Data: A Comparative Analysis

The following data compares the in vitro activity (EC50) of SCRAs with different halogen substitutions at the 5-position of the indazole ring. A lower EC50 value indicates higher potency.

Compound Series5-Fluoro Analog EC50 (nM)5-Chloro Analog EC50 (nM)5-Bromo Analog EC50 (nM)Non-Halogenated Analog EC50 (nM)Reference
MMB-BUTINACA 8.849.684.5N/A[19]
MDMB-BUTINACA 2.64.618.5N/A[19]
ADB-BUTINACA 18.311.512.57.72[19]
Structure-Activity Relationship Insights
  • Potency Trend (F > Cl > Br): For SCRAs with a methyl ester head group (MMB and MDMB series), there is a consistent and clear trend in potency: fluorine substitution at the 5-position results in the most potent compounds, followed by chlorine, and then bromine.[19][20][21] For example, MMB-5'F-BUTINACA (EC50 = 8.8 nM) is over 5-fold more potent than its chloro analog and nearly 10-fold more potent than its bromo analog.[19] This strong correlation suggests that the electronegativity and size of the halogen are critical for optimal interaction with the CB1 receptor.

  • Inconsistencies and Head Group Influence: The SAR is not always perfectly consistent and can be influenced by other parts of the molecule. In the ADB-BUTINACA series, which has an amide head group, the chloro and bromo analogs were slightly more potent than the fluoro analog.[19] This demonstrates that the overall pharmacological effect is a result of the interplay between different structural moieties of the ligand.

  • Comparison to Non-Halogenated Analogs: Interestingly, for ADB-BUTINACA, the non-halogenated parent compound was more potent than any of its halogenated counterparts.[19] This underscores a crucial principle in drug design: while halogenation is a powerful tool, it does not universally guarantee improved activity and its effects must be empirically validated for each new scaffold.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the methods used to generate SAR data must be robust and reproducible. Below are representative protocols for the synthesis and biological evaluation of halogenated indazoles.

Protocol 1: Synthesis of a 3-Bromo-Indazole Derivative

This protocol describes a common method for the regioselective bromination of an indazole at the C3 position using N-Bromosuccinimide (NBS).

Synthesis_Workflow Start 1. Dissolve Indazole in Solvent (e.g., DMF) AddNBS 2. Add NBS (1.1 eq.) Portion-wise Start->AddNBS Stir 3. Stir at Room Temp (Monitor by TLC/LC-MS) AddNBS->Stir Quench 4. Quench with Na2S2O3 (aq.) Stir->Quench Extract 5. Extract with Organic Solvent (e.g., EtOAc) Quench->Extract Purify 6. Purify by Column Chromatography Extract->Purify

Caption: Workflow for the bromination of an indazole derivative.

Step-by-Step Methodology:

  • Dissolution: To a solution of the starting indazole (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and quench with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume any unreacted bromine.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 3-bromo-indazole.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a luminescent kinase assay, such as the Kinase-Glo® assay, to determine the IC50 of an inhibitor. The assay measures the amount of ATP remaining after a kinase reaction; lower luminescence indicates higher kinase activity and weaker inhibition.

  • Compound Preparation: Prepare a serial dilution of the halogenated indazole inhibitor in an appropriate buffer (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the kinase, the specific substrate for that kinase, and the buffer.

  • Initiation: Add the serially diluted inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no kinase). Add ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Calculation: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.

Conclusion and Future Perspectives

The strategic halogenation of the indazole scaffold is a validated and powerful strategy in modern drug discovery. As demonstrated in the comparative analysis of kinase inhibitors and cannabinoid receptor modulators, the identity and position of the halogen atom critically dictate the biological activity. The SAR for CB1 agonists shows a clear potency trend of F > Cl > Br at the 5-position, while for kinase inhibitors, the effects are more nuanced and target-specific, often leveraging halogenation for selectivity against resistance mutations.

Future research will likely focus on leveraging a deeper understanding of halogen bonding to design even more selective and potent inhibitors.[4] The development of novel, regioselective halogenation techniques will further expand the accessible chemical space for indazole-based therapeutics.[5][7] As our ability to predict the subtle effects of halogenation through computational modeling improves, the rational design of next-generation halogenated indazole drugs will continue to accelerate.

References

A Senior Application Scientist's Guide to Halogen Reactivity: Fluoro- vs. Chloro-Indazoles in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Halogenated Indazoles

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives have found applications as anticancer, anti-inflammatory, and neurodegenerative agents, among others.[2][4] Within the vast chemical space of indazole derivatives, halogenated variants—particularly fluoro- and chloro-indazoles—serve as exceptionally versatile building blocks.[5] The choice between a fluorine or a chlorine substituent is not arbitrary; it is a critical strategic decision that dictates the synthetic routes available for molecular elaboration.

This guide provides an in-depth comparison of the reactivity of fluoro- and chloro-indazoles. Moving beyond simple definitions, we will explore the fundamental electronic principles that govern their behavior and provide field-proven experimental protocols to illustrate their practical application in key synthetic transformations crucial for drug discovery and development.

Pillar 1: The Dichotomy of Electronic Effects and Bond Strength

The reactivity of a C-F versus a C-Cl bond on an aromatic system like indazole is governed by a delicate interplay of two primary factors: electronic effects and bond dissociation energy. Understanding this dichotomy is paramount to predicting reaction outcomes and designing efficient synthetic strategies.

Electronic Landscape: Inductive vs. Resonance Effects

Halogens exert two opposing electronic influences on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance (or mesomeric) effect (+M) .[6][7]

  • Inductive Effect (-I): This is the through-bond withdrawal of electron density, driven by the halogen's electronegativity. Fluorine is the most electronegative element, and thus, its -I effect is significantly stronger than that of chlorine.[6][8] This effect decreases the electron density of the indazole ring system.

  • Resonance Effect (+M): This involves the donation of a lone pair of electrons from the halogen into the aromatic π-system. For this to be effective, the orbitals must have compatible size and energy. The overlap between carbon's 2p orbital and fluorine's 2p orbital is highly efficient. In contrast, the overlap between carbon's 2p and chlorine's larger 3p orbital is less effective.[7] Consequently, fluorine exhibits a more pronounced +M effect than chlorine.

In electrophilic aromatic substitution, the stronger resonance donation from fluorine can make fluorobenzene more reactive than chlorobenzene, despite fluorine's more powerful inductive pull.[7] However, for the most common transformations in drug synthesis, it is the bond strength and the polarization of the carbon-halogen bond that play a more decisive role.

Bond Dissociation Energy (BDE): The Decisive Factor in Bond Cleavage

The most striking difference between the two halogens lies in the strength of their bond to carbon. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, whereas the carbon-chlorine bond is considerably weaker.[9][10][11]

Bond TypeTypical BDE (Aryl-X)Key Implication
Aryl-F ~115-130 kcal/mol[11]Extremely stable, resistant to cleavage.
Aryl-Cl ~84-96 kcal/mol[11][12]Readily cleaved in catalytic cycles.

This vast difference in bond energy is the primary reason why fluoro- and chloro-indazoles behave as distinct chemical entities in reactions that necessitate the breaking of the C-X bond.

Pillar 2: Comparative Reactivity in Core Synthetic Transformations

The theoretical principles outlined above manifest in starkly different reactivity profiles in two of the most powerful reaction classes in the medicinal chemist's toolbox: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).

A. Palladium-Catalyzed Cross-Coupling Reactions

These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are fundamental for creating C-C, C-N, and C-O bonds. They universally proceed via a catalytic cycle where the first and often rate-limiting step is the oxidative addition of a Palladium(0) complex into the carbon-halogen bond.

Reactivity Comparison:

  • Chloro-Indazoles: The relatively weak C-Cl bond makes chloro-indazoles excellent substrates for oxidative addition. They represent a cost-effective and readily available alternative to the more reactive bromo- and iodo-indazoles and are routinely used in cross-coupling reactions.[13][14]

  • Fluoro-Indazoles: The formidable strength of the C-F bond makes it largely inert to oxidative addition under standard Pd-catalysis conditions.[15] Cleavage of a C-F bond requires highly specialized, electron-rich ligands, and often harsh reaction conditions, which can limit functional group tolerance.

cluster_0 Synthetic Goal: Introduce New Group at Halogen Position Start Desired Transformation? Coupling Pd-Catalyzed Cross-Coupling? Start->Coupling Yes SNAr Nucleophilic Aromatic Substitution (SNAr)? Start->SNAr No Chloro Choose Chloro-Indazole Coupling->Chloro C-Cl bond is labile Fluoro Choose Fluoro-Indazole SNAr->Fluoro C-F bond activates ring

Caption: Decision workflow for selecting halo-indazoles.

B. Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing nucleophiles onto electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[17]

Reactivity Comparison:

  • Fluoro-Indazoles: Fluorine's intense electronegativity makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. Furthermore, it powerfully stabilizes the negative charge of the intermediate Meisenheimer complex through its inductive effect. This stabilization of the rate-determining transition state makes fluoro-aromatics the most reactive substrates for SNAr. The reactivity order is typically F > Cl > Br > I .[18][19]

  • Chloro-Indazoles: While still capable of undergoing SNAr if the indazole ring is sufficiently activated by other electron-withdrawing groups, chloro-indazoles are significantly less reactive than their fluoro counterparts. They require stronger nucleophiles or more forcing conditions (higher temperatures) to achieve comparable reaction rates.

Reaction TypePreferred SubstrateMechanistic RationaleRelative Reactivity
Pd-Catalyzed Cross-Coupling Chloro-Indazole Lower C-X bond dissociation energy facilitates oxidative addition.I > Br > Cl >> F
Nucleophilic Aromatic Substitution (SNAr) Fluoro-Indazole High electronegativity activates the carbon for attack and stabilizes the Meisenheimer complex.F > Cl > Br > I

Pillar 3: Field-Proven Methodologies & Protocols

The following protocols are self-validating systems, designed to illustrate the practical differences in handling and reacting with fluoro- and chloro-indazoles.

Experimental Protocol 1: Suzuki-Miyaura Coupling of a Chloro-Indazole

Objective: To demonstrate the utility of a chloro-indazole as a substrate for C-C bond formation. This protocol describes the coupling of 6-chloro-1H-indazole with phenylboronic acid.

Workflow Diagram:

reagents 1. Add Chloro-Indazole, Boronic Acid, Base (K2CO3) to Solvent (Dioxane/H2O) inert 2. Degas with N2/Ar (Crucial for Catalyst Stability) reagents->inert catalyst 3. Add Pd Catalyst & Ligand (e.g., Pd(dppf)Cl2) inert->catalyst reaction 4. Heat Reaction Mixture (e.g., 90-100 °C, 4-12 h) catalyst->reaction workup 5. Aqueous Workup (e.g., EtOAc extraction) reaction->workup purify 6. Purify by Column Chromatography workup->purify product Product: 6-Phenyl-1H-Indazole purify->product

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-chloro-1H-indazole (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the vial to achieve a substrate concentration of 0.1 M.

  • Inerting: Seal the vial with a septum cap and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq.).

  • Reaction: Place the sealed vial in a preheated heating block at 100 °C and stir vigorously for 8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 6-phenyl-1H-indazole.

Experimental Protocol 2: SNAr of a Fluoro-Indazole

Objective: To demonstrate the heightened reactivity of a fluoro-indazole in SNAr. This protocol describes the reaction of 6-fluoro-1H-indazole with pyrrolidine.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vial with a magnetic stir bar, dissolve 6-fluoro-1H-indazole (1.0 eq.) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a concentration of 0.2 M.

  • Nucleophile & Base Addition: Add potassium carbonate (2.0 eq.) as a base, followed by the nucleophile, pyrrolidine (1.5 eq.). The base deprotonates the indazole N-H, increasing its solubility and preventing side reactions.

  • Reaction: Seal the vial and heat the mixture to 80 °C. The reaction is typically much faster than a corresponding chloro-indazole reaction and should be monitored closely by TLC or LC-MS (often complete within 1-4 hours).

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. The product will extract into the organic layer.

  • Washing: Wash the organic layer repeatedly with water to remove the high-boiling point solvent (DMSO/DMF), followed by a final wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to yield 6-(pyrrolidin-1-yl)-1H-indazole.

Summary and Strategic Outlook

The choice between a fluoro- and chloro-indazole is a fundamental decision point in synthetic design that dictates subsequent chemical transformations.

  • Choose Chloro-Indazoles for their reliability and reactivity in palladium-catalyzed cross-coupling reactions . The C-Cl bond serves as a versatile handle for introducing molecular complexity and diversity.

  • Choose Fluoro-Indazoles when planning a nucleophilic aromatic substitution (SNAr) . The C-F bond's unique electronic properties render the substrate highly reactive, enabling efficient bond formation with a variety of nucleophiles under mild conditions.

By understanding the core principles of bond strength and electronic effects, and by employing validated experimental protocols, researchers can strategically leverage the distinct reactivity of fluoro- and chloro-indazoles to accelerate the synthesis of novel and impactful molecules for drug discovery.

References

A Comparative Guide to the Biological Activity of 5-Bromo-6-fluoro-3-methyl-1H-indazole versus Pazopanib: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for comparing the biological activity of a novel indazole derivative, 5-Bromo-6-fluoro-3-methyl-1H-indazole, against the established multi-kinase inhibitor, pazopanib. While extensive data is available for pazopanib, public domain information on the specific biological activities of this compound is not currently available. Therefore, this document will serve as a detailed guide for researchers and drug development professionals on how to conduct a head-to-head comparison, outlining the necessary experimental protocols and data interpretation. For illustrative purposes, we will proceed with a hypothetical profile for the novel indazole, assuming it exhibits kinase inhibitory activity, a common characteristic of the indazole scaffold.[1]

Introduction to the Compounds

Pazopanib (Votrient®) is a potent, second-generation multi-targeted tyrosine kinase inhibitor (TKI) that has received FDA approval for the treatment of advanced renal cell carcinoma and soft tissue sarcoma.[2][3] Its primary mechanism of action involves the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[3][4]

This compound is a small molecule belonging to the indazole class of heterocyclic compounds. Indazole derivatives are known to possess a wide range of biological activities, including anti-tumor properties.[1] For the purpose of this guide, we will hypothesize that this compound is a novel kinase inhibitor, and we will outline the experimental path to characterize its activity and compare it to pazopanib.

Mechanism of Action and Target Profiles

Pazopanib: A Multi-Targeted Angiogenesis Inhibitor

Pazopanib exerts its anti-cancer effects by inhibiting several receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.[2][5] Its primary targets include:

  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3): Inhibition of VEGFRs blocks the signaling cascade initiated by VEGF, a key driver of angiogenesis.[6][7] This leads to a reduction in tumor vascularization, thereby starving the tumor of essential nutrients and oxygen.[5]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α and -β): PDGFR signaling is involved in the recruitment of pericytes and smooth muscle cells that stabilize newly formed blood vessels.[8][9] By inhibiting PDGFR, pazopanib further disrupts the tumor vasculature.[4]

  • c-Kit (Stem Cell Factor Receptor): Overactivity of c-Kit is implicated in the growth of various tumors, including gastrointestinal stromal tumors (GISTs).[10][11]

The simultaneous inhibition of these pathways makes pazopanib a potent anti-angiogenic and anti-tumor agent.[11][12]

Signaling Pathways Targeted by Pazopanib

The following diagrams illustrate the key signaling pathways inhibited by pazopanib.

VEGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src VEGF VEGF VEGF->VEGFR2 Pazopanib Pazopanib Pazopanib->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Src->Ras Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PDGFR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling PDGFR PDGFR-α/β PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras STAT STATs PDGFR->STAT PDGF PDGF PDGF->PDGFR Pazopanib Pazopanib Pazopanib->PDGFR Akt Akt PI3K->Akt Gene_Expression Gene Expression (Proliferation, Migration) Akt->Gene_Expression Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene_Expression STAT->Gene_Expression cKit_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cKit c-Kit PI3K PI3K cKit->PI3K Ras Ras cKit->Ras JAK JAK cKit->JAK SCF SCF SCF->cKit Pazopanib Pazopanib Pazopanib->cKit Akt Akt PI3K->Akt Cell_Function Cell Proliferation, Survival, Differentiation Akt->Cell_Function MAPK MAPK Pathway Ras->MAPK MAPK->Cell_Function STAT STAT JAK->STAT STAT->Cell_Function Kinase_Assay_Workflow Start Start Step1 Plate Kinase, Fluorescent Peptide Substrate, and Inhibitor Start->Step1 Step2 Add ATP to Initiate Reaction Step1->Step2 Step3 Incubate at Room Temperature Step2->Step3 Step4 Add Antibody-Tracer Detection Mix Step3->Step4 Step5 Incubate Step4->Step5 Step6 Read Plate on TR-FRET Reader Step5->Step6 End End Step6->End Cell_Viability_Workflow Start Start Step1 Seed Cancer Cells in a 96-well Plate Start->Step1 Step2 Allow Cells to Adhere Step1->Step2 Step3 Treat with Serial Dilutions of Compounds Step2->Step3 Step4 Incubate for 72 hours Step3->Step4 Step5 Add Viability Reagent (e.g., MTT, Resazurin) Step4->Step5 Step6 Incubate Step5->Step6 Step7 Read Absorbance or Fluorescence Step6->Step7 End End Step7->End

References

A Comparative Guide to the Synthesis of 5-Bromo-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation, appearing in numerous pharmacologically active compounds. The specific derivative, 5-Bromo-6-fluoro-3-methyl-1H-indazole, presents a valuable building block for creating novel therapeutics due to its unique substitution pattern, which allows for diverse downstream functionalization. This guide provides an in-depth comparison of potential synthetic routes to this target molecule, offering a critical analysis of their respective advantages and disadvantages, supported by experimental data from analogous transformations.

Introduction to this compound

The strategic placement of a bromine atom, a fluorine atom, and a methyl group on the indazole core makes this compound a highly sought-after intermediate. The bromine at the 5-position is amenable to various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The fluorine at the 6-position can enhance metabolic stability and binding affinity of the final compound to its biological target. Finally, the methyl group at the 3-position influences the molecule's electronics and sterics, providing a crucial vector for tuning bioactivity. Given its potential, the efficient and scalable synthesis of this molecule is of paramount importance.

This guide will explore four plausible synthetic strategies, evaluating them on criteria such as starting material availability, number of steps, overall yield, and reaction conditions.

Comparative Analysis of Synthetic Routes

Herein, we propose and compare four distinct synthetic pathways to this compound. Each route is analyzed for its practical applicability in a research and development setting.

Route Key Transformation Starting Material Availability Number of Steps (Proposed) Potential Advantages Potential Challenges
A Jacobson-type Indazole SynthesisRequires synthesis of a specific hydrazine3-4Convergent approach.Precursor hydrazine not commercially available; potential for regioisomeric mixtures.
B Diazotization and Cyclization of a 2-MethylanilineKey aniline is commercially available.2Straightforward, high-yielding final step.Diazotization can be sensitive to conditions.
C Cyclization from a 2-HalobenzonitrilePrecursors are synthetically accessible.3-4Versatile approach.May require harsh conditions or specialized reagents.
D Reductive Cyclization of a 2-NitrotolueneKey nitrotoluene is commercially available.2-3Atom-economical.Reductive cyclization can sometimes lead to over-reduction or side products.

Route A: Jacobson-type Indazole Synthesis

This classical approach is adapted from the Fischer indole synthesis and involves the condensation of a substituted phenylhydrazine with a ketone, followed by acid-catalyzed cyclization.[1][2][3] For the synthesis of a 3-methylindazole, acetone serves as a suitable carbonyl partner.

Proposed Synthetic Scheme

Route_A A 4-Bromo-5-fluoroaniline B (4-Bromo-5-fluorophenyl)hydrazine A->B 1. NaNO2, HCl 2. SnCl2 C Acetone (4-bromo-5-fluorophenyl)hydrazone B->C Acetone, AcOH D This compound C->D Polyphosphoric acid, heat

Caption: Proposed Jacobson-type synthesis of the target indazole.

Experimental Protocol (Analogous)

Step 1: Synthesis of (4-Bromo-5-fluorophenyl)hydrazine

The synthesis of the key hydrazine precursor would begin with the commercially available 4-bromo-5-fluoroaniline. A standard procedure for converting anilines to hydrazines involves diazotization followed by reduction.

  • Dissolve 4-bromo-5-fluoroaniline in concentrated hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • After stirring for 1 hour, add this diazonium salt solution to a pre-cooled solution of tin(II) chloride in concentrated hydrochloric acid.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired hydrazine.

Step 2: Formation of the Hydrazone and Cyclization

  • Dissolve the synthesized (4-bromo-5-fluorophenyl)hydrazine in a suitable solvent such as ethanol or acetic acid.

  • Add a slight excess of acetone and a catalytic amount of acid (if not already in an acidic solvent).

  • Heat the mixture to reflux for 1-2 hours to form the hydrazone.

  • For the cyclization step, the crude hydrazone can be heated in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent at temperatures ranging from 80 to 150 °C.

  • After the reaction is complete (monitored by TLC), the mixture is poured onto ice and neutralized.

  • The product is then extracted, purified by column chromatography to afford this compound.

Discussion

While the Fischer-type synthesis is a powerful tool, the primary drawback of this route is the lack of commercial availability of (4-bromo-5-fluorophenyl)hydrazine. The multi-step synthesis of this precursor adds to the overall length of the process and may result in a lower overall yield. However, this approach offers a convergent synthesis where the core aromatic piece and the C3-methyl group are brought together in the final steps.

Route B: Diazotization and Cyclization of a 2-Methylaniline

This route is arguably one of the most promising due to the commercial availability of the key starting material, 4-bromo-5-fluoro-2-methylaniline.[4][5][6][7] The synthesis involves the diazotization of the aniline followed by an intramolecular cyclization to form the indazole ring.

Proposed Synthetic Scheme

Route_B A 4-Bromo-5-fluoro-2-methylaniline B [4-Bromo-5-fluoro-2-methylphenyl]diazonium salt A->B NaNO2, Acetic Acid C This compound B->C Intramolecular Cyclization

Caption: Synthesis via diazotization and cyclization of a substituted aniline.

Experimental Protocol
  • Dissolve 4-bromo-5-fluoro-2-methylaniline in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature. The formation of the diazonium salt is typically rapid.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The intramolecular cyclization to the indazole occurs spontaneously.

  • Stir the reaction for several hours until completion, as monitored by TLC.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Discussion

This route is highly attractive due to its directness and the use of a commercially available starting material. The diazotization and subsequent cyclization can often be performed in a one-pot fashion, leading to high efficiency.[8][9][10][11] Careful control of the reaction temperature during diazotization is crucial to prevent the decomposition of the diazonium salt. The overall yield for this type of transformation is generally good to excellent.

Route C: Cyclization from a 2-Halobenzonitrile

This strategy involves the reaction of a substituted 2-halobenzonitrile with a hydrazine derivative. To obtain the 3-methylindazole, methylhydrazine would be the reagent of choice. The key starting material, 4-bromo-5-fluoro-2-halobenzonitrile, would need to be synthesized.

Proposed Synthetic Scheme

Route_C A 4-Bromo-5-fluoro-2-aminotoluene B 4-Bromo-5-fluoro-2-iodotoluene A->B 1. NaNO2, H2SO4 2. KI C 4-Bromo-5-fluoro-2-iodobenzonitrile B->C CuCN, DMF, heat D This compound C->D Methylhydrazine, heat

Caption: A potential route starting from a substituted benzonitrile.

Experimental Protocol (Analogous)

Step 1: Synthesis of 4-Bromo-5-fluoro-2-iodobenzonitrile

  • Starting from the commercially available 4-bromo-5-fluoro-2-methylaniline, perform a Sandmeyer reaction. Diazotize the aniline with sodium nitrite and a strong acid (e.g., H₂SO₄).

  • Introduce an iodine atom by reacting the diazonium salt with potassium iodide.

  • The resulting 4-bromo-5-fluoro-2-iodotoluene can then be converted to the benzonitrile. This can be achieved via a Rosenmund-von Braun reaction using copper(I) cyanide in a high-boiling solvent like DMF or NMP at elevated temperatures.

Step 2: Cyclization with Methylhydrazine

  • Reflux the synthesized 4-bromo-5-fluoro-2-iodobenzonitrile with an excess of methylhydrazine in a suitable solvent such as ethanol or n-butanol.

  • The reaction progress can be monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove excess methylhydrazine and any salts.

  • The crude product is then purified by column chromatography to afford the target indazole.

Discussion

This route offers flexibility but is longer than Route B. The synthesis of the required 2-halobenzonitrile adds several steps. The Rosenmund-von Braun reaction often requires harsh conditions and the use of cyanide salts, which necessitates stringent safety precautions. The final cyclization step with methylhydrazine can also present challenges in terms of regioselectivity, potentially yielding a mixture of 1-methyl and 2-methyl indazole isomers along with the desired 1H-indazole.

Route D: Reductive Cyclization of a 2-Nitrotoluene

The Cadogan reaction and related reductive cyclizations provide a direct method for forming the indazole ring from a nitro-precursor.[12][13] This route would start with the commercially available 4-bromo-5-fluoro-2-nitrotoluene.[14][15][16]

Proposed Synthetic Scheme

Route_D A 4-Bromo-5-fluoro-2-nitrotoluene B Intermediate (e.g., enamine or oxime) A->B (e.g., DMF-DMA or conversion to ketone then oxime formation) C This compound B->C Reductive Cyclization (e.g., P(OEt)3 or SnCl2)

Caption: Synthesis via reductive cyclization of a substituted nitrotoluene.

Experimental Protocol (Analogous)

Method 1: Via an Enamine Intermediate

  • React 4-bromo-5-fluoro-2-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at an elevated temperature to form the corresponding enamine.

  • This intermediate can then be subjected to reductive cyclization. A common reagent for this is triethyl phosphite, which acts as both the reductant and the cyclizing agent, often requiring high temperatures (refluxing in triethyl phosphite).

  • Alternatively, reduction with reagents like tin(II) chloride or catalytic hydrogenation could first reduce the nitro group to an amine, which could then cyclize onto the enamine moiety.

Method 2: Via a Ketoxime Intermediate

  • The methyl group of 4-bromo-5-fluoro-2-nitrotoluene would first need to be oxidized to a ketone. This can be a challenging transformation.

  • The resulting ketone is then converted to its oxime by reaction with hydroxylamine.

  • The o-nitro-ketoxime can then undergo reductive cyclization to the indazole.[17]

Discussion

Route D is attractive due to the commercial availability of the starting nitrotoluene. The Cadogan-type cyclization using triethyl phosphite is a well-established method for indazole synthesis. However, it often requires high temperatures and an excess of the phosphite reagent, which can complicate purification. The alternative of first forming an amine and then cyclizing might offer milder conditions. The multi-step nature of the ketoxime variant makes it less favorable. A significant consideration is the potential for side reactions, including incomplete reduction or the formation of other heterocyclic systems.

Conclusion and Recommendation

Based on the analysis of these four potential synthetic routes, Route B (Diazotization and Cyclization of a 2-Methylaniline) emerges as the most promising and practical approach for the synthesis of this compound in a laboratory setting. The primary advantages are the commercial availability of the key starting material, the short and direct nature of the synthesis, and the generally high yields reported for analogous transformations. This route avoids the need to synthesize complex precursors and circumvents the use of harsh reagents or conditions often associated with the other proposed pathways.

For researchers embarking on the synthesis of this valuable building block, the development and optimization of the diazotization and cyclization of 4-bromo-5-fluoro-2-methylaniline would be the most efficient investment of time and resources.

References

A Comparative Guide to Purity Assessment of 5-Bromo-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 5-Bromo-6-fluoro-3-methyl-1H-indazole, a robust and multifaceted approach to purity assessment is imperative. This guide provides an in-depth comparison of orthogonal analytical techniques, offering field-proven insights into their application for ensuring the integrity of this final product.

The unique substitution pattern of this compound, featuring a halogenated benzene ring and a methylated pyrazole core, presents specific analytical challenges and necessitates a carefully considered strategy for impurity profiling. This guide will navigate the principles, practical applications, and comparative strengths of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

The Orthogonal Approach: A Self-Validating System for Purity Determination

A single analytical technique is rarely sufficient to definitively establish the purity of a pharmaceutical compound. An orthogonal approach, employing multiple methods based on different physicochemical principles, provides a more comprehensive and reliable assessment.[1] This strategy is fundamental to building a self-validating system where the results from one technique corroborate and are confirmed by another, thereby enhancing the trustworthiness of the final purity value.

main This compound Purity Assessment hplc_uplc Chromatographic Purity (HPLC/UPLC) main->hplc_uplc Separation of Impurities qnmr Absolute Purity (qNMR) main->qnmr Direct Quantification ms Impurity Identification (Mass Spectrometry) main->ms Structural Elucidation of Impurities ftir Functional Group Identity (FTIR) main->ftir Confirmation of Structure hplc_uplc->ms Hyphenation (LC-MS)

Caption: Orthogonal analytical approach for purity assessment.

Chromatographic Techniques: The Workhorse for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the cornerstones of purity analysis in the pharmaceutical industry.[1][2][3] These techniques separate the main compound from its impurities based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantitative analysis and impurity profiling of drug substances.[2] For a substituted indazole like this compound, a reversed-phase HPLC method is typically the most effective approach.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is the preferred choice due to the non-polar nature of the indazole ring system. The long alkyl chains of the C18 stationary phase provide sufficient hydrophobic interactions to retain the analyte and its potential impurities, allowing for effective separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a buffer and/or an acid modifier like formic or trifluoroacetic acid to improve peak shape) and an organic solvent (typically acetonitrile or methanol) is crucial. A gradient is necessary to elute both polar and non-polar impurities that may be present in the sample.

  • Detection: UV detection is suitable for aromatic compounds like indazoles. A wavelength of around 254 nm is generally a good starting point, though a photodiode array (PDA) detector is highly recommended to assess peak purity and to select the optimal wavelength for quantification.

Table 1: Comparison of HPLC and UPLC for Purity Analysis

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on differential partitioningSeparation based on differential partitioning
Particle Size 3-5 µmSub-2 µm
Pressure 400-600 bar1000-1500 bar
Analysis Time 15-30 minutes1-5 minutes
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower
Ultra-Performance Liquid Chromatography (UPLC)

UPLC operates on the same principles as HPLC but utilizes smaller particle size columns (sub-2 µm), resulting in significantly higher resolution, sensitivity, and faster analysis times.[4][5][6] For a drug development setting where throughput is critical, UPLC offers a distinct advantage. The enhanced resolution of UPLC is particularly beneficial for separating closely related impurities, such as regioisomers that might form during the synthesis of this compound.

start Sample Preparation (Dissolution in Mobile Phase) injection Injection into HPLC/UPLC start->injection separation Separation on C18 Column (Gradient Elution) injection->separation detection UV/PDA Detection separation->detection data_analysis Data Analysis (Peak Integration and Purity Calculation) detection->data_analysis end Purity Report data_analysis->end

Caption: Workflow for HPLC/UPLC purity analysis.

Experimental Protocol: HPLC Method for this compound
  • Instrumentation: A standard HPLC or UPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.7 µm for UPLC).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program (Illustrative):

    • 0-1 min: 95% A, 5% B

    • 1-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18.1-20 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min for HPLC; 0.4 mL/min for UPLC.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or optimized based on UV spectrum).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Method for Absolute Purity

While chromatographic techniques provide a measure of "chromatographic purity" (the area percentage of the main peak), they do not account for non-UV active impurities or residual solvents. Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[7][8][9][10][11]

Causality Behind Experimental Choices:

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.

  • Internal Standard: The choice of internal standard is critical. It must be of high purity, stable, not reactive with the analyte, and have signals that do not overlap with any signals from the analyte or impurities. For this compound, suitable internal standards could include maleic anhydride or dimethyl sulfone, depending on the solvent used.

  • ¹H vs. ¹³C qNMR: ¹H qNMR is generally preferred due to its higher sensitivity and shorter relaxation times, leading to faster data acquisition.[9]

Table 2: Comparison of Chromatographic Purity and qNMR Purity

FeatureChromatographic Purity (HPLC/UPLC)Absolute Purity (qNMR)
Principle Relative peak areaDirect comparison to a certified standard
Reference Standard Requires a reference standard of the analyteRequires a certified internal standard
Quantifies UV-active impuritiesAll proton-containing species
Detects Primarily UV-active compoundsAll soluble proton-containing compounds
Primary Method NoYes
Experimental Protocol: ¹H qNMR for this compound
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 5 times the longest T₁ of interest) to ensure complete relaxation of all protons.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-exchangeable proton signal of the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Mass Spectrometry (MS): Unveiling the Identity of Impurities

Mass spectrometry is an indispensable tool for the identification and structural elucidation of impurities.[7] When coupled with a chromatographic technique (LC-MS), it provides both the retention time and the mass-to-charge ratio (m/z) of the main compound and any impurities.

Causality Behind Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like indazole derivatives, typically producing a protonated molecule [M+H]⁺.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of an impurity, a critical piece of information for its identification.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of an impurity, MS/MS provides structural information that can help to distinguish between isomers and elucidate the impurity's structure.

Table 3: Expected Mass Spectral Data for this compound

IonCalculated m/z
[M+H]⁺ (C₈H₇BrFN₂)228.9829
[M+H]⁺ (with ⁸¹Br)230.9808

Note: The presence of the bromine isotope pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) is a key diagnostic feature in the mass spectrum.

Fourier-Transform Infrared Spectroscopy (FTIR): A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[12][13] While not a primary tool for quantification of impurities, it is excellent for confirming the identity of the main compound and for detecting the presence of functional groups that may indicate certain types of impurities (e.g., a carbonyl stretch from an oxidized impurity).

Expected FTIR Absorptions for this compound:

  • N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ (for the 1H-indazole tautomer).

  • C-H stretch (aromatic and methyl): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

  • C=C and C=N stretches (aromatic and pyrazole rings): In the fingerprint region, typically between 1400-1600 cm⁻¹.

  • C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

  • C-Br stretch: Typically in the lower frequency region, below 800 cm⁻¹.

Conclusion: A Triad of Purity, Identity, and Confidence

The comprehensive purity assessment of this compound relies on a synergistic combination of orthogonal analytical techniques. The high-resolving power of HPLC and UPLC provides the foundation for separating and quantifying impurities. This is complemented by the absolute purity determination capabilities of qNMR, which offers a direct and unbiased measure of the active substance. Finally, the structural elucidation power of mass spectrometry is crucial for identifying unknown impurities, which is a critical step in understanding the impurity profile and ensuring the safety of the final product. FTIR serves as a valuable tool for confirming the identity and functional group integrity of the compound. By integrating these techniques, researchers and drug development professionals can build a robust, self-validating system that ensures the quality, safety, and efficacy of this important pharmaceutical intermediate.

References

validation of 5-Bromo-6-fluoro-3-methyl-1H-indazole structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the structural validation of novel indazole derivatives, this document provides a comparative analysis of X-ray crystallography against other common analytical techniques. Focusing on the representative molecule, 5-Bromo-6-fluoro-3-methyl-1H-indazole, we present a hypothetical but robust framework for its definitive structural elucidation, grounded in established experimental protocols and data interpretation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of structural validation methodologies.

Introduction to Indazole Scaffolds and the Imperative of Structural Validation

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents targeting a wide array of diseases, from oncology to neurodegenerative disorders. Their biological activity is intrinsically linked to their three-dimensional structure, where the precise arrangement of substituents on the bicyclic ring system dictates molecular interactions with biological targets. Consequently, unambiguous structural validation of novel indazole analogues, such as the hypothetical this compound, is not merely a procedural step but a critical prerequisite for meaningful structure-activity relationship (SAR) studies and successful drug development campaigns.

While various analytical techniques, including NMR spectroscopy and mass spectrometry, provide essential structural information, single-crystal X-ray crystallography remains the gold standard for the unequivocal determination of molecular structure. It provides a definitive, three-dimensional map of electron density, revealing precise bond lengths, bond angles, and stereochemical relationships within the crystal lattice. This guide will detail the process of validating the structure of our target molecule using X-ray crystallography and compare its utility and limitations against alternative spectroscopic methods.

Part 1: Synthesis and Crystallization of this compound

The first step in any crystallographic study is the synthesis and subsequent generation of high-quality, single crystals. The proposed synthesis of this compound follows a well-established pathway for indazole ring formation.

Experimental Protocol: Synthesis
  • Nitration: 2-Bromo-3-fluoro-6-methylaniline is subjected to diazotization using sodium nitrite in the presence of a strong acid (e.g., H₂SO₄) at 0-5 °C.

  • Cyclization: The resulting diazonium salt is then induced to cyclize, often through a carefully controlled thermal reaction or by using a suitable catalyst, to form the indazole ring system. This intramolecular cyclization is a critical step in forming the bicyclic core.

  • Purification: The crude product is purified using column chromatography on silica gel with a hexane/ethyl acetate gradient. The purity of the final compound is assessed by HPLC and ¹H NMR spectroscopy before proceeding to crystallization.

Experimental Protocol: Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging aspect of a crystallographic experiment. The choice of solvent and crystallization technique is paramount.

  • Solvent Screening: A small amount of the purified compound (~10 mg) is subjected to crystallization screening with a range of solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) and solvent pairs.

  • Slow Evaporation: The most promising method for small organic molecules is often slow evaporation. The purified this compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol/dichloromethane mixture) in a loosely capped vial.

  • Crystal Harvesting: The vial is left undisturbed in a vibration-free environment for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered single crystals. Once formed, a suitable crystal is carefully selected and mounted on a goniometer head for X-ray diffraction analysis.

Part 2: Definitive Structure Elucidation by Single-Crystal X-ray Diffraction

X-ray crystallography provides an unparalleled level of detail regarding molecular structure. The workflow involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a 3D model of the molecule.

Experimental Workflow: X-ray Crystallography

The logical flow from a grown crystal to a final, validated structure is a multi-step process that ensures data integrity and accuracy.

cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement A Crystal Mounting B Data Collection on Diffractometer A->B Mount on Goniometer C Unit Cell Determination & Data Integration B->C Diffraction Images D Scaling & Absorption Correction C->D E Structure Solution (e.g., Direct Methods) D->E Processed Data (HKL file) F Structure Refinement E->F Initial Atomic Positions G Final Model Validation (CheckCIF) F->G Refined Structure H Final Validated Structure G->H Generate CIF & Report

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data Summary

The following table summarizes the expected crystallographic data for this compound, based on typical values for similar small organic molecules.

ParameterHypothetical ValueSignificance
Chemical formulaC₈H₆BrFN₂Confirms the elemental composition of the molecule in the crystal.
Formula weight230.05 g/mol Consistent with the expected molecular mass.
Crystal systemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space groupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a = 8.12, b = 10.55, c = 9.89The dimensions of the unit cell, the repeating building block of the crystal.
α, β, γ (°)α = 90, β = 109.5, γ = 90The angles between the unit cell axes.
Volume (ų)798.5The volume of the unit cell.
Z4The number of molecules per unit cell.
R-factor (R1)< 0.05A key indicator of the quality of the refinement; lower values indicate a better fit of the model to the data.
Goodness-of-fit (Goof)~1.0A statistical measure of the refinement quality; a value close to 1.0 is ideal.
Visualizing the Validated Structure

The output of a successful crystallographic experiment is a detailed 3D model of the molecule.

Caption: Molecular structure of this compound.

Part 3: A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is definitive, a comprehensive structural validation approach integrates data from multiple analytical techniques. Each method provides unique and complementary information.

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions.Unambiguous and definitive structural determination. Provides a complete 3D picture of the solid state.Requires high-quality single crystals, which can be difficult to obtain. The structure may differ from the solution state.
NMR Spectroscopy Connectivity of atoms (¹H, ¹³C, ¹⁵N, ¹⁹F), through-bond and through-space correlations (COSY, HMBC, NOESY).Provides detailed information about the structure in solution. Non-destructive.Does not provide precise bond lengths or angles. Interpretation can be complex for intricate molecules.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can infer structural motifs.Extremely sensitive, requiring very little sample. Confirms molecular formula with high accuracy.Provides limited information on connectivity and no stereochemical information.
Infrared Spectroscopy Presence of specific functional groups based on vibrational frequencies (e.g., N-H, C=C, C-F bonds).Fast, simple, and non-destructive. Good for identifying key functional groups.Provides a molecular "fingerprint" but does not give a complete structural picture.

This multi-technique approach ensures a self-validating system. For example, the molecular formula determined by high-resolution mass spectrometry must match the formula unit found in the crystal structure. Similarly, the connectivity inferred from 2D NMR experiments must be consistent with the bonding arrangement revealed by X-ray diffraction.

Conclusion

The structural validation of a novel pharmaceutical compound like this compound is a multi-faceted process that relies on the synergistic use of several analytical techniques. While NMR, MS, and IR spectroscopy provide crucial pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution three-dimensional structure. It is the ultimate arbiter of molecular architecture, providing the foundational data upon which all further drug design and development efforts are built. The rigorous application of the protocols and comparative analyses outlined in this guide ensures the scientific integrity and trustworthiness of structural data, paving the way for the successful advancement of new therapeutic agents.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The indazole core has solidified its position as a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of potent and selective protein kinase inhibitors.[1][2][3] Its versatile structure allows for strategic modifications, enabling the fine-tuning of inhibitory activity and selectivity against a wide array of kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[3][4] This guide provides an in-depth comparison of the kinase inhibitory activity of different indazole isomers, supported by experimental data, to empower researchers and drug development professionals in their quest for next-generation therapeutics.

Decoding the Structure-Activity Relationship: How Isomers Influence Potency

The specific arrangement of atoms within the indazole ring and the nature of its substituents are pivotal in determining the molecule's interaction with the ATP-binding pocket of a target kinase. Even subtle changes, such as the position of a substituent, can dramatically alter the inhibitory potency and selectivity profile of the compound. This structure-activity relationship (SAR) is a cornerstone of rational drug design in the field of kinase inhibition.[5][6]

For instance, substitutions at the 6-position of the indazole ring have been shown to be a critical determinant of both potency and selectivity against various kinases.[1] Similarly, the addition of different functional groups, such as amides or sulfonamides, can enhance binding affinity and introduce new interactions with the kinase domain.[5][7]

Comparative Analysis of Kinase Inhibitory Activity

The following table summarizes the in vitro kinase inhibitory activity of a series of indazole derivatives against various key kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness, with lower values indicating higher potency.

Compound ID/NameTarget Kinase(s)IC50 (nM)Key Structural Features/Isomer InformationReference(s)
AxitinibVEGFR-1, -2, -31.2, 0.2, 0.1-0.3An indazole derivative, a potent second-generation inhibitor of Vascular Endothelial Growth Factor Receptors.[2]
PazopanibVEGFR-1, -2, -310, 30, 47An indazole-containing multi-kinase inhibitor.[2]
Indazole Derivative 17Aurora A, B26, 15A novel indazole derivative targeting Aurora kinases.[8]
Indazole Amide 53aAurora A< 1 µMAn indazole amide derivative with activity against Aurora A.[8]
Indazole-pyrimidine sulfonamide (13i)VEGFR-234.5A sulfonamide derivative of indazole targeting VEGFR-2.[7]
Compound C05PLK4< 0.1A novel indazole-based inhibitor of Polo-like Kinase 4 with exceptional potency.[9]
3-ethynyl-1H-indazole 10PI3Kα361An ethynyl-substituted indazole that inhibits the PI3K signaling pathway.[10]
Indazole amide derivativeERK1/2Potent inhibitionA series of indazole amides demonstrating potent inhibition of ERK1/2 enzyme activity.[5]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.

The VEGFR Signaling Pathway and the Role of Indazole Inhibitors

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][8] Indazole-based inhibitors like Axitinib and Pazopanib have shown significant efficacy in targeting this pathway.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Dimerization PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Indazole_Inhibitor Indazole Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR

Caption: The VEGFR signaling pathway, a key target for indazole-based kinase inhibitors in cancer therapy.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To quantitatively assess the inhibitory activity of different indazole isomers, a robust and reliable in vitro kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during a kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction that produces light. The amount of light generated is proportional to the ADP concentration, which directly correlates with kinase activity.

Kinase_Assay_Workflow A 1. Prepare Kinase Reaction (Kinase, Substrate, ATP, Indazole Isomer) B 2. Incubate at Optimal Temperature A->B C 3. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) B->C D 4. Incubate C->D E 5. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) D->E F 6. Incubate E->F G 7. Measure Luminescence F->G H 8. Data Analysis (Calculate % inhibition and IC50) G->H

Caption: A generalized workflow for a luminescence-based in vitro kinase inhibition assay.

Step-by-Step Methodology:
  • Prepare Reagents:

    • Prepare a stock solution of the indazole isomer in 100% DMSO.

    • Prepare serial dilutions of the indazole isomer in the appropriate kinase assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid solvent-induced effects.

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer. The optimal concentrations of these components should be determined empirically.

  • Kinase Reaction:

    • In a 96-well or 384-well white assay plate, add the serially diluted indazole isomers. Include appropriate controls: a "no inhibitor" control (vehicle, e.g., DMSO) and a "no kinase" control (background).

    • Add the kinase and substrate to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined amount of time.

  • Signal Detection:

    • Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate according to the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Add the Kinase Detection Reagent to all wells. This reagent will convert the ADP generated in the kinase reaction to ATP and then use this ATP in a coupled luciferase reaction to produce a luminescent signal.

    • Incubate the plate for a final period (e.g., 30-60 minutes at room temperature) to allow the luminescent signal to stabilize.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (from the "no kinase" control) from all other readings.

    • Calculate the percentage of kinase inhibition for each concentration of the indazole isomer relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Trustworthiness and Self-Validating Systems

The reliability of the data generated from kinase inhibition assays is paramount. To ensure trustworthiness, the experimental design must incorporate a self-validating system. This includes:

  • Appropriate Controls: The inclusion of positive (no inhibitor) and negative (no kinase) controls is essential for data normalization and background correction.

  • Dose-Response Curves: Determining the full dose-response curve, rather than single-point inhibition, provides a more accurate and comprehensive understanding of the inhibitor's potency.

  • Selectivity Profiling: To understand the broader impact of an inhibitor, it should be screened against a panel of other kinases.[11] This helps to identify potential off-target effects and provides a clearer picture of the compound's selectivity.

Conclusion and Future Directions

The indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. The comparative analysis of different indazole isomers reveals the profound impact of subtle structural modifications on their inhibitory activity and selectivity. By leveraging a deep understanding of SAR, employing robust experimental methodologies, and focusing on comprehensive selectivity profiling, researchers can continue to design and develop indazole-based kinase inhibitors with improved therapeutic profiles. The future of this field lies in the rational design of next-generation inhibitors that not only exhibit high potency against their intended targets but also possess a clean off-target profile, ultimately leading to safer and more effective treatments for a range of human diseases.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-6-fluoro-3-methyl-1H-indazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Bromo-6-fluoro-3-methyl-1H-indazole was not located. The following guidance is based on the safety profile of the closely related isomer, 5-bromo-6-fluoro-1-methyl-1H-indazole, and established best practices for the handling and disposal of halogenated aromatic compounds. As with any novel or uncharacterized research chemical, it is imperative to treat this compound as potentially hazardous and to consult with your institution's Environmental Health and Safety (EHS) office for site-specific procedures.[1]

The responsible disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the preservation of the environment. For novel compounds such as this compound, a brominated and fluorinated heterocyclic compound, a rigorous and cautious approach to waste management is essential. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory best practices.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is crucial. Given the presence of bromine and fluorine on an indazole core, this compound must be handled as a hazardous substance. The toxicological properties of this compound have not been extensively investigated. However, data from a similar compound, 5-bromo-6-fluoro-1-methyl-1H-indazole, suggests that it may cause respiratory irritation. All handling of this compound and its associated waste must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is the most critical step in ensuring safe and compliant disposal. This compound falls into the category of halogenated organic waste .

Core Principle: Halogenated organic waste must never be mixed with non-halogenated organic waste.[2] The co-incineration of mixed waste streams can lead to the formation of highly toxic and persistent environmental pollutants, such as brominated and chlorinated dioxins and furans.[3]

Operational Steps:

  • Designate a Specific Waste Container: Establish a dedicated container specifically for "Halogenated Organic Waste."

  • Isolate Contaminated Materials: All materials that have come into contact with this compound are considered contaminated and must be disposed of as halogenated waste. This includes:

    • Unused or expired compound.

    • Rinsate from cleaning contaminated glassware (use a minimal amount of a suitable solvent like acetone for rinsing, and collect the rinsate in the halogenated waste container).[2]

    • Contaminated consumables such as gloves, weighing paper, and pipette tips.

Waste Containerization and Labeling

The integrity and clear identification of the waste container are vital for safe storage and transport.

Container Selection:

  • Material Compatibility: Use a container made of a material chemically resistant to halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.[4][5] Always ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.[1]

  • Size: Choose a container size appropriate for the volume of waste generated to avoid prolonged storage of large quantities of hazardous material.

Labeling Requirements:

Proper labeling is a regulatory requirement and a critical safety communication tool. The label must be durable, clearly visible, and written in English.[6] Affix the label to the container as soon as the first drop of waste is added.[7] The label must include the following information:

  • The words "HAZARDOUS WASTE" .[8]

  • Full Chemical Name: "this compound" and any other chemical constituents of the waste. Avoid using abbreviations or chemical formulas.[9]

  • Hazard Identification: Indicate the potential hazards (e.g., "Toxic," "Irritant").[8]

  • Generator Information: The name and contact information of the principal investigator or laboratory responsible for the waste.[9]

On-Site Storage and Accumulation

Temporary storage of hazardous waste in the laboratory must be managed to minimize risks.

  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA).[1][9] This area should be under the control of laboratory personnel, away from general traffic, and segregated from incompatible materials.[10]

  • Secondary Containment: Place the liquid waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Container Integrity: Keep the waste container securely closed except when adding waste. Regularly inspect the container for any signs of degradation or leakage.[1]

  • Accumulation Limits: Be aware of your institution's and local regulations regarding the maximum volume of hazardous waste that can be accumulated in a laboratory before it must be transferred to a central storage facility.[3]

Final Disposal Protocol

The ultimate disposal of this compound must be handled by licensed professionals.

  • Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[11] This technology is designed to destroy the organic molecule and to capture the resulting acidic gases (such as hydrobromic and hydrofluoric acid) that are formed during combustion.[12][13]

  • Contacting EHS: Do not attempt to dispose of this chemical through conventional means (e.g., sink or regular trash). Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2] They will have established procedures with licensed hazardous waste disposal vendors who are equipped to handle such chemicals in compliance with all federal, state, and local regulations.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_0 cluster_1 cluster_2 cluster_3 start Waste Generation (e.g., unused compound, contaminated labware) assess Hazard Assessment: Treat as Potentially Hazardous Halogenated Organic Compound start->assess Step 1 segregate Waste Segregation: Isolate from non-halogenated waste streams assess->segregate Step 2 containerize Containerization: Use compatible, sealed container (Glass or HDPE) segregate->containerize Step 3 label Labeling: 'HAZARDOUS WASTE' Full Chemical Name Hazards & Date containerize->label Step 4 store Temporary Storage: Designated Satellite Accumulation Area (SAA) Secondary Containment label->store Step 5 pickup Arrange for Pickup: Contact Institutional EHS Office store->pickup Step 6 disposal Final Disposal: Licensed Hazardous Waste Vendor (High-Temperature Incineration) pickup->disposal Step 7

Caption: Disposal workflow for this compound.

By adhering to these systematic procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, upholding the principles of laboratory safety and regulatory compliance.

References

Navigating the Unseen Risks: A Practical Guide to Handling 5-Bromo-6-fluoro-3-methyl-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, novel molecules are the currency of innovation. 5-Bromo-6-fluoro-3-methyl-1H-indazole is one such compound, a halogenated indazole derivative with potential applications in medicinal chemistry. However, with novelty comes a degree of uncertainty regarding toxicological properties. As responsible researchers and scientists, our primary directive is to ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to instill a deep understanding of the principles behind each safety measure.

Understanding the Hazard Profile: What We Know

While a comprehensive toxicological profile for this compound is not yet fully established, data from structurally similar compounds, such as 5-bromo-6-fluoro-1-methyl-1H-indazole and 5-bromo-3-methyl-1H-indazole, provide valuable insights into its potential hazards. The available information suggests that this compound may cause respiratory tract irritation, skin irritation, and serious eye irritation[1][2]. A crucial takeaway is that the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. Therefore, it is imperative to handle this compound with the assumption that it possesses unknown hazards and toxicity[3].

Potential HazardAssociated RiskPrimary Route of Exposure
Respiratory Irritation May cause irritation to the respiratory tract upon inhalation of dust particles.Inhalation
Skin Irritation May cause redness, itching, or inflammation upon direct contact.Dermal Contact
Serious Eye Irritation May cause significant eye irritation, redness, and discomfort upon contact.Ocular Contact
Unknown Systemic Effects As a novel compound, the potential for long-term or systemic health effects is not yet characterized.Inhalation, Dermal, Ingestion

This data underscores the necessity of a robust personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical, mitigating the risk of exposure.

Core Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling this compound, with a rationale rooted in the known and potential hazards.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or holes before use[4]. Double gloving is advisable for extended procedures.
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles[4].
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing during weighing or solution preparation[4].
Body Laboratory coatA standard lab coat is required to protect against skin contact with powders or solutions[4].
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated. The type of respirator (e.g., N95 for particulates, or one with organic vapor cartridges) should be selected based on a formal risk assessment[1][4].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is critical for minimizing exposure and ensuring reproducible safety.

Preparation and Engineering Controls
  • Work Area Designation: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[4].

  • PPE Inspection: Before commencing any work, meticulously inspect all PPE to ensure it is in good condition and free from defects.

  • Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

Donning and Doffing PPE: A Deliberate Process

The order of donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4

Caption: PPE Donning and Doffing Workflow

Handling the Compound
  • Personal Protective Equipment: Always wear the full complement of PPE as detailed in the table above.

  • Avoid Dust Generation: When handling the solid material, use appropriate tools like spatulas to minimize the creation of airborne dust[4].

  • Spill Containment: Work on a disposable absorbent bench liner to contain any minor spills.

  • Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[2].

Contingency Planning: Responding to the Unexpected

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[1].
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists[1][2].
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][2].
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[1].
Spill Response

A calm and methodical approach is essential for managing a chemical spill.

Spill_Response A Evacuate Immediate Area B Alert Colleagues & Supervisor A->B C Don Appropriate PPE (including respirator) B->C D Contain the Spill C->D E Carefully Sweep Up Solid Material D->E F Place in a Sealed Container E->F G Decontaminate the Area F->G H Dispose of as Hazardous Waste G->H

Caption: Chemical Spill Response Workflow

End-of-Life Cycle: Waste Disposal

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container. This waste must be disposed of as hazardous waste through a licensed professional waste disposal service. Chemical incineration in a facility equipped with an afterburner and scrubber is a suitable disposal method[1].

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent pads, and any other materials that have come into contact with the compound should be considered contaminated. These items must be collected in a sealed bag and disposed of as hazardous waste.

  • Environmental Precautions: Do not allow the product to enter drains or waterways[1].

By integrating these safety protocols into your daily laboratory practices, you can confidently work with this compound while upholding the highest standards of safety and scientific integrity.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-fluoro-3-methyl-1H-indazole
Reactant of Route 2
5-Bromo-6-fluoro-3-methyl-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.